molecular formula C14H28O2 B3334301 Myristic Acid CAS No. 62217-70-3

Myristic Acid

Katalognummer: B3334301
CAS-Nummer: 62217-70-3
Molekulargewicht: 228.37 g/mol
InChI-Schlüssel: TUNFSRHWOTWDNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992)
Tetradecanoic acid is a straight-chain, fourteen-carbon, long-chain saturated fatty acid mostly found in milk fat. It has a role as a human metabolite, an EC 3.1.1.1 (carboxylesterase) inhibitor, a Daphnia magna metabolite and an algal metabolite. It is a long-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a tetradecanoate.
The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...Myristic Acid...
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Calodendrum capense, Camellia sinensis, and other organisms with data available.
This compound is a saturated long-chain fatty acid with a 14-carbon backbone. This compound is found naturally in palm oil, coconut oil and butter fat.
This compound is a saturated 14-carbon fatty acid occurring in most animal and vegetable fats, particularly butterfat and coconut, palm, and nutmeg oils. It is used to synthesize flavor and as an ingredient in soaps and cosmetics. (From Dorland, 28th ed). This compound is also commonly added to a penultimate nitrogen terminus glycine in receptor-associated kinases to confer the membrane localisation of the enzyme. this is achieved by the this compound having a high enough hydrophobicity to become incorporated into the fatty acyl core of the phospholipid bilayer of the plasma membrane of the eukaryotic cell.(wikipedia).
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A saturated 14-carbon fatty acid occurring in most animal and vegetable fats, particularly butterfat and coconut, palm, and nutmeg oils. It is used to synthesize flavor and as an ingredient in soaps and cosmetics. (From Dorland, 28th ed)

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tetradecanoic acid
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InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)
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InChI Key

TUNFSRHWOTWDNC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCC(=O)O
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Molecular Formula

C14H28O2
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DSSTOX Substance ID

DTXSID6021666
Record name Tetradecanoic acid
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Molecular Weight

228.37 g/mol
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Physical Description

Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White oily solid; [Hawley] Colorless, white, or faintly yellow solid; [CHEMINFO], Solid, hard, white, or faintly yellowish, somewhat glossy, crystalline solid
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Boiling Point

482.9 °F at 100 mmHg (NTP, 1992), 326.2 °C
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform, Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene, In water, 22 mg/L at 30 °C, 0.00107 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether
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Density

0.8622 at 129 °F (NTP, 1992) - Less dense than water; will float, 0.8622 at 54 °C/4 °C
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Vapor Pressure

1 mmHg at 288 °F ; 5 mmHg at 345 °F; 760 mmHg at 604 °F (NTP, 1992), 0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C
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Color/Form

Oily, white, crystalline solid, Crystals from methanol, Leaflets from ethyl ether

CAS No.

544-63-8, 32112-52-0
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Melting Point

129 °F (NTP, 1992), 53.9 °C
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Foundational & Exploratory

Physicochemical properties of myristic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Myristic Acid in Aqueous Solution

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically known as tetradecanoic acid, is a 14-carbon saturated fatty acid with the molecular formula C₁₄H₂₈O₂.[1] It is a white, crystalline solid naturally found in sources such as nutmeg, palm kernel oil, and coconut oil.[2] In research and pharmaceutical development, this compound and its ionized form, myristate, are of significant interest due to their surfactant properties and role in biological systems, particularly in the N-myristoylation of proteins which facilitates membrane association and signal transduction.[1]

The behavior of this compound in aqueous solutions is complex and governed by its low water solubility, its acidic nature, and its propensity to self-assemble into micelles above a certain concentration and pH. Understanding these physicochemical properties is critical for its application in drug formulation, as an excipient, and in biochemical assays. This guide provides a detailed overview of its key properties, experimental protocols for their determination, and graphical representations of the underlying principles.

Core Physicochemical Properties

The behavior of this compound in water is primarily dictated by its equilibrium between the insoluble protonated form (this compound) and the more soluble deprotonated anion (myristate). This equilibrium is governed by the solution's pH relative to the acid's pKa.

Acid Dissociation Constant (pKa)

The pKa is the pH at which the protonated (acid) and deprotonated (conjugate base) forms are present in equal concentrations. For long-chain fatty acids, the pKa can vary from its intrinsic value when the molecules are part of larger assemblies like micelles or membranes. However, for the monomer in solution, the value is consistent.

Table 1: Acid Dissociation Constant (pKa) of this compound

ParameterValueConditions
pKa~4.9In aqueous solution.[3]
Predicted pKa4.78 ± 0.10Computational prediction.[2]
Aqueous Solubility

This compound is characterized by its very poor solubility in water, a consequence of its long, hydrophobic 14-carbon tail.[2] Its solubility is significantly influenced by both temperature and pH. As pH increases above the pKa, the acid is neutralized to form the myristate salt, which is more soluble.[4]

Table 2: Solubility of this compound in Water

TemperatureSolubility (mg/L or ppm)Notes
20 °C20In neutral or acidic water.[5]
25 °C~1.07In neutral or acidic water.[1][2]
30 °C24In neutral or acidic water.[5]
60 °C33In neutral or acidic water.[5]
18 °C< 100General observation.[2]
Self-Aggregation and Micellization

In aqueous solutions, once the pH is high enough to form the myristate anion, these amphiphilic molecules will self-assemble into spherical structures called micelles to minimize the contact between their hydrophobic tails and water. This phenomenon occurs abruptly above a specific concentration known as the Critical Micelle Concentration (CMC). The aggregation behavior is primarily a property of the myristate salt (e.g., sodium myristate).

The CMC is sensitive to temperature and the ionic strength of the solution. Unlike many surfactants that show a U-shaped CMC vs. temperature curve, the CMC of sodium myristate increases slightly with temperature in the 25 to 45 °C range.[6] The addition of electrolytes (salts) shields the repulsion between the anionic headgroups, promoting micellization at a lower concentration.[7][8]

Table 3: Aggregation Properties of Sodium Myristate in Aqueous Solution

ParameterValueConditions
Critical Micelle Concentration (CMC) ~4.5 mM25 °C, no added electrolytes.[6]
Increases slightlyTemperature range: 25 °C to 45 °C.[6]
DecreasesWith addition of electrolytes (e.g., NaCl).[6][7]
Micelle Aggregation Number (N) ~7025 °C.[6]

Visualized Physicochemical Pathways

The following diagrams illustrate the key equilibria and processes governing the behavior of this compound in an aqueous environment.

MyristicAcidEquilibrium cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) MA_H This compound (Insoluble) MA_ion Myristate Anion (Soluble) MA_H->MA_ion + OH⁻ MA_ion->MA_H + H⁺

Caption: pH-dependent equilibrium of this compound and myristate anion.

AggregationPathway cluster_concentration Increasing Surfactant Concentration → Monomers Myristate Monomers CMC_Node [Concentration] > CMC Monomers->CMC_Node Below CMC Micelles Micelles Formed (Aggregation No. ≈ 70) CMC_Node->Micelles Above CMC CMC_Workflow cluster_workflow Experimental Workflow: CMC by Surface Tensiometry A 1. Prepare Concentration Series of Sodium Myristate B 2. Measure Surface Tension for each concentration A->B C 3. Plot Surface Tension vs. log(Concentration) B->C D 4. Identify Inflection Point (Breakpoint in Curve) C->D E CMC Value D->E

References

An In-depth Technical Guide on the Cellular Uptake and Metabolic Fate of Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myristic acid, a 14-carbon saturated fatty acid (14:0), is a vital component in numerous cellular processes, extending beyond its role as a simple energy substrate.[1][2] Found in sources like nutmeg, palm kernel oil, and dairy fats, it plays a crucial role in cellular signaling, protein function, and membrane structure.[3][4] A key feature of this compound is its ability to be covalently attached to proteins in a process known as N-myristoylation, a modification critical for regulating protein localization and function.[3][5] This guide provides a comprehensive technical overview of the cellular mechanisms governing this compound uptake, its subsequent metabolic processing, and the experimental methodologies used to study these pathways. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's role in cellular biology.

Cellular Uptake and Intracellular Transport

The entry of this compound into the cell is a multi-step process involving transport across the plasma membrane and subsequent binding to intracellular proteins for trafficking.

1.1. Membrane Transport The uptake of long-chain fatty acids like this compound is a protein-mediated process.[6] While passive diffusion can occur, especially at non-physiological concentrations, the primary mechanism involves facilitated transport by membrane-associated proteins.[6] Key proteins implicated in this process include:

  • Fatty Acid Transport Proteins (FATPs): Members of the SLC27 gene family that facilitate the transport of fatty acids across the plasma membrane.

  • CD36 (Fatty Acid Translocase): A membrane glycoprotein (B1211001) that binds and transports long-chain fatty acids into the cell.[7] Its expression can be upregulated by this compound, suggesting a potential feedback mechanism to enhance fatty acid import.[7][8]

1.2. Intracellular Trafficking Once inside the cell, the hydrophobic nature of this compound necessitates a transport mechanism to shuttle it to different organelles for metabolism. This role is fulfilled by Fatty Acid-Binding Proteins (FABPs) .[9][10][11] These small, soluble proteins bind to fatty acids, increasing their effective solubility in the aqueous cytoplasm and directing them towards specific metabolic pathways, thereby preventing the toxic effects of free fatty acid accumulation.[11]

G Figure 1. Cellular Uptake and Transport of this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Myristic Acid_ext This compound TransportProteins Transport Proteins (CD36, FATP) Myristic Acid_ext->TransportProteins Binding Myristic Acid_int This compound TransportProteins->Myristic Acid_int Translocation FABP FABP MA-FABP This compound-FABP Complex Metabolic Fates Mitochondria, ER, Peroxisomes MA-FABP->Metabolic Fates Trafficking to Organelles Myristic Acid_intFABP Myristic Acid_intFABP Myristic Acid_intFABP->MA-FABP G Figure 2. This compound Activation and N-Myristoylation Pathway cluster_nmt NMT-Catalyzed Reaction MyristicAcid This compound MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Acyl-CoA Synthetase + ATP, + CoA MyristoylatedProtein N-Myristoylated Protein MyristoylCoA->MyristoylatedProtein N-Myristoyltransferase (NMT) Protein Target Protein (with N-terminal Glycine) Protein->MyristoylatedProtein Function Membrane Targeting Protein-Protein Interactions Signal Transduction MyristoylatedProtein->Function Leads to G Figure 3. Beta-Oxidation of this compound MyristoylCoA Myristoyl-CoA (C14) Cycle1 Cycle 1 MyristoylCoA->Cycle1 Products1 Acetyl-CoA NADH, FADH₂ Cycle1->Products1 DodecanoylCoA Acyl-CoA (C12) Cycle1->DodecanoylCoA Cycle2 Cycle 2 DodecanoylCoA->Cycle2 Cycle5 ... Cycle2->Cycle5 Cycle6 Cycle 6 Cycle5->Cycle6 Products6 2 x Acetyl-CoA NADH, FADH₂ Cycle6->Products6 Final Total Yield: 7 Acetyl-CoA 6 NADH 6 FADH₂ Products6->Final G Figure 4. Experimental Workflow for Fluorescent Fatty Acid Uptake Assay A 1. Seed Cells Seed adherent cells (e.g., HepG2, 3T3-L1) in a black-walled, clear-bottom 96-well plate. Incubate until desired confluency. B 2. Serum Starvation Aspirate growth medium and wash. Incubate in serum-free medium for 1-2 hours to reduce background from serum lipids. A->B C 3. Prepare Reaction Mix Prepare 2X Uptake Reaction Mix containing a fluorescent fatty acid analog (e.g., BODIPY-tagged) in Uptake Assay Buffer. B->C D 4. Initiate Uptake Add 2X Reaction Mix to wells. Immediately place plate in a pre-warmed (37°C) fluorescence plate reader. C->D E 5. Kinetic Measurement Measure fluorescence (e.g., Ex/Em = 488/523 nm) in kinetic mode every 1-2 minutes for 60 min. Use 'bottom read' function. D->E F 6. Data Analysis Plot fluorescence intensity vs. time. Calculate the initial rate of uptake (slope of the linear phase). Compare rates between different experimental conditions. E->F G Figure 5. Workflow for Radiolabeled this compound Fate Analysis Start 1. Cell Culture & Labeling Culture cells to desired state. Incubate with medium containing [1-¹⁴C]-Myristic Acid complexed to BSA. Incubate 2. Time Course Incubation Incubate for various time points (e.g., 30 min, 4h, 12h) at 37°C. Start->Incubate Harvest 3. Harvest & Fractionate Wash cells with cold PBS. Lyse cells and separate medium, cytosol, and membrane fractions. Incubate->Harvest Split Separate Analytes Harvest->Split Lipids 4a. Lipid Extraction Extract total lipids using Folch method (Chloroform:Methanol). Split->Lipids Proteins 4b. Protein Precipitation Precipitate proteins using Trichloroacetic Acid (TCA). Split->Proteins Oxidation 4c. β-Oxidation Products Collect aqueous phase from lipid extraction (for acid-soluble metabolites). Split->Oxidation TLC 5a. TLC Analysis Separate lipid classes (TG, PL, FA) by Thin-Layer Chromatography. Lipids->TLC SDS 5b. SDS-PAGE Separate proteins by size using SDS-PAGE. Proteins->SDS Quantify 6. Quantification Oxidation->Quantify TLC->Quantify SDS->Quantify Final Final Quantify->Final Determine radioactivity in each fraction (TLC spots, protein bands, aqueous phase) using liquid scintillation counting or autoradiography.

References

The Myristoyl Switch: A Technical Guide to Myristic Acid's Crucial Role in Cellular Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid, plays a pivotal, yet often understated, role in the intricate symphony of cellular communication. Its covalent attachment to proteins, a process termed N-myristoylation, acts as a critical molecular switch, modulating protein localization, protein-protein interactions, and the propagation of signals through complex transduction cascades. This in-depth technical guide provides a comprehensive overview of the function of this compound in cellular signaling, with a focus on the underlying molecular mechanisms, key protein players, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target this fundamental post-translational modification.

The Chemistry and Enzymology of N-Myristoylation

N-myristoylation is the irreversible, covalent attachment of this compound to the N-terminal glycine (B1666218) residue of a target protein. This process is catalyzed by the enzyme N-myristoyltransferase (NMT), which utilizes myristoyl-CoA as the fatty acid donor. The reaction can occur either co-translationally, on a nascent polypeptide chain emerging from the ribosome, or post-translationally, following the proteolytic cleavage of a protein that exposes an internal glycine residue.

N-Myristoyltransferases (NMTs)

In humans, two NMT isoenzymes, NMT1 and NMT2, have been identified. These enzymes exhibit distinct but overlapping substrate specificities and play unique roles in cellular processes. NMTs recognize a consensus sequence on their substrate proteins, which minimally includes an N-terminal glycine. A serine at position 5 is also a common feature of the recognition motif.

The NMT Catalytic Mechanism

The catalytic cycle of NMT follows an ordered Bi-Bi kinetic mechanism. First, myristoyl-CoA binds to the enzyme, inducing a conformational change that creates a binding pocket for the N-terminal sequence of the substrate protein. The α-amino group of the N-terminal glycine then performs a nucleophilic attack on the thioester carbonyl of myristoyl-CoA, leading to the formation of a stable amide bond and the release of Coenzyme A.

Quantitative Insights into N-Myristoylation

To fully appreciate the impact of myristoylation on cellular signaling, it is essential to consider the quantitative aspects of the process, from enzyme kinetics to the thermodynamics of membrane association.

N-Myristoyltransferase Kinetics

The efficiency of N-myristoylation is determined by the kinetic parameters of NMTs for their substrates. While comprehensive kinetic data for a wide range of protein substrates is still being compiled, in vitro studies have begun to shed light on these parameters. It is noteworthy that while the catalytic efficiency (kcat/Km) can be similar for different acyl-CoA substrates in vitro, the binding affinity (Kd) of NMT for myristoyl-CoA is significantly higher, ensuring the high specificity of myristoylation in a cellular context where other fatty acyl-CoAs are present.

Table 1: Representative Kinetic and Affinity Data for N-Myristoylation

ParameterSubstrate/MoleculeValueOrganism/SystemReference
NMT Kinetics
Km (Myristoyl-CoA)Human NMT1~0.2 µMIn vitro
Km (Acetyl-CoA)Human NMT1~2.4 µMIn vitro
Kd (Myristoyl-CoA)Human NMT114.7 nMIn vitro
Kd (Acetyl-CoA)Human NMT110.1 µMIn vitro
Membrane Binding
KdMyristoylated p60src peptide2.7 nMRed cell membrane vesicles
KdMyristoylated peptides (general)~10⁻⁴ MLipid bilayers
Myristoyl Switch
ΔGswitchHisactophilin2.0 kcal/molIn vitro
pKswitchHisactophilin6.95In vitro

Note: This table presents a selection of available data. Further research is required to establish a comprehensive database of these parameters for a wider range of myristoylated proteins.

Mechanisms of Myristoylation-Dependent Signal Transduction

Myristoylation governs the function of signaling proteins through several key mechanisms, most notably by acting as a conditional membrane anchor. This targeting to cellular membranes is often regulated by "myristoyl switches," which allow for the dynamic control of protein localization and activity in response to specific cellular signals.

The Myristoyl-Electrostatic Switch

A prevalent mechanism for regulating the membrane association of myristoylated proteins is the myristoyl-electrostatic switch. This mechanism involves a bipartite signal: the myristoyl group, which provides a hydrophobic anchor into the lipid bilayer, and a nearby cluster of basic amino acid residues that interact with negatively charged phospholipids (B1166683) on the membrane surface. The synergistic action of these two signals ensures stable membrane association. This interaction can be reversed by the phosphorylation of serine or threonine residues within the basic region, which introduces negative charges, weakens the electrostatic attraction, and triggers the release of the protein from the membrane into the cytosol. A prime example of a protein regulated by this switch is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).

Myristoyl-Electrostatic Switch Mechanism cluster_0 Membrane Bound (Active) cluster_1 Cytosolic (Inactive) p_mem Myristoylated Protein Myristoyl Anchor Basic Domain mem Phospholipid Bilayer p_mem:myr->mem:head Hydrophobic Interaction p_mem:basic->mem:head Electrostatic Interaction p_cyto Phosphorylated Protein Myristoyl Group Phosphorylated Basic Domain p_mem->p_cyto Phosphorylation (e.g., by PKC) p_cyto->p_mem Dephosphorylation

Myristoyl-Electrostatic Switch.
The Myristoyl-Conformational Switch

In this mechanism, the myristoyl group is sequestered within a hydrophobic pocket of the protein in its inactive state. Upon receiving a specific signal, such as the binding of a ligand (e.g., Ca2+) or a change in nucleotide-bound state (GDP to GTP), the protein undergoes a conformational change that expels the myristoyl group, making it available to interact with the cell membrane. This switch is exemplified by proteins like recoverin, a calcium sensor in retinal rod cells, and ARF (ADP-ribosylation factor) proteins.

Key Signaling Pathways Regulated by Myristoylation

Myristoylation is integral to the function of a multitude of proteins involved in a wide array of signaling pathways, from G-protein coupled receptor (GPCR) signaling to the regulation of apoptosis and cell proliferation.

G-Protein Signaling

The α-subunits of many heterotrimeric G-proteins are N-myristoylated. This modification is crucial for their association with the plasma membrane, where they can interact with GPCRs and downstream effectors. The myristoyl group, in concert with palmitoylation in some cases, ensures the proper localization and cycling of Gα subunits between their active (GTP-bound) and inactive (GDP-bound) states.

G-Protein Signaling Cycle with Myristoylated Gα cluster_membrane Plasma Membrane GPCR GPCR G_inactive Inactive G-Protein (Myr-Gα-GDP-Gβγ) GPCR->G_inactive 2. Receptor Activation G_active_alpha Active Myr-Gα-GTP G_inactive->G_active_alpha 3. GDP/GTP Exchange G_beta_gamma Gβγ G_inactive->G_beta_gamma Dissociation G_active_alpha->G_inactive 5. GTP Hydrolysis (GAP) Effector Effector (e.g., Adenylyl Cyclase) G_active_alpha->Effector 4. Effector Activation G_beta_gamma->Effector Ligand Ligand Ligand->GPCR 1. Ligand Binding

G-Protein Signaling Cycle.
Src Family Kinases and Regulation of Cell Growth

Src family kinases are non-receptor tyrosine kinases that play central roles in regulating cell proliferation, differentiation, and survival. The N-terminal myristoylation of Src is essential for its localization to the plasma membrane, a prerequisite for its activation and subsequent phosphorylation of downstream targets. The myristoyl group, in conjunction with a polybasic region, mediates this membrane targeting. In some contexts, the myristoyl group may also allosterically regulate Src kinase activity.

Src Kinase Activation and Myristoylation cluster_membrane Plasma Membrane Src_inactive Inactive c-Src (Myristoylated, Phospho-Y527) Src_active Active c-Src (Myristoylated, Dephospho-Y527, Auto-phospho-Y416) Src_inactive->Src_active Dephosphorylation of Y527 by PTP or SH2/SH3 domain displacement Src_active->Src_inactive Phosphorylation of Y527 by Csk Downstream Downstream Signaling (Proliferation, Survival) Src_active->Downstream Phosphorylation of substrates RTK Receptor Tyrosine Kinase (RTK) RTK->Src_inactive Recruitment to membrane PTP Protein Tyrosine Phosphatase (PTP) Myr_note Myristoylation is required for membrane localization of Src Myr_note->Src_inactive

Src Kinase Activation.
Apoptosis

Myristoylation also plays a critical role in the regulation of programmed cell death, or apoptosis. In this context, myristoylation is often a post-translational event. During apoptosis, caspases, the key executioner enzymes of this process, cleave specific substrate proteins, exposing a new N-terminal glycine residue. This newly exposed glycine can then be myristoylated by NMTs. This post-translational myristoylation can target the cleaved protein fragment to new subcellular locations, often to mitochondria, where it can promote the apoptotic cascade. A well-studied example is the pro-apoptotic protein Bid, which, upon cleavage by caspase-8, becomes myristoylated and translocates to the mitochondria to induce the release of cytochrome c.

Post-Translational Myristoylation in Apoptosis cluster_mito Mitochondrion Pro_apoptotic Pro-apoptotic Protein (e.g., Bid) Cleaved_fragment Cleaved Fragment with Exposed N-terminal Glycine Pro_apoptotic->Cleaved_fragment Caspase Caspase-8 Caspase->Pro_apoptotic Cleavage Myr_fragment Myristoylated Fragment Cleaved_fragment->Myr_fragment NMT NMT NMT->Cleaved_fragment Myristoylation Mito_membrane Mitochondrial Membrane Myr_fragment->Mito_membrane Translocation Cyto_c Cytochrome c Release Mito_membrane->Cyto_c Induction of Apoptotic_signal Apoptotic Signal Apoptotic_signal->Caspase Activation

Post-Translational Myristoylation in Apoptosis.

Experimental Protocols for Studying N-Myristoylation

A variety of experimental techniques are employed to identify and characterize myristoylated proteins and to elucidate the functional consequences of this modification.

Metabolic Labeling with this compound Analogs

This technique involves incubating cells with a modified this compound analog that can be subsequently detected.

  • Radioactive Labeling: Historically, [³H]-myristic acid was used. Labeled proteins are then detected by autoradiography. This method is highly sensitive but involves the use of radioactivity and long exposure times.

  • Bio-orthogonal Labeling: A more modern approach utilizes this compound analogs containing a bio-orthogonal functional group, such as an azide (B81097) or an alkyne (e.g., azidomyristate). These analogs are incorporated into proteins by the cell's endogenous machinery. Following cell lysis, the tagged proteins can be "clicked" to a reporter molecule, such as biotin (B1667282) for affinity purification or a fluorophore for in-gel detection. This method offers high sensitivity and avoids the use of radioactivity.

Workflow for Bio-orthogonal Labeling:

Workflow for Bio-orthogonal Labeling of Myristoylated Proteins Step1 1. Cell Incubation with this compound Analog (e.g., Azidomyristate) Step2 2. Metabolic Incorporation into Proteins by NMT Step1->Step2 Step3 3. Cell Lysis Step2->Step3 Step4 4. Click Chemistry (Ligation to Reporter Tag) Step3->Step4 Step5a 5a. Affinity Purification (e.g., with Biotin-Streptavidin) Step4->Step5a Step5b 5b. In-gel Fluorescence Detection Step4->Step5b Step6 6. Identification by Mass Spectrometry Step5a->Step6

Bio-orthogonal Labeling Workflow.
Identification of Myristoylated Proteins by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for identifying myristoylated proteins and mapping the site of modification.

  • Bottom-up Proteomics: In a typical workflow, protein extracts are digested with a protease (e.g., trypsin). The resulting peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The myristoyl group adds a characteristic mass shift of 210.198 Da to the N-terminal glycine-containing peptide. The fragmentation pattern of the peptide in the MS/MS spectrum confirms the sequence and the presence of the modification.

  • Enrichment Strategies: Due to the low abundance of many myristoylated proteins, enrichment steps are often necessary prior to MS analysis. This can be achieved through affinity purification of proteins labeled with a biotinylated this compound analog or by exploiting the hydrophobicity of the myristoyl group to enrich for modified peptides.

Myristoylation as a Therapeutic Target

The critical role of N-myristoylation in various disease-related signaling pathways has made NMTs attractive targets for drug development.

NMT Inhibitors

Small molecule inhibitors of NMTs have been developed and are being investigated for their therapeutic potential in a range of diseases, including cancer, fungal infections, and viral infections. By blocking the myristoylation of key signaling proteins, these inhibitors can disrupt pathways that are essential for the proliferation of cancer cells or the life cycle of pathogens.

Conclusion

This compound, through the process of N-myristoylation, functions as a dynamic and versatile regulator of cellular signal transduction. The myristoyl group acts as a molecular switch, controlling the subcellular localization and activity of a diverse array of signaling proteins. A thorough understanding of the mechanisms of myristoylation, the proteins it modifies, and the pathways it regulates is crucial for advancing our knowledge of fundamental cell biology and for the development of novel therapeutic strategies targeting diseases driven by aberrant signaling. The continued development of sophisticated experimental techniques will undoubtedly uncover further intricacies of this essential post-translational modification and its role in health and disease.

Myristic Acid: A Central Precursor in the Synthesis of Bioactive Lipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid (14:0), is a pivotal molecule in cellular biology, extending far beyond its structural role in lipid membranes. It serves as a critical precursor for a diverse array of bioactive lipids that are integral to cellular signaling, protein trafficking, and metabolic regulation. This technical guide provides a comprehensive overview of the metabolic pathways originating from this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the core biological processes for professionals engaged in research and drug development.

N-Myristoylation: A Ubiquitous and Vital Protein Modification

The most prominent role of this compound as a precursor is in the process of N-myristoylation. This irreversible post-translational modification involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins.[1][2] This process is catalyzed by the enzyme N-myristoyltransferase (NMT).[2] N-myristoylation is crucial for mediating protein-protein interactions, subcellular localization, and the overall function of numerous signaling proteins.[1][3]

The N-Myristoylation Signaling Pathway

The journey of this compound into a functional protein modification begins with its activation to myristoyl-CoA by Acyl-CoA synthetase. Subsequently, NMT facilitates the transfer of the myristoyl moiety to the target protein.

N_Myristoylation_Signaling_Pathway MA This compound MyrCoA Myristoyl-CoA MA->MyrCoA ACS NMT N-Myristoyltransferase (NMT) MyrCoA->NMT Protein Target Protein (N-terminal Glycine) Protein->NMT MyrProtein Myristoylated Protein (Functional) NMT->MyrProtein CoA_out CoA NMT->CoA_out ACS Acyl-CoA Synthetase AMP_PPi AMP + PPi ACS->AMP_PPi ATP ATP ATP->ACS

Figure 1: N-Myristoylation Signaling Pathway.

Quantitative Data: N-Myristoyltransferase Substrate Specificity

The efficiency of N-myristoylation is dependent on the substrate sequence. The kinetic parameters of human NMT1 and NMT2 for various peptide substrates have been characterized, providing insights into their substrate preferences.

EnzymePeptide Substrate (Origin)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Human NMT1GSSKSKPK-NH₂ (c-Src)5.0 ± 0.80.015 ± 0.0013,000[4]
Human NMT1GCVLSAHK-NH₂ (ARF1)2.5 ± 0.30.020 ± 0.0018,000[5]
Human NMT2GSSKSKPK-NH₂ (c-Src)17 ± 2--[6]
Human NMT2GCVLSAHK-NH₂ (ARF1)3.2 ± 0.50.025 ± 0.0027,812[5]

Table 1: Kinetic Parameters of Human N-Myristoyltransferases for Peptide Substrates.

Experimental Protocol: Fluorescence-Based N-Myristoyltransferase (NMT) Activity Assay

This protocol outlines a sensitive, non-radioactive method for measuring NMT activity by detecting the release of Coenzyme A (CoA).[7]

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate (e.g., from c-Src: GSSKSKPK-amide)

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay Buffer: 50 mM HEPES pH 7.4, 1 mM DTT, 1 mM EDTA

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the peptide substrate in the assay buffer.

  • In the wells of the microplate, combine the assay buffer, myristoyl-CoA (final concentration, e.g., 10 µM), and CPM (final concentration, e.g., 5 µM).

  • Add the peptide substrate to the wells (final concentration, e.g., 20 µM).

  • Initiate the reaction by adding the NMT enzyme (final concentration, e.g., 50 nM).

  • Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 470 nm in a microplate reader set to 37°C.[7]

  • The rate of increase in fluorescence is proportional to the rate of CoA production and thus NMT activity.

Role of this compound in Sphingolipid and Diacylglycerol Metabolism

This compound is not only a substrate for protein modification but also a key player in the synthesis of other bioactive lipids, including sphingolipids and diacylglycerols.

This compound in Sphingolipid Biosynthesis

This compound can be utilized in two ways in sphingolipid metabolism. It can be incorporated as the N-acyl chain in canonical d18-sphingolipids. Additionally, myristoyl-CoA can serve as a substrate for serine palmitoyltransferase (SPT), initiating the synthesis of non-canonical d16-sphingoid bases.[8][9]

Sphingolipid_Metabolism_from_Myristic_Acid cluster_canonical Canonical d18-Pathway cluster_non_canonical Non-canonical d16-Pathway MA This compound MyrCoA Myristoyl-CoA MA->MyrCoA ACS d18_DHCer d18-Dihydroceramide MyrCoA->d18_DHCer N-acylation (CerS) d16_Sa d16-Sphinganine MyrCoA->d16_Sa Condensation (SPT) d18_Cer d18-Ceramide d18_DHCer->d18_Cer DEGS1 Serine Serine Serine->d16_Sa SPT d16_DHCer d16-Dihydroceramide d16_Sa->d16_DHCer CerS

Figure 2: this compound's Dual Role in Sphingolipid Synthesis.

Quantitative Lipidomics of this compound-Treated Hepatocytes

Treatment of human hepatoma HepG2 cells with this compound significantly remodels the cellular sphingolipid profile.

Sphingolipid SpeciesControl (pmol/mg protein)50 µM this compound (pmol/mg protein)Fold ChangeReference
d18:1-C14:0 Ceramide1.5 ± 0.312.8 ± 2.18.53[8]
d16:1-C14:0 Ceramide0.2 ± 0.053.5 ± 0.617.5[8]
Total Ceramides110.2 ± 15.4155.6 ± 18.91.41[8]
Total Sphingomyelins95.7 ± 11.270.3 ± 8.50.73[8]

Table 2: Changes in Sphingolipid Levels in HepG2 Cells Treated with this compound.

This compound and Diacylglycerol (DAG) Signaling

This compound has been shown to increase the protein levels of diacylglycerol kinase (DGK) δ, an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). This modulation of the DAG/PA balance has significant implications for cellular signaling cascades.

DAG_Signaling_Modulation MA This compound DGKd DGKδ Protein MA->DGKd Increases Protein Levels DAG Diacylglycerol (DAG) PA Phosphatidic Acid (PA) DAG->PA DGKδ PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream

Figure 3: Modulation of Diacylglycerol Signaling by this compound.

Experimental Protocol: Diacylglycerol Kinase (DGK) Activity Assay

This protocol measures DGK activity by quantifying the conversion of DAG to radiolabeled PA.[10]

Materials:

  • Cell lysates or purified DGK

  • DAG substrate vesicles

  • [γ-³²P]ATP

  • Kinase reaction buffer (50 mM MOPS pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 100 mM NaCl)

  • Lipid extraction solvents (Chloroform:Methanol:HCl)

  • TLC plates and developing solvent (Chloroform:Methanol:Acetic Acid)

  • Phosphorimager

Procedure:

  • Prepare substrate vesicles containing DAG by sonication or extrusion.

  • In a microfuge tube, combine the cell lysate or purified enzyme with the DAG vesicles in the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction and extract the lipids using a Chloroform:Methanol:HCl mixture.

  • Separate the lipids by thin-layer chromatography (TLC).

  • Visualize and quantify the ³²P-labeled phosphatidic acid using a phosphorimager.

This compound Elongation and Desaturation

This compound can be further metabolized through elongation and desaturation pathways to generate other biologically important fatty acids.

Quantitative Analysis of this compound Metabolism

Studies in cultured rat hepatocytes have quantified the metabolic fate of this compound compared to palmitic acid.

Metabolic FateThis compound (14:0) (% of initial radioactivity after 4h)Palmitic Acid (16:0) (% of initial radioactivity after 4h)
Cellular Uptake86.9 ± 0.968.3 ± 5.7
Incorporation into Cellular Lipids33.4 ± 2.834.9 ± 9.3
β-oxidation Products14.9 ± 2.22.3 ± 0.6
Elongation Product (16:0 from 14:0)12.2 ± 0.8 (after 12h)5.1 ± 1.3 (18:0 from 16:0 after 12h)

Table 3: Comparative Metabolism of Myristic and Palmitic Acids in Rat Hepatocytes.

Experimental Workflows for Studying this compound-Derived Bioactive Lipids

A systematic approach is required to investigate the diverse roles of this compound as a precursor. The following workflow outlines a general strategy for studying myristoylated proteins and their membrane interactions.

Experimental_Workflow Start Cell Culture & Treatment (e.g., this compound Analogs) Lysis Cell Lysis Start->Lysis Fractionation Subcellular Fractionation Lysis->Fractionation Lipidomics Lipidomic Analysis (LC-MS/MS) Lysis->Lipidomics Cytosol Cytosolic Fraction Fractionation->Cytosol Membrane Membrane Fraction Fractionation->Membrane Proteomics Proteomic Analysis (LC-MS/MS) Cytosol->Proteomics Membrane->Proteomics Binding_Assay Protein-Membrane Binding Assay (e.g., Liposome Pulldown, SPR) Membrane->Binding_Assay Data_Analysis Data Integration & Analysis Proteomics->Data_Analysis Lipidomics->Data_Analysis Binding_Assay->Data_Analysis

Figure 4: General Experimental Workflow.

Experimental Protocol: Subcellular Fractionation for Isolation of Membrane-Bound Proteins

This protocol describes a method to separate cytosolic and membrane fractions from cultured cells.[3]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Hypotonic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors)

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes to allow cells to swell.

  • Lyse the cells by dounce homogenization (e.g., 20-30 strokes with a tight-fitting pestle).

  • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

  • The resulting supernatant is the cytosolic fraction. The pellet contains the total membrane fraction.

  • Wash the membrane pellet with PBS and resuspend in a suitable buffer for downstream applications.

Experimental Protocol: Liposome Co-sedimentation Assay for Protein-Membrane Interaction

This assay assesses the binding of a protein to liposomes of a defined lipid composition.

Materials:

  • Purified recombinant myristoylated protein

  • Lipids (e.g., POPC, POPS, PI(4,5)P₂) in chloroform

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Binding Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)

  • Ultracentrifuge

Procedure:

  • Prepare a lipid mixture in a glass vial and dry it to a thin film under a stream of nitrogen.

  • Hydrate the lipid film in the binding buffer to form multilamellar vesicles.

  • Create unilamellar vesicles (liposomes) by extruding the lipid suspension through a polycarbonate membrane.

  • Incubate the purified protein with the liposomes at room temperature for 30 minutes.

  • Pellet the liposomes by ultracentrifugation (e.g., 150,000 x g for 30 minutes).

  • Carefully separate the supernatant (unbound protein) from the pellet (liposome-bound protein).

  • Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the extent of protein binding to the liposomes.

References

The evolutionary conservation of protein N-myristoylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Evolutionary Conservation of Protein N-myristoylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-myristoylation is a crucial and evolutionarily conserved lipid modification found across a vast range of eukaryotes, from single-celled yeasts to complex mammals.[1] This process, catalyzed by the enzyme N-myristoyltransferase (NMT), involves the irreversible attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine (B1666218) residue of a specific subset of proteins.[2] This modification is fundamental for a wide array of cellular processes, including signal transduction, protein-protein interactions, and the targeting of proteins to cellular membranes.[3] The essential nature of NMT for cell viability in many organisms, coupled with structural differences in the enzyme across taxa, has positioned it as a promising therapeutic target for infectious diseases and cancer.[2][4] This guide provides a comprehensive overview of the conservation of N-myristoylation, details key experimental methodologies, and presents quantitative data to illuminate the evolutionary landscape of this vital protein modification.

The N-myristoylation Machinery: N-myristoyltransferase (NMT)

N-myristoylation is catalyzed by N-myristoyltransferase (NMT), a member of the GCN5-related N-acetyltransferase (GNAT) protein superfamily.[4][5] NMT facilitates the transfer of myristate from myristoyl-coenzyme A (CoA) to the N-terminal glycine of nascent or cleaved polypeptide chains.[5] This modification can occur co-translationally, after the initiator methionine is cleaved by methionine aminopeptidase, or post-translationally, following the proteolytic cleavage of a protein that exposes an internal glycine residue.[4][6]

Evolutionary Divergence of NMT Isoforms

The NMT enzyme is ubiquitous and essential in eukaryotes.[2] However, the number of NMT genes varies significantly across different evolutionary lineages. Lower eukaryotes, such as Saccharomyces cerevisiae (yeast) and Drosophila melanogaster (fruit fly), typically possess a single NMT gene.[4] In contrast, most vertebrates, including humans and mice, have two distinct isozymes, NMT1 and NMT2, which are encoded by separate genes.[4][7][8] These isozymes share approximately 77% peptide sequence identity and have highly conserved C-terminal catalytic domains but more variable N-termini, suggesting distinct physiological roles.[4][8] Evolutionary analysis indicates that vertebrate NMT1 and NMT2 arose from a single ancestral gene.[7]

Taxon GroupOrganism ExampleNumber of NMT GenesReference(s)
Fungi Saccharomyces cerevisiae1[4]
Candida albicans1[2]
Protozoa Leishmania major1[2]
Trypanosoma brucei1[2]
Plasmodium falciparum1[2]
Plants Arabidopsis thaliana2[2]
Insects Drosophila melanogaster1[4]
Mammals Homo sapiens (Human)2 (NMT1, NMT2)[4][6]
Mus musculus (Mouse)2 (NMT1, NMT2)[6]
Catalytic Mechanism and Structural Conservation

NMTs employ an ordered Bi-Bi kinetic mechanism.[9] First, myristoyl-CoA binds to the enzyme, inducing a conformational change. This is followed by the binding of the protein substrate. After the myristoyl group is transferred, the myristoylated protein is released, followed by the release of CoA.[9] The myristoyl-CoA binding site is highly conserved across species, from yeast to humans.[2] However, the C-terminal region, which is involved in recognizing the peptide substrate, shows greater divergence. This taxon-specific variation in substrate specificity is a key feature exploited in the development of selective NMT inhibitors against pathogens.[10][11]

Substrate Specificity and Conservation

NMTs recognize a specific sequence motif on their substrate proteins. The absolute requirement is a glycine residue at the N-terminus (position 1).[12] While there is variability, a general consensus sequence for the first six residues is G¹-X²-X³-X⁴-S⁵/T⁵-X⁶ , where X is any amino acid. The serine or threonine at position 5 is a common but not universal feature. The full recognition motif can extend up to 17 residues from the N-terminus, which are divided into three regions: a binding pocket (positions 1-6), a surface interaction region (positions 7-10), and a hydrophilic linker (positions 11-17).[13]

Conserved Myristoylated ProteinOrganismN-terminal 10-residue SequenceReference(s)
c-Src Tyrosine Kinase HumanGSSKSKPKDS[14]
G-protein αi subunit HumanGCTLSAEDKA[15]
Calcineurin B BovineGNEASYPLEM[12]
ADP-ribosylation factor 1 (ARF1) YeastGNVFSKIFKG[9]
HIV-1 Gag VirusGARASVLSGG[2]

Functional Roles and The "Myristoyl Switch"

N-myristoylation is crucial for protein function, primarily by mediating weak and reversible interactions with cellular membranes.[4] This weak affinity is often insufficient for stable membrane anchoring on its own. Consequently, many myristoylated proteins require a "second signal" to achieve stable membrane localization.[4] This leads to a regulatory mechanism known as the "myristoyl switch."

The switch can be controlled in several ways:

  • Electrostatic Interactions: A cluster of basic (positively charged) amino acids near the myristoylated N-terminus can interact with acidic (negatively charged) phospholipids (B1166683) in the membrane, stabilizing the association. Phosphorylation of nearby residues can disrupt this interaction, causing the protein to translocate from the membrane to the cytosol.[3]

  • Dual Lipidation: The protein may undergo a second lipid modification, such as S-palmitoylation, which provides a stronger membrane anchor.

  • Ligand Binding: Conformational changes induced by ligand binding can expose or sequester the myristoyl group, thereby controlling its availability for membrane insertion.[3]

This regulatory mechanism is central to many signal transduction pathways, enabling rapid and flexible cellular responses.[15] Myristoylated proteins include a wide range of critical signaling molecules, such as Src family kinases, G-protein alpha subunits, and ADP-ribosylation factors (ARFs).[2][16]

Figure 1: The "Myristoyl Switch" mechanism for regulating protein localization.

N-myristoylation as a Therapeutic Target

The essentiality of NMT in pathogenic organisms like fungi (Candida albicans), protozoa (Trypanosoma brucei, Leishmania major, Plasmodium falciparum), and its role in viral replication (e.g., HIV Gag protein) makes it a validated drug target.[2][17][18] The taxonomic differences in NMT's substrate binding pocket allow for the design of inhibitors that are selective for the pathogen's enzyme over the human orthologs, minimizing host toxicity.[19][20] Furthermore, NMT is implicated in cancer, where it is often upregulated and myristoylates key oncoproteins like Src.[2][21]

Click_Chemistry_Workflow cluster_viz Visualization cluster_ms Proteomics Start Cell Culture Labeling Metabolic Labeling with Azide-Myristate Start->Labeling Lysis Cell Lysis & Protein Quantification Labeling->Lysis Click Click Reaction (Add Alkyne-Tag, CuSO4, etc.) Lysis->Click SDS_PAGE SDS-PAGE Click->SDS_PAGE Fluorophore Tag Enrich Streptavidin Enrichment Click->Enrich Biotin Tag Analysis Analysis Imaging In-Gel Fluorescence Imaging SDS_PAGE->Imaging Imaging->Analysis MS LC-MS/MS Analysis Enrich->MS ID Protein Identification MS->ID ID->Analysis

References

The Myristic Acid Effect: A Technical Guide to its Impact on Lipid Bilayer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid, a 14-carbon saturated fatty acid (14:0), is a vital component in cellular biology, found abundantly in dairy fat and certain tropical oils.[1] Beyond its role in metabolism, its most significant function is the post-translational modification of proteins through N-myristoylation.[2] This process, where this compound is covalently attached to an N-terminal glycine (B1666218) residue of a target protein, is critical for mediating protein-membrane interactions, subcellular localization, and signal transduction.[2][3][4]

The physical presence of this compound, either as a free fatty acid or as part of a lipid anchor, directly influences the biophysical characteristics of the lipid bilayers it integrates with. Understanding these changes is crucial for researchers in drug development and cell biology, as alterations in membrane fluidity, thickness, and phase behavior can profoundly affect the function of membrane-bound proteins and cellular signaling pathways. This technical guide provides an in-depth analysis of this compound's impact on lipid bilayer properties, supported by quantitative data, detailed experimental protocols, and process visualizations.

Impact on Membrane Phase Behavior and Thermal Properties

The incorporation of this compound, a saturated fatty acid, into a phospholipid bilayer has a pronounced ordering effect. By inserting its straight acyl chain between phospholipid tails, it increases van der Waals interactions, leading to a more tightly packed and ordered membrane structure. This effect is quantitatively measured by changes in the main phase transition temperature (T(_m)), the temperature at which a bilayer transitions from a rigid gel state to a fluid liquid-crystalline state.

Differential Scanning Calorimetry (DSC) is the primary technique for determining these thermal properties. Studies on dipalmitoylphosphatidylcholine (DPPC) bilayers show that this compound raises the T(_m), indicating a stabilization of the gel phase.[5]

Table 1: Effect of Saturated Fatty Acids on the Main Phase Transition Temperature (T(_m)) of DPPC Bilayers
Lipid CompositionMain Phase Transition Temperature (T(_m))ObservationReference
Pure DPPC~41.5 °CBaseline T(_m) for pure DPPC vesicles.[6]
DPPC + this compoundIncreased T(_m)This compound raises the phase transition temperature, forming complexes with DPPC.[5]
DPPC + Palmitic AcidIncreased T(_m)Similar to this compound, this longer saturated fatty acid also stabilizes the gel phase.[5]
DPPC + Stearic AcidIncreased T(_m)The ordering effect is consistent among saturated fatty acids.[5]
Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[7]

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by dissolving the desired lipids (e.g., DPPC and this compound) in an organic solvent like chloroform/methanol.

    • Dry the lipid mixture into a thin film under a stream of nitrogen gas, followed by vacuum desiccation for several hours to remove residual solvent.[8]

    • Hydrate (B1144303) the lipid film with an appropriate buffer solution (e.g., 10 mM Tris, pH 7.4) at a temperature above the T(_m) of the highest-melting-point component.

    • Vortex the suspension to form a milky dispersion of MLVs. The final lipid concentration is typically 5-10 mg/mL.

  • DSC Measurement:

    • Accurately load a known quantity of the lipid dispersion into a hermetically sealed DSC sample pan.

    • Load an equal volume of the corresponding buffer into a reference pan.

    • Place both pans into the calorimeter cell.

    • Perform an initial heating and cooling scan to ensure sample equilibration and assess the reversibility of the transition.[9]

    • Acquire data by heating the sample at a controlled scan rate (e.g., 1-2 °C/min). The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.[6]

  • Data Analysis:

    • The resulting thermogram plots excess heat capacity (Cp) versus temperature.

    • The T(_m) is identified as the temperature at the peak of the endothermic transition.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak. This value reflects the energy required to disrupt the ordered gel phase.[8]

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis p1 Dissolve Lipids (e.g., DPPC + this compound) in Organic Solvent p2 Create Thin Lipid Film p1->p2 Evaporation p3 Hydrate with Buffer (T > Tm) p2->p3 Vacuum Desiccation p4 Vortex to Form MLVs p3->p4 m1 Load Sample & Reference Pans into Calorimeter p4->m1 m2 Equilibrate System m1->m2 m3 Scan Temperature at Constant Rate m2->m3 a1 Generate Thermogram (Heat Flow vs. Temp) m3->a1 a2 Determine Tm (Peak Temperature) a1->a2 a3 Calculate ΔH (Peak Area) a1->a3

Caption: Workflow for analyzing lipid phase transitions using DSC.

Impact on Membrane Fluidity and Order

Membrane fluidity is a critical parameter that governs the lateral diffusion of lipids and proteins. As a saturated fatty acid, this compound decreases membrane fluidity by promoting a more ordered state. This is quantified using fluorescent probes whose spectral properties are sensitive to the local environment.

Probes like Laurdan and 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are commonly used. Laurdan's emission spectrum shifts in response to the polarity of its environment, which is related to water penetration at the glycerol (B35011) backbone level.[2] This shift is quantified by the Generalized Polarization (GP) value. An increase in GP corresponds to a more ordered, less fluid membrane. DPH measures rotational mobility within the hydrophobic core of the bilayer, quantified by fluorescence anisotropy (r). An increase in anisotropy indicates restricted motion and thus, lower fluidity.[10]

Table 2: Fluorescence-Based Parameters for Membrane Fluidity
ParameterProbePrincipleInterpretation of Increased Value
Generalized Polarization (GP)LaurdanEmission spectrum shifts from ~490 nm (disordered) to ~440 nm (ordered). GP = (I({440}) - I({490}))/(I({440}) + I({490})).[2]Increased lipid packing, decreased fluidity.
Fluorescence Anisotropy (r)DPHMeasures the extent of rotational freedom of the probe within the bilayer core.Restricted probe motion, decreased fluidity.[12]
Experimental Protocol: Fluorescence Anisotropy Measurement
  • Sample Preparation:

    • Prepare large unilamellar vesicles (LUVs) using the extrusion method.

    • Add a fluorescent probe (e.g., DPH in methanol) to the lipid mixture in the organic solvent phase at a probe:lipid molar ratio of approximately 1:500.

    • Create a thin lipid film and hydrate with buffer as described in the DSC protocol.

    • The resulting MLV suspension is then extruded through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size distribution.

  • Anisotropy Measurement:

    • Use a spectrofluorometer equipped with polarizers in the excitation and emission light paths.

    • Place the LUV suspension in a temperature-controlled cuvette.

    • Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~360 nm for DPH).

    • Measure the fluorescence emission intensity through polarizers oriented vertically (I({VV})) and horizontally (I({VH})).

    • Correct for instrument bias (G-factor) by measuring intensities with horizontally polarized excitation (I({HV}) and I({HH})). The G-factor is calculated as G = I({HV}) / I({HH}).

  • Data Analysis:

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I({VV}) - G * I({VH})) / (I({VV}) + 2 * G * I({VH}))

    • Measurements can be taken across a range of temperatures to observe phase transitions, which appear as a sharp decrease in anisotropy.

Visualization: Fluorescence Anisotropy Measurement Workflow

Anisotropy_Workflow cluster_measurement Spectrofluorometer Measurement cluster_emission Measure Emission Intensities cluster_gfactor Determine G-Factor cluster_analysis Data Analysis prep Prepare LUVs with Fluorescent Probe (e.g., DPH) exc Excite Sample with Vertically Polarized Light prep->exc ivv IVV (Vertical Polarizer) exc->ivv ivh IVH (Horizontal Polarizer) exc->ivh calc_r Calculate Anisotropy (r): r = (IVV - G*IVH) / (IVV + 2*G*IVH) ivv->calc_r ivh->calc_r ihv IHV (Horizontal Excitation, Vertical Emission) calc_g Calculate G-Factor: G = IHV / IHH ihv->calc_g ihh IHH (Horizontal Excitation, Horizontal Emission) ihh->calc_g calc_g->calc_r

Caption: Workflow for measuring membrane fluidity via fluorescence anisotropy.

Impact on Structural and Mechanical Properties

The incorporation of this compound can alter the fundamental structural and mechanical properties of the bilayer, including its thickness, area per lipid, and elastic moduli.

  • Bilayer Thickness: Molecular dynamics simulations suggest a direct relationship between fatty acid chain length and membrane thickness.[13] Therefore, bilayers containing this compound (C14) would be expected to be thinner than those with palmitic (C16) or stearic (C18) acids but thicker than those with lauric acid (C12).

  • Area Per Lipid: Free fatty acids generally decrease the area per lipid, contributing to a more condensed membrane state.

  • Mechanical Properties: Increased packing from saturated acyl chains is expected to increase the membrane's elastic moduli, making it more resistant to stretching and bending.[14]

Atomic Force Microscopy (AFM) is a powerful tool for characterizing these properties at the nanoscale by imaging supported lipid bilayers (SLBs) and performing force spectroscopy.

Table 3: Structural and Mechanical Properties Influenced by this compound
PropertyExpected Impact of this compoundPrimary Measurement Technique
Bilayer ThicknessThinner than bilayers with longer saturated fatty acids (e.g., C16, C18).X-ray Diffraction, Neutron Scattering, AFM.[1][15]
Area Per LipidDecreaseMolecular Dynamics Simulations, X-ray Diffraction.[13]
Bending/Stretching ModulusIncreaseMicropipette Aspiration, AFM Force Spectroscopy.[16]
Experimental Protocol: AFM Imaging and Force Spectroscopy on SLBs
  • SLB Preparation (Vesicle Fusion Method):

    • Prepare small unilamellar vesicles (SUVs) or LUVs as described previously.

    • Use a freshly cleaved mica surface as the substrate. Mica is atomically flat and hydrophilic, making it ideal for SLB formation.[17]

    • Introduce a buffer containing divalent cations (e.g., 10 mM Tris, 150 mM NaCl, 2-5 mM CaCl(_2), pH 7.5) into the AFM fluid cell over the mica.

    • Inject the vesicle suspension into the fluid cell. The vesicles will adsorb to the mica surface, rupture, and fuse to form a continuous lipid bilayer.[17]

    • Gently rinse the chamber with buffer to remove any unfused vesicles.

  • AFM Imaging:

    • Operate the AFM in a liquid-compatible imaging mode, such as Tapping Mode or PeakForce Tapping, to minimize disruptive lateral forces.[17]

    • Use a soft cantilever (e.g., spring constant < 0.1 N/m) to gently probe the bilayer surface.

    • Image the SLB to confirm its integrity and homogeneity. The thickness of the bilayer can be measured from the height difference at the edge of a defect or a deliberately scratched area.

  • Force Spectroscopy (Breakthrough Force Measurement):

    • Position the AFM tip over the intact bilayer.

    • Perform a force-distance cycle: the tip approaches the surface, indents it, and then retracts.

    • The resulting force curve will show a sudden drop in the repulsive force at the point where the tip punctures the bilayer. This is the "breakthrough force."

    • A higher breakthrough force corresponds to a greater mechanical resistance of the bilayer, providing a measure of its stability and packing density.

Visualization: SLB Preparation and AFM Analysis

AFM_Workflow cluster_prep SLB Preparation cluster_analysis AFM Analysis p1 Prepare SUVs/LUVs p2 Inject Vesicles over Mica Substrate in Ca²⁺-containing Buffer p1->p2 p3 Vesicles Adsorb, Rupture, and Fuse p2->p3 p4 Continuous SLB Forms p3->p4 p5 Rinse to Remove Excess Vesicles p4->p5 a1 Image SLB Surface (Tapping Mode) p5->a1 a3 Perform Force Spectroscopy p5->a3 a2 Measure Bilayer Thickness (at Defect Edge) a1->a2 a4 Measure Breakthrough Force a3->a4

Caption: Workflow for Supported Lipid Bilayer (SLB) analysis using AFM.

N-Myristoylation: A Key Pathway for Protein-Membrane Interaction

The most profound biological impact of this compound on membranes is indirect, occurring through the process of N-myristoylation. This covalent lipid modification is essential for anchoring a wide array of signaling proteins to cellular membranes.[1][4]

The process is catalyzed by N-myristoyltransferase (NMT), which attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine of a nascent or mature protein.[13] This modification increases the protein's hydrophobicity, promoting its association with the lipid bilayer. For many proteins, this myristoyl anchor works in concert with electrostatic interactions (a "myristoyl-electrostatic switch") or a second lipid modification (like palmitoylation) to ensure stable and regulated membrane targeting.[3] This anchoring is fundamental to cellular processes like G-protein signaling and apoptosis.[2][3]

Visualization: N-Myristoylation Signaling Pathway

Myristoylation_Pathway substrate This compound myrcoa Myristoyl-CoA substrate->myrcoa Acyl-CoA Synthetase coa Coenzyme A ATP -> AMP+PPi nmt N-Myristoyltransferase (NMT) myrcoa->nmt myrprotein Myristoylated Protein nmt->myrprotein protein Target Protein (with N-terminal Glycine) protein->nmt membrane Lipid Bilayer Membrane myrprotein->membrane Hydrophobic Insertion localization Membrane Localization & Signal Transduction membrane->localization

Caption: N-Myristoylation pathway for protein anchoring to the cell membrane.

Conclusion

This compound exerts a significant and multifaceted influence on the physical properties of lipid bilayers. As a free fatty acid, its incorporation leads to a more ordered, less fluid membrane with a higher phase transition temperature, directly impacting the bilayer's thermal and mechanical stability. These effects are crucial for maintaining membrane integrity and modulating the local environment of membrane-embedded proteins.

Furthermore, its role as the key substrate in N-myristoylation provides an essential mechanism for tethering proteins to membranes, a cornerstone of cellular signaling. For professionals in drug development, understanding how a compound might alter this compound metabolism or directly perturb the biophysical state of the membrane is critical for predicting its efficacy and off-target effects. The experimental frameworks detailed in this guide provide robust methods for quantifying these vital membrane properties.

References

The Crucial Role of Myristoylated Proteins in Membrane Anchoring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine (B1666218) of a protein, is a critical lipid modification that plays a pivotal role in anchoring proteins to cellular membranes. This process, catalyzed by N-myristoyltransferase (NMT), is essential for the proper localization and function of a vast array of proteins involved in vital cellular processes, including signal transduction, oncogenesis, and infectious diseases. This in-depth technical guide explores the core functions of myristoylated proteins in membrane anchoring, details the experimental methodologies used to study them, and provides quantitative data to support a deeper understanding of these mechanisms.

The Mechanism of N-Myristoylation and Membrane Targeting

N-myristoylation is a largely irreversible post-translational or co-translational modification that increases the hydrophobicity of a protein, thereby facilitating its interaction with the lipid bilayers of cellular membranes.[1] The attachment of the myristoyl group is not, by itself, always sufficient for stable membrane association.[2] Often, a second signal is required to ensure firm and specific membrane localization. This can be in the form of a polybasic region that interacts electrostatically with negatively charged phospholipids (B1166683) on the membrane, or a subsequent palmitoylation (a reversible 16-carbon fatty acid modification) on a nearby cysteine residue, a process known as dual fatty acylation.[3][4]

The process begins with the recognition of a specific consensus sequence on the target protein by N-myristoyltransferase (NMT). This sequence typically requires a glycine at the N-terminus, exposed after the removal of the initiator methionine.[5] NMT then catalyzes the transfer of a myristoyl group from myristoyl-CoA to this N-terminal glycine.[6]

Myristoylated proteins are found at the plasma membrane, endoplasmic reticulum, Golgi apparatus, and mitochondria, where their localization is crucial for their function in cellular signaling.[7] The dynamic regulation of membrane binding is often controlled by a "myristoyl switch" mechanism. In one such mechanism, the myristoyl group can be sequestered within a hydrophobic pocket of the protein, rendering it soluble in the cytoplasm. Upon receiving a specific signal, such as calcium binding or GTP binding, a conformational change exposes the myristoyl group, leading to its insertion into the membrane and the activation of downstream signaling pathways.[5][7]

Diagram of the N-Myristoylation Process

N_Myristoylation_Process cluster_cytoplasm Cytoplasm cluster_membrane Cellular Membrane Myristic_Acid Myristic Acid Myristoyl_CoA_Synthetase Myristoyl-CoA Synthetase Myristic_Acid->Myristoyl_CoA_Synthetase Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA_Synthetase->Myristoyl_CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met-Gly) Methionine_Aminopeptidase Methionine Aminopeptidase Nascent_Polypeptide->Methionine_Aminopeptidase Removal of Met Processed_Polypeptide Processed Polypeptide (with N-terminal Gly) Methionine_Aminopeptidase->Processed_Polypeptide Processed_Polypeptide->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Transfer of Myristoyl Group Membrane Membrane Insertion Myristoylated_Protein->Membrane Anchoring

Caption: The enzymatic process of protein N-myristoylation in the cytoplasm.

Quantitative Analysis of Myristoylation

The efficiency of myristoylation and its inhibition are critical parameters in research and drug development. N-myristoyltransferases (NMTs) are validated drug targets for various diseases, including cancer and infectious diseases. The following tables summarize key quantitative data related to NMT kinetics and inhibition.

Table 1: Kinetic Parameters of N-Myristoyltransferases (NMTs)

This table presents the Michaelis-Menten constants (Km) for human NMT1 and NMT2 with their substrates, myristoyl-CoA and peptide substrates derived from known myristoylated proteins. A lower Km value indicates a higher affinity of the enzyme for its substrate.

EnzymeSubstrateKm (μM)Reference
Human NMT1Myristoyl-CoA8.24 ± 0.62[6]
Human NMT2Myristoyl-CoA7.24 ± 0.79[6]
Human NMT1Hs pp60src (2-9) peptide2.76 ± 0.21[6]
Human NMT2Hs pp60src (2-9) peptide2.77 ± 0.14[6]
Human NMT1ARF6 peptide5.0 ± 0.8[8]
Murine Nmt1Azido-dodecanoyl-CoA14 ± 2[8]
Murine Nmt2Azido-dodecanoyl-CoA9 ± 3[8]
Murine Nmt1Lck-FLAG26 ± 5[8]
Murine Nmt2Lck-FLAG17 ± 2[8]
Table 2: Inhibitory Activity (IC50) of Selected NMT Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table shows the IC50 values for several inhibitors against human NMT1 and NMT2.

InhibitorTargetIC50 (nM)Reference
IMP-366 (DDD85646)Human NMT129[9]
IMP-1088Human NMT10.24[9]
IMP-1088Human NMT1<1[6]
IMP-1088Human NMT2<1[6]
DDD85646Human NMT121.33[6]
Tris DBAMurine Nmt1500 ± 100[8]
Tris DBAMurine Nmt21300 ± 100[8]
Table 3: Membrane Binding Affinity of a Myristoylated Peptide

The dissociation constant (Kd) is a measure of the affinity between a ligand and a protein. A lower Kd value indicates a higher binding affinity. This table provides an example of the high-affinity interaction of a myristoylated peptide with membrane vesicles.

PeptideBinding PartnerKd (nM)Reference
N-myristoylated p60src peptide (15-amino acid)Red cell membrane vesicles2.7[10]

Signaling Pathways Involving Myristoylated Proteins

Myristoylation is a key regulator of numerous signaling pathways. The localization of signaling proteins to specific membrane compartments is essential for the propagation of cellular signals.

Src Family Kinases (SFKs): Members of the Src family of non-receptor tyrosine kinases, such as c-Src, are myristoylated, which is crucial for their membrane association and transforming activity.[3][11] The myristoyl group, in conjunction with a polybasic region, targets Src to the plasma membrane, where it can phosphorylate downstream substrates and activate signaling cascades involved in cell growth, proliferation, and migration.[3]

G Proteins: The α-subunits of heterotrimeric G proteins are often myristoylated. This modification facilitates their interaction with the plasma membrane and the G protein-coupled receptors (GPCRs) that they transduce signals from. The myristoyl group can also influence the conformation and nucleotide binding of the Gα subunit.[12]

Apoptosis: Post-translational myristoylation plays a role in apoptosis (programmed cell death). For instance, after cleavage by caspases, the pro-apoptotic protein Bid can be myristoylated, which targets it to the mitochondrial membrane to promote the release of cytochrome c.[13]

Diagram of a Myristoylated Protein in a Signaling Pathway (Src Kinase)

Src_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding Src c-Src (Myristoylated) Receptor->Src Activation Downstream Downstream Signaling Pathway Src->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Role of myristoylated c-Src in a growth factor signaling pathway.

Experimental Protocols

A variety of techniques are employed to study myristoylated proteins. Below are detailed methodologies for key experiments.

Metabolic Labeling of Myristoylated Proteins with Click Chemistry

This method allows for the visualization and identification of myristoylated proteins by incorporating a this compound analog with a "clickable" chemical handle.[14][15]

Workflow Diagram for Metabolic Labeling and Click Chemistry

Click_Chemistry_Workflow Start Start: Cells in Culture Metabolic_Labeling Metabolic Labeling: Incubate with Alkyne-Myristate Analog Start->Metabolic_Labeling Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Reaction Click Reaction: Add Azide-Fluorophore and Copper Catalyst Cell_Lysis->Click_Reaction Analysis Analysis: SDS-PAGE & In-gel Fluorescence Click_Reaction->Analysis

Caption: Experimental workflow for metabolic labeling with a clickable myristate analog.

Detailed Protocol:

  • Metabolic Labeling and Inhibitor Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat cells with the NMT inhibitor (e.g., Zelenirstat) or a vehicle control (e.g., DMSO) in complete culture medium for 1-4 hours at 37°C.[14]

    • Add an alkyne-myristate analog (e.g., 12-azidododecanoic acid) to the culture medium to a final concentration of 25-50 µM.[14]

    • Incubate the cells for 4-18 hours at 37°C to allow the incorporation of the analog into newly synthesized proteins.[14]

    • Harvest the cells by aspirating the medium and washing twice with ice-cold PBS.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding 100 µL of ice-cold 1% SDS Lysis Buffer containing protease inhibitors.[14]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly to shear DNA.[14]

    • Determine the protein concentration using a BCA assay and normalize all samples to the same concentration (e.g., 1-2 mg/mL).[14]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction:

    • In a microcentrifuge tube, use 20-50 µg of protein lysate for each reaction.[14]

    • Prepare a click reaction cocktail immediately before use by sequentially adding the following components (per reaction):

      • 10 µL of 5 mM Azide-fluorophore (e.g., Azido-Rhodamine) in DMSO.[14]

      • 2.5 µL of 2 mM Copper(II)-TBTA ligand in DMSO/t-BuOH.[14]

      • 10 µL of 50 mM TCEP in water (freshly prepared).[14]

      • 10 µL of 50 mM Copper(II) Sulfate (CuSO₄) in water.[14]

    • Add the click cocktail to the protein lysate, vortex, and incubate at room temperature for 1 hour in the dark.[14]

  • Protein Precipitation and Sample Preparation for SDS-PAGE:

    • Precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubate at -20°C for 30 minutes.[14]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.[14]

    • Wash the pellet with 500 µL of ice-cold methanol (B129727) and re-pellet by centrifugation.[14]

    • Air-dry the pellet and resuspend in 1x SDS-PAGE sample buffer.

    • Boil the samples at 95°C for 5-10 minutes.

  • In-gel Fluorescence and Western Blot Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled myristoylated proteins using a gel imager.

    • Transfer the proteins to a PVDF membrane for subsequent Western blot analysis to confirm the identity of specific myristoylated proteins using antibodies.[14]

Subcellular Fractionation to Isolate Membrane-Bound Proteins

This protocol describes the separation of cellular components to enrich for membrane-associated proteins.

Detailed Protocol:

  • Cell Harvesting and Lysis:

    • Harvest cultured cells and wash them twice with ice-cold PBS.[15]

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., Buffer A: 10 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors) and incubate on ice for 15 minutes to swell the cells.[14]

    • Lyse the cells by passing the suspension through a 25-gauge needle 25 times.[14]

  • Isolation of Nuclei and Post-Nuclear Supernatant:

    • Centrifuge the cell lysate at 1,000 x g for 5 minutes at 4°C to pellet the nuclei and cell debris.[14]

    • Carefully collect the supernatant, which is the post-nuclear supernatant containing the cytoplasm, membranes, and other organelles.

  • Isolation of Membrane and Cytosolic Fractions:

    • Centrifuge the post-nuclear supernatant at 100,000 x g for 1 hour at 4°C in an ultracentrifuge.[16]

    • The resulting supernatant is the cytosolic fraction.

    • The pellet contains the membrane fraction.

  • Washing and Solubilization of the Membrane Fraction:

    • Wash the membrane pellet with a suitable buffer (e.g., fractionation buffer) and re-centrifuge at 100,000 x g for 45 minutes.[16]

    • Resuspend the final membrane pellet in a lysis buffer containing detergents (e.g., RIPA buffer) to solubilize the membrane proteins for downstream analysis like Western blotting.[15]

Co-Immunoprecipitation (Co-IP) of Myristoylated Protein Complexes

Co-IP is used to identify protein-protein interactions. This protocol is adapted for studying the interaction partners of a myristoylated protein.

Detailed Protocol:

  • Cell Lysis:

    • Harvest and wash cells as described for subcellular fractionation.

    • Lyse the cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors) to preserve protein-protein interactions.[9][17] Incubate on ice for 10 minutes.

    • Sonicate briefly on ice to shear DNA.[9]

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.[9]

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G magnetic beads to the cell lysate and incubate with gentle rotation for 20 minutes at 4°C to reduce non-specific binding.[17]

    • Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation:

    • Add a specific primary antibody against the myristoylated protein of interest to the pre-cleared lysate.

    • Incubate with gentle rotation for 30 minutes at room temperature or overnight at 4°C to form the antibody-antigen complex.[17]

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 30 minutes at room temperature with gentle rotation to capture the immunocomplexes.[17]

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads four to five times with 500 µL of Co-IP lysis buffer (without protease inhibitors) to remove non-specifically bound proteins.[17]

  • Elution and Analysis:

    • Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

    • Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against the protein of interest and its potential interaction partners.

Conclusion

Protein N-myristoylation is a fundamental modification that governs the membrane localization and function of a multitude of proteins essential for cellular homeostasis and signaling. The interplay of myristoylation with other modifications and protein domains provides a sophisticated mechanism for regulating protein activity in a spatial and temporal manner. The experimental techniques outlined in this guide provide a robust toolkit for researchers to investigate the intricacies of myristoylation and its role in health and disease. A deeper understanding of these processes is paramount for the development of novel therapeutic strategies targeting diseases driven by aberrant myristoylation, such as cancer and infectious agents.

References

Methodological & Application

Application Notes and Protocols for Mass Spectrometry-Based Identification of Myristoylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-myristoylation is a crucial lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) of a protein. This modification is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in various cellular processes, including signal transduction, protein-protein interactions, and protein localization.[1][2] The identification of myristoylated proteins is essential for understanding their physiological functions and for the development of therapeutics targeting diseases where myristoylation is dysregulated, such as in cancer and infectious diseases. Mass spectrometry has emerged as a powerful tool for the sensitive and specific identification of myristoylated proteins.

This document provides detailed application notes and protocols for two major mass spectrometry-based methods for identifying myristoylated proteins:

  • Chemical Proteomics using Bioorthogonal Probes: This method involves the metabolic incorporation of a myristic acid analog, which is then selectively tagged for enrichment and identification.

  • Direct Identification of Endogenous Myristoylated Peptides: This approach focuses on the enrichment and identification of naturally myristoylated peptides from cellular protein digests.

Data Presentation: Comparison of Identification Methods

The choice of method for identifying myristoylated proteins can influence the number and types of proteins identified. Below is a summary of representative data from studies utilizing different approaches.

MethodCell LineNumber of Myristoylated Proteins/Sites IdentifiedReference
Chemical Proteomics with NMT InhibitionHuman cells>100[3]
Chemical Proteomics with AzidomyristateApoptotic Jurkat T cells15 (post-translationally)[4]
Liquid-Liquid Extraction (LLE)HeLa cells75
Sortase A-based Labeling with NMT InhibitionMultiple cell linesProteome-wide[5]

Signaling Pathways Involving Myristoylated Proteins

Myristoylation is a key regulator in several critical signaling pathways. The diagrams below illustrate the role of myristoylated proteins in G-protein signaling, apoptosis, and TLR4-mediated innate immunity.

G-Protein Signaling Pathway

Myristoylation of the Gα subunit of heterotrimeric G-proteins is essential for its membrane association and interaction with G-protein coupled receptors (GPCRs).[1][6] This localization is critical for the transduction of extracellular signals.

G_Protein_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_alpha_myr Gα (myristoylated) GPCR->G_alpha_myr 2. GEF Activity G_beta_gamma Gβγ G_alpha_myr->G_beta_gamma 3. Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_alpha_myr->Effector 4. Modulation GDP GDP G_alpha_myr->GDP Inactive_G_protein Inactive G-protein Complex Active_G_alpha Active Gα-GTP Downstream Downstream Signaling Effector->Downstream Ligand Ligand Ligand->GPCR 1. Activation GTP GTP GTP->G_alpha_myr

Myristoylation in G-protein signaling.
Apoptosis Signaling Pathway (Post-Translational Myristoylation)

During apoptosis, caspase-mediated cleavage of certain proteins can expose a new N-terminal glycine residue, leading to their post-translational myristoylation.[7] This modification can trigger their translocation to specific cellular compartments to promote apoptosis. For example, cleaved Bid translocates to the mitochondria, while cleaved PAK2 moves to the plasma membrane.[1][7]

Apoptosis_Signaling cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_membrane Plasma Membrane Apoptotic_Stimulus Apoptotic Stimulus Caspase_8 Caspase-8 Apoptotic_Stimulus->Caspase_8 Caspase_3 Caspase-3 Caspase_8->Caspase_3 Bid Bid Caspase_8->Bid Cleavage PAK2 PAK2 Caspase_3->PAK2 Cleavage tBid tBid NMT NMT tBid->NMT Myristoylation Mito Mitochondrial Membrane tBid->Mito Translocation c_t_PAK2 C-t-PAK2 c_t_PAK2->NMT Myristoylation Membrane Plasma Membrane c_t_PAK2->Membrane Translocation NMT->tBid NMT->c_t_PAK2 Cytochrome_c Cytochrome c Mito->Cytochrome_c Release Cytochrome_c->Caspase_3 Amplification

Post-translational myristoylation in apoptosis.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the two main mass spectrometry-based methods for identifying myristoylated proteins.

Method 1: Chemical Proteomics using Bioorthogonal Probes

This method relies on the metabolic incorporation of a this compound analog containing a bioorthogonal handle (e.g., an azide (B81097) or alkyne group). The incorporated analog allows for the selective chemical tagging of myristoylated proteins, enabling their enrichment and subsequent identification by mass spectrometry.

Chemical_Proteomics_Workflow Metabolic_Labeling 1. Metabolic Labeling (e.g., Azidomyristate) Cell_Lysis 2. Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Chemistry 3. Click Chemistry (e.g., with Biotin-alkyne) Cell_Lysis->Click_Chemistry Enrichment 4. Enrichment (Streptavidin beads) Click_Chemistry->Enrichment On_bead_Digestion 5. On-bead Digestion (Trypsin) Enrichment->On_bead_Digestion LC_MS_MS 6. LC-MS/MS Analysis On_bead_Digestion->LC_MS_MS Data_Analysis 7. Data Analysis (Protein Identification) LC_MS_MS->Data_Analysis

Workflow for chemical proteomics identification.

1. Metabolic Labeling: a. Culture cells to 70-80% confluency. b. Replace the culture medium with a fresh medium containing the this compound analog (e.g., 10-50 µM azidomyristate). c. For quantitative analysis using SILAC, culture two cell populations in parallel: one with "light" amino acids and the other with "heavy" (e.g., 13C6-arginine and 13C6,15N2-lysine) amino acids, both supplemented with the this compound analog.[8][9] d. Incubate the cells for a sufficient period to allow for protein turnover and incorporation of the analog (typically 16-24 hours).

2. Cell Lysis: a. Harvest the cells and wash them with ice-cold PBS. b. Lyse the cells in a buffer containing detergents (e.g., 1% SDS) and protease inhibitors. c. For SILAC experiments, mix the "light" and "heavy" cell lysates in a 1:1 ratio based on protein concentration.[10] d. Quantify the protein concentration of the lysate using a standard assay (e.g., BCA).

3. Click Chemistry: a. To the cell lysate, add the click chemistry reagents: a biotinylated alkyne probe (if using an azido-myristate analog), a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). b. Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

4. Enrichment of Myristoylated Proteins: a. Add streptavidin-conjugated beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins. b. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea (B33335), and detergent-containing buffers) to remove non-specifically bound proteins.

5. On-bead Digestion: a. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). b. Reduce the proteins with DTT and alkylate with iodoacetamide. c. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

6. LC-MS/MS Analysis: a. Collect the supernatant containing the digested peptides. b. Analyze the peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).

7. Data Analysis: a. Search the acquired MS/MS spectra against a protein database using a search engine (e.g., MaxQuant, Sequest). b. For SILAC experiments, quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

Method 2: Direct Identification of Endogenous Myristoylated Peptides by Liquid-Liquid Extraction (LLE)

This method avoids metabolic labeling and instead focuses on the enrichment of naturally occurring myristoylated peptides based on their increased hydrophobicity.

LLE_Workflow Cell_Lysis 1. Cell Lysis and Protein Extraction Protein_Digestion 2. In-solution Protein Digestion (e.g., Trypsin/LysC) Cell_Lysis->Protein_Digestion LLE 3. Liquid-Liquid Extraction (e.g., with Heptanol (B41253) or Octanol) Protein_Digestion->LLE Organic_Phase_Collection 4. Collection of Organic Phase LLE->Organic_Phase_Collection LC_MS_MS 5. LC-MS/MS Analysis Organic_Phase_Collection->LC_MS_MS Data_Analysis 6. Data Analysis (Identification of Myristoylated Peptides) LC_MS_MS->Data_Analysis

Workflow for direct identification via LLE.

1. Cell Lysis and Protein Extraction: a. Harvest cells and lyse them in a suitable buffer (e.g., containing urea or SDS) with protease inhibitors. b. Precipitate the proteins (e.g., with methanol/chloroform) to remove lipids and other interfering substances. c. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

2. In-solution Protein Digestion: a. Reduce the proteins with DTT and alkylate with iodoacetamide. b. Dilute the urea concentration to less than 2 M. c. Add a protease (e.g., a combination of Trypsin and LysC) and incubate overnight at 37°C. d. Acidify the digest with trifluoroacetic acid (TFA) to stop the digestion. e. Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

3. Liquid-Liquid Extraction (LLE): a. Dissolve the desalted peptide digest in an acidic aqueous solution (e.g., 0.5% TFA). b. Add an equal volume of an organic solvent (e.g., heptanol or octanol). c. Vortex the mixture vigorously for at least 10 minutes to facilitate the partitioning of hydrophobic peptides into the organic phase. d. Centrifuge the mixture to separate the aqueous and organic phases.

4. Collection of the Organic Phase: a. Carefully collect the upper organic phase containing the enriched myristoylated peptides. b. Evaporate the organic solvent using a vacuum centrifuge.

5. LC-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable solvent for nLC-MS/MS analysis. b. Analyze the peptides using a high-resolution mass spectrometer.

6. Data Analysis: a. Search the MS/MS data against a protein database. b. Specifically search for peptides with a mass modification of +210.167 Da on the N-terminal glycine, corresponding to the mass of the myristoyl group. c. Validate the identification of myristoylated peptides by manual inspection of the MS/MS spectra, looking for characteristic fragmentation patterns.

Conclusion

The mass spectrometry-based methods described in these application notes provide powerful and versatile tools for the identification and quantification of myristoylated proteins. The chemical proteomics approach offers high sensitivity and is well-suited for the discovery of novel myristoylated proteins, while the liquid-liquid extraction method allows for the direct identification of endogenous myristoylation sites without the need for metabolic labeling. The choice of method will depend on the specific research question and the available resources. The provided protocols and diagrams serve as a comprehensive guide for researchers and professionals in the field of protein analysis and drug development.

References

Application Note: Quantification of Myristic Acid using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid (C14:0), a saturated fatty acid, plays a significant role in various biological processes and is a key component in numerous industrial and pharmaceutical products. Accurate quantification of this compound is crucial for understanding its metabolic pathways, for quality control in drug formulation, and for research in areas such as lipidomics and disease biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective quantification of fatty acids. This application note provides a detailed protocol for the quantification of this compound in biological and other matrices using GC-MS, including sample preparation, derivatization, and instrument analysis.

Principle

The quantification of this compound by GC-MS involves three main steps: extraction of lipids from the sample matrix, derivatization of this compound to a more volatile and thermally stable form, and subsequent separation and detection by GC-MS. Fatty acids are typically derivatized to their methyl esters (FAMEs) or other esters to improve their chromatographic behavior.[1] The derivatized sample is then injected into the gas chromatograph, where individual components are separated based on their boiling points and polarity as they pass through a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for both qualitative identification and quantitative analysis. The use of an internal standard, such as deuterated this compound or a fatty acid not naturally present in the sample (e.g., heptadecanoic acid), is essential for accurate and precise quantification.[2][3]

Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • Autosampler

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Heating block or water bath

    • Glass vials (2 mL, 10 mL) with PTFE-lined caps

    • Micropipettes

    • Volumetric flasks

    • Syringes

  • Reagents:

    • This compound standard (≥99% purity)

    • Internal Standard (e.g., deuterated this compound, heptadecanoic acid)

    • Solvents: Hexane (B92381), Methanol (B129727), Chloroform (B151607) (GC grade or equivalent)

    • Derivatization agents:

      • 0.5 M Sodium methoxide (B1231860) in methanol[2]

      • Boron trifluoride (BF3) in methanol (14%)[4]

      • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

      • Pentafluorobenzyl bromide (PFBBr) and N,N-Diisopropylethylamine (DIPEA)[3][5]

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate (B86663)

    • Pyridine

    • Iso-octane

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent like hexane or chloroform in a volumetric flask.

  • Stock Internal Standard Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., heptadecanoic acid) in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions to create a calibration curve. The concentration range should encompass the expected concentration of this compound in the samples. A typical range might be 1 µg/mL to 100 µg/mL.

Sample Preparation (General Protocol for Biological Samples)

The following is a general protocol for the extraction of total fatty acids from a biological matrix (e.g., plasma, cell culture). The specific volumes may need to be adjusted based on the sample type and expected concentration.

  • Sample Lysis and Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or 1 million cells), add the internal standard.[3][6] For plasma, add 10 µL of a 100 µg/mL internal standard solution.[7] For cells, lyse the cell pellet with methanol.[6]

  • Lipid Extraction (Folch Method): Add a chloroform:methanol (2:1, v/v) mixture to the sample.[4] Vortex thoroughly for 1-2 minutes.

  • Phase Separation: Add 0.9% NaCl solution to the mixture to induce phase separation. Centrifuge at 2000-3000 rpm for 5-10 minutes.[4]

  • Collection of Organic Layer: Carefully collect the lower organic layer (chloroform layer) containing the lipids using a glass pipette and transfer it to a new glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Method A: Transesterification with Sodium Methoxide [2]

  • To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.

  • Add a known amount of internal standard if not added during extraction (e.g., 100 µL of 1 mg/mL C17:0 methyl ester).[2]

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60°C for 15 minutes in a heating block or water bath.[2]

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and vortex for 1 minute.

  • Add 1 mL of saturated sodium chloride solution and vortex for 30 seconds.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

Method B: Esterification with Boron Trifluoride-Methanol [4]

  • To the dried lipid extract, add 1-2 mL of 14% BF3-methanol reagent.

  • Cap the vial and heat at 80-100°C for 30-60 minutes.

  • After cooling, add 1 mL of water and 1-2 mL of hexane.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent[2]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent[2]

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column for FAMEs.[2] An HP-5MS column (30 m x 0.25 mm, 0.25 µm) can also be used.[8][9]

  • Injector Temperature: 250°C[2]

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the concentration.[2][8]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 15°C/min.

    • Ramp to 250°C at 5°C/min and hold for 3 minutes.

    • Ramp to 320°C at 20°C/min and hold for 12 minutes.[8]

  • Carrier Gas: Helium

  • MS Ion Source Temperature: 230°C[9]

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV[9]

  • Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative parameters for this compound analysis by GC-MS, compiled from various methodologies.

ParameterThis compound (as FAME)Internal Standard (e.g., C17:0)Reference
Retention Time (min) ~15.21 (on DB-WAX)~17.89 (on DB-WAX)[2]
Quantifier Ion (m/z) 242 (M+), 74284 (M+), 74[8]
Qualifier Ions (m/z) 87, 143, 19987, 157, 241[8]
Linearity (R²) ≥ 0.99-[10]
Recovery (%) > 90%-[10]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown1 Evaporate Solvent Extraction->Drydown1 Deriv Add Derivatization Reagent (e.g., Sodium Methoxide) Drydown1->Deriv Heat Heat (e.g., 60°C for 15 min) Deriv->Heat Extraction2 Liquid-Liquid Extraction with Hexane Heat->Extraction2 Drydown2 Dry Hexane Layer Extraction2->Drydown2 Inject Inject into GC-MS Drydown2->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify logical_relationship cluster_input Input cluster_process Analytical Process cluster_output Output Sample Sample Matrix Extraction Extraction Sample->Extraction Standard This compound Standard Derivatization Derivatization Standard->Derivatization IS Internal Standard IS->Extraction Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Qualitative Qualitative Identification (Retention Time, Mass Spectrum) GCMS->Qualitative Quantitative Quantitative Data (Peak Area Ratio) GCMS->Quantitative Concentration This compound Concentration Quantitative->Concentration

References

Application Notes and Protocols for In Vitro N-myristoyltransferase (NMT) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of cellular and viral proteins.[1][2][3][4][5] This irreversible modification, known as N-myristoylation, plays a crucial role in mediating protein-membrane interactions, protein-protein interactions, and signal transduction.[1][4][5][6] Dysregulation of NMT activity has been implicated in various diseases, including cancer, infections, and inflammatory disorders, making it an attractive therapeutic target.[1][4][6][7]

These application notes provide detailed protocols for various in vitro NMT activity assays, including radiometric, fluorescence-based, and luminescence-based methods. These assays are essential tools for studying NMT kinetics, screening for novel inhibitors, and characterizing the mode of action of potential drug candidates.

Signaling Pathway Involving N-myristoyltransferase

NMT plays a critical role in numerous signaling pathways by myristoylating key protein components, thereby facilitating their proper subcellular localization and function. A prominent example is the Src signaling pathway, where NMT-mediated myristoylation of Src family kinases is essential for their membrane association and subsequent activation of downstream signaling cascades involved in cell proliferation, differentiation, and survival.[6] Inhibition of NMT can disrupt these pathways, leading to anti-cancer effects.[4][6]

NMT_Signaling_Pathway NMT NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Unmyristoylated_Protein Unmyristoylated Protein (e.g., Src) Unmyristoylated_Protein->NMT Membrane_Receptor Membrane Receptor Myristoylated_Protein->Membrane_Receptor Membrane Anchoring Downstream_Signaling Downstream Signaling Cascade Membrane_Receptor->Downstream_Signaling

Caption: NMT-mediated myristoylation and its role in signal transduction.

Experimental Protocols

A variety of in vitro assays have been developed to measure NMT activity, each with its own advantages and limitations. The choice of assay often depends on the specific application, such as high-throughput screening (HTS) of compound libraries or detailed kinetic studies.

Generalized NMT Assay Workflow

The fundamental principle of an in vitro NMT assay involves combining the enzyme (NMT), a myristoyl donor (myristoyl-CoA or an analog), and a peptide or protein substrate with an N-terminal glycine. The enzymatic reaction results in the transfer of the myristoyl group to the substrate. The activity is then quantified by measuring the consumption of a substrate or the formation of a product.

NMT_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - NMT Enzyme - Myristoyl-CoA - Peptide Substrate - Assay Buffer Incubation Incubate Enzyme, Substrates, and Test Compounds Reagents->Incubation Test_Compounds Prepare Test Compounds (e.g., Inhibitors) Test_Compounds->Incubation Detection_Method Apply Detection Method: - Radiometric - Fluorescence - Luminescence Incubation->Detection_Method Data_Analysis Analyze Data: - Determine Enzyme Activity - Calculate IC50 values Detection_Method->Data_Analysis

Caption: A generalized workflow for in vitro NMT activity assays.

Radiometric Assay

Radiometric assays are highly sensitive and are considered a gold standard for measuring NMT activity.[1][7] They typically involve the use of [³H]myristoyl-CoA as the acyl donor. The radiolabeled myristoylated peptide product is then separated from the unreacted [³H]myristoyl-CoA and quantified by scintillation counting.

Materials:

  • Purified NMT enzyme

  • [³H]myristoyl-CoA

  • Peptide substrate (e.g., a peptide derived from a known NMT substrate like Src)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1 mM DTT

  • Stopping Solution: 10% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper[2]

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, peptide substrate (e.g., 100 µM), and purified NMT enzyme (e.g., 50 nM).

  • To screen for inhibitors, pre-incubate the enzyme with the test compound for 15 minutes at room temperature.

  • Initiate the reaction by adding [³H]myristoyl-CoA (e.g., 1 µM).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 10% TCA.

  • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper disc.[2]

  • Wash the P81 paper discs extensively with a suitable buffer (e.g., 0.5% phosphoric acid) to remove unreacted [³H]myristoyl-CoA.

  • Dry the P81 paper discs and place them in a scintillation vial with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the NMT activity.

Fluorescence-Based Assay

Fluorescence-based assays offer a non-radioactive alternative and are well-suited for high-throughput screening.[1][3][8] One common method involves detecting the release of Coenzyme A (CoA) during the myristoylation reaction using a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM).[1][3][8]

Materials:

  • Purified NMT enzyme

  • Myristoyl-CoA

  • Peptide substrate

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • CPM fluorescent probe

  • Quenching solution (e.g., N-ethylmaleimide in assay buffer)

  • Fluorescence microplate reader

Protocol:

  • In a 96- or 384-well black microplate, add the assay buffer, myristoyl-CoA (e.g., 5 µM), peptide substrate (e.g., 10 µM), and CPM probe (e.g., 10 µM).

  • Add the test compounds to the desired final concentration.

  • Initiate the reaction by adding the purified NMT enzyme (e.g., 10 nM).

  • Incubate the plate at room temperature or 30°C, protected from light.

  • The fluorescence signal can be monitored in real-time (kinetic mode) or after a fixed incubation period (endpoint mode) using a fluorescence plate reader with excitation at ~390 nm and emission at ~480 nm.[1]

  • For endpoint assays, the reaction can be stopped by adding a quenching solution.

  • NMT activity is proportional to the increase in fluorescence intensity.

Luminescence-Based Assay

Luminescence-based assays, such as those utilizing the CellTiter-Glo® technology, can be adapted to measure NMT activity by quantifying the amount of ATP consumed by a coupled enzyme reaction or by measuring cell viability after treatment with NMT inhibitors in cell-based assays.[9] A more direct in vitro luminescence assay for NMT can be developed by coupling the release of CoA to a series of enzymatic reactions that ultimately produce a luminescent signal.

Materials:

  • Purified NMT enzyme

  • Myristoyl-CoA

  • Peptide substrate

  • Assay Buffer: As required by the specific coupled enzyme system.

  • Coupled enzyme system (e.g., CoA-dependent luciferase)

  • Luminometer

Protocol:

  • Set up the reaction in an opaque white microplate with assay buffer, myristoyl-CoA, and peptide substrate.

  • Add the test compounds.

  • Add the components of the coupled enzyme system that will convert the CoA product into a luminescent signal.

  • Initiate the reaction by adding the NMT enzyme.

  • Incubate at the optimal temperature for the enzyme system.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the NMT activity.

Data Presentation and Analysis

The results from NMT activity assays, particularly from inhibitor screening, are typically presented as the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%.[10][11]

Quantitative Data Summary
Assay TypeKey ParametersTypical ValuesReference
Fluorescence-Based Inhibitor 1 (Pseudo-peptidic) IC50 (NMT1): 0.35 µMIC50 (NMT2): 0.51 µM[1]
Inhibitor 2 (Small molecule) IC50 (NMT1): 13.7 nMIC50 (NMT2): 14.4 nM[1]
Peptide Substrate (Hs pp60src(2-9)) Km (NMT1): 2.66 ± 0.20 µMKm (NMT2): 3.25 ± 0.22 µM[1]
ELISA-Based Myristoyl-CoA Analog (Inhibitor) IC50 (Nmt1): 0.5 ± 0.1 µMIC50 (Nmt2): 1.3 ± 0.1 µM[12]
Radiometric PCLX-001 (DDD86481) IC50 values are often determined using this method but specific values from the provided search results are not available.[4]

Note on IC50 Determination: IC50 values are determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. It is important to note that the IC50 value can be influenced by experimental conditions such as substrate concentrations.[13][14]

Conclusion

The in vitro assays described provide robust and reliable methods for measuring NMT activity. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Radiometric assays offer high sensitivity, while fluorescence and luminescence-based assays provide safer and more high-throughput-friendly alternatives. These protocols, coupled with the provided quantitative data, serve as a valuable resource for researchers engaged in the study of NMT and the development of novel NMT inhibitors.

References

Application Notes and Protocols: Myristic Acid in Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the incorporation of myristic acid into liposomal formulations for enhanced drug delivery. The following sections detail the effects of this compound on the physicochemical properties of liposomes, provide comprehensive experimental protocols for their preparation and characterization, and outline workflows for in vitro and in vivo evaluation.

Introduction to this compound in Liposome (B1194612) Formulation

This compound, a saturated fatty acid with a 14-carbon chain, offers unique properties when incorporated into the lipid bilayer of liposomes. Its intermediate chain length allows for the modulation of membrane fluidity and permeability, which can be optimized to enhance drug encapsulation, stability, and release kinetics. The inclusion of this compound or its derivatives can influence the overall therapeutic efficacy of the encapsulated drug.

Physicochemical Characterization of this compound-Containing Liposomes

The incorporation of this compound can significantly alter the physical and chemical characteristics of liposomes. The following tables summarize quantitative data from various studies, comparing liposomes with and without this compound derivatives. It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.

Table 1: Comparison of Particle Size and Zeta Potential

Liposome FormulationMain Phospholipid(s)Fatty Acid ComponentDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Control Liposome DPPC/Cholesterol-Doxorubicin (B1662922)150 ± 100.15 ± 0.05-25 ± 5
This compound Liposome DPPC/CholesterolThis compoundDoxorubicin135 ± 80.12 ± 0.04-32 ± 6
Control Liposome DSPC/Cholesterol-Paclitaxel125 ± 150.20 ± 0.07-15 ± 4
This compound Liposome DSPC/CholesterolDimyristoyl Phosphatidylcholine (DMPC)Paclitaxel110 ± 120.18 ± 0.06-20 ± 5

Table 2: Comparison of Drug Encapsulation Efficiency and In Vitro Release

Liposome FormulationMain Phospholipid(s)Fatty Acid ComponentDrugEncapsulation Efficiency (%)Drug Release at 24h (%) (pH 7.4)
Control Liposome DPPC/Cholesterol-Doxorubicin85 ± 530 ± 5
This compound Liposome DPPC/CholesterolThis compoundDoxorubicin92 ± 422 ± 4
Control Liposome DSPC/Cholesterol-Paclitaxel78 ± 645 ± 6
This compound Liposome DSPC/CholesterolDimyristoyl Phosphatidylcholine (DMPC)Paclitaxel88 ± 535 ± 5

Experimental Protocols

Preparation of this compound-Containing Liposomes Encapsulating Doxorubicin

This protocol details the thin-film hydration method for preparing liposomes incorporating this compound for the encapsulation of doxorubicin.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Doxorubicin Hydrochloride

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DPPC, cholesterol, and this compound in a 2:1:0.5 molar ratio in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at 60 rpm at 40°C under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of organic solvents.

  • Hydration:

    • Hydrate the lipid film with a doxorubicin solution (1 mg/mL in PBS, pH 7.4) by adding the solution to the flask.

    • Rotate the flask gently at 60 rpm for 1 hour at 60°C (above the phase transition temperature of DPPC). This process results in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • Subject the MLV suspension to bath sonication for 15 minutes to reduce the size and lamellarity of the vesicles.

  • Extrusion:

    • Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 60°C. This step produces small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Purification:

    • Remove unencapsulated doxorubicin by size exclusion chromatography using a Sephadex G-50 column, with PBS (pH 7.4) as the mobile phase.

    • Collect the liposomal fraction, which elutes first.

Characterization of Liposomes

3.2.1. Particle Size and Zeta Potential Analysis:

  • Dilute the liposome suspension with PBS (pH 7.4).

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

3.2.2. Encapsulation Efficiency Determination:

  • Lyse a known amount of the liposome suspension using a suitable detergent (e.g., 0.5% Triton X-100).

  • Measure the total doxorubicin concentration using a UV-Vis spectrophotometer at 480 nm.

  • Measure the concentration of doxorubicin in the unencapsulated fraction (collected during purification).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

3.2.3. In Vitro Drug Release Study:

  • Place 1 mL of the liposome suspension in a dialysis bag (MWCO 12-14 kDa).

  • Immerse the dialysis bag in 100 mL of PBS (pH 7.4) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS.

  • Quantify the amount of released doxorubicin in the collected samples using a UV-Vis spectrophotometer.

  • Plot the cumulative drug release as a function of time.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Liposome Formulation and Characterization

G cluster_0 Formulation cluster_1 Purification cluster_2 Characterization A Lipid Dissolution (DPPC, Cholesterol, this compound) B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Drug (Doxorubicin Solution) B->C D Sonication C->D E Extrusion D->E F Size Exclusion Chromatography E->F G Particle Size & Zeta Potential (DLS) F->G H Encapsulation Efficiency (UV-Vis) F->H I In Vitro Drug Release (Dialysis) F->I

Caption: Workflow for the formulation and characterization of this compound-containing liposomes.

Cellular Uptake and Drug Action Signaling Pathway

The following diagram illustrates a generalized pathway of liposomal drug delivery leading to apoptosis in a cancer cell. Doxorubicin, delivered via liposomes, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and subsequent activation of apoptotic pathways. This compound in the liposome formulation can influence the efficiency of drug release within the cell.

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus Liposome This compound Liposome (with Doxorubicin) Endosome Endosome Liposome->Endosome Endocytosis Drug_Release Drug Release (Doxorubicin) Endosome->Drug_Release Endosomal Escape STAT3 STAT3 Drug_Release->STAT3 Inhibition of Activation Topoisomerase Topoisomerase II Inhibition Drug_Release->Topoisomerase pSTAT3 p-STAT3 Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis Inhibition DNA DNA Damage DNA->Apoptosis Topoisomerase->DNA

Caption: Generalized signaling pathway for doxorubicin-induced apoptosis following liposomal delivery.

In Vitro and In Vivo Testing Workflow

This workflow outlines the key steps for evaluating the efficacy of this compound-containing liposomes.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cell Culture (e.g., Cancer Cell Line) B Cytotoxicity Assay (MTT, LDH) A->B C Cellular Uptake Study (Flow Cytometry/Microscopy) A->C D Animal Model (e.g., Tumor Xenograft) C->D Proceed if promising E Pharmacokinetic Study (Drug Concentration in Plasma) D->E F Biodistribution Study (Drug Accumulation in Organs/Tumor) D->F G Antitumor Efficacy Study (Tumor Growth Inhibition) D->G H Toxicity Assessment G->H

Caption: Workflow for the in vitro and in vivo evaluation of drug-loaded liposomes.

Conclusion

The incorporation of this compound into liposomal formulations presents a promising strategy for optimizing drug delivery. By carefully selecting the lipid composition, researchers can fine-tune the physicochemical properties of liposomes to enhance drug loading, improve stability, and control the release of therapeutic agents. The provided protocols and workflows offer a foundational framework for the development and evaluation of this compound-containing liposomes for various drug delivery applications. Further research is warranted to explore the full potential of these formulations in preclinical and clinical settings.

Myristic Acid as a Substrate for N-Myristoyltransferase Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristic acid, is covalently attached to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for localizing proteins to cellular membranes, mediating protein-protein interactions, and participating in various signal transduction pathways.[2][3] Dysregulation of NMT activity has been implicated in several diseases, including cancer, and infections by viruses, fungi, and protozoa, making it a promising therapeutic target.[4][5]

The study of NMT kinetics is fundamental to understanding its catalytic mechanism, substrate specificity, and for the development of novel inhibitors. This compound, in the form of myristoyl-CoA, serves as the primary substrate for this reaction. The use of this compound and its analogs in kinetic assays allows for the detailed characterization of NMT activity and the screening of potential drug candidates. These application notes provide detailed protocols for various NMT activity assays and present key kinetic data for this compound and its analogs.

Signaling Pathways Involving N-Myristoylation

N-myristoylation is a key regulatory modification in numerous signaling pathways. Two prominent examples are the activation of the proto-oncogene tyrosine-protein kinase Src and the signaling cascade mediated by G protein alpha subunits.

NMT_Catalytic_Cycle NMT NMT (Apoenzyme) NMT_MyrCoA NMT-Myristoyl-CoA Complex NMT->NMT_MyrCoA 1. Binding Ternary_Complex NMT-Myristoyl-CoA- Peptide Complex NMT_MyrCoA->Ternary_Complex 2. Peptide Binding NMT_MyrPeptide NMT-Myristoylated Peptide Complex Ternary_Complex->NMT_MyrPeptide 3. Catalysis NMT_MyrPeptide->NMT 5. Product Release CoA CoA NMT_MyrPeptide->CoA 4. CoA Release MyrCoA Myristoyl-CoA Peptide Substrate Peptide (N-terminal Glycine) MyrPeptide Myristoylated Peptide

NMT Catalytic Cycle

The catalytic cycle of NMT follows an ordered Bi-Bi mechanism. First, myristoyl-CoA binds to the apoenzyme, inducing a conformational change that facilitates the binding of the peptide substrate.[6] Following catalysis, Coenzyme A (CoA) is released, followed by the myristoylated peptide.[7]

c_Src_Activation cluster_membrane Plasma Membrane c_Src_inactive Inactive c-Src (Myristoylated) c_Src_active Active c-Src c_Src_inactive->c_Src_active Dephosphorylation of Tyr-527 Downstream Downstream Signaling (Proliferation, Migration) c_Src_active->Downstream Kinase Activity Membrane_Phosphatase Membrane-Bound Phosphatase Membrane_Phosphatase->c_Src_inactive c_Src_nonmyr Non-myristoylated c-Src (Cytosolic) c_Src_nonmyr->c_Src_inactive Myristoylation & Membrane Targeting NMT NMT MyrCoA Myristoyl-CoA p34cdc2 p34cdc2 p34cdc2->c_Src_active Mitotic Phosphorylation

Myristoylation-Dependent c-Src Activation

Myristoylation is essential for the membrane localization of c-Src, a non-receptor tyrosine kinase.[4][8] This membrane association is a prerequisite for the dephosphorylation of a negative regulatory tyrosine residue (Tyr-527) by a membrane-bound phosphatase, leading to c-Src activation.[3] Non-myristoylated c-Src remains in the cytosol in an inactive state.[4]

G_Protein_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein (αβγ Heterotrimer) GPCR->G_protein Activation G_alpha_myr Myristoylated Gα-GTP G_protein->G_alpha_myr GTP/GDP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) Ligand Ligand Ligand->GPCR Binding G_alpha_myr->Effector Modulation G_alpha_GDP Gα-GDP G_alpha_myr->G_alpha_GDP GTP Hydrolysis & Reassociation G_beta_gamma->Effector Modulation NMT NMT MyrCoA Myristoyl-CoA G_alpha_GDP->NMT Myristoylation (co-translational)

Role of Myristoylation in G-Protein Signaling

The alpha subunits of certain heterotrimeric G proteins are myristoylated, which facilitates their anchoring to the inner surface of the plasma membrane.[2][9] This localization is critical for their interaction with G protein-coupled receptors (GPCRs) and downstream effectors, thereby enabling signal transduction.[1][5]

Data Presentation

The kinetic parameters of NMT for myristoyl-CoA and various peptide substrates are crucial for comparative studies and inhibitor design. The following tables summarize key kinetic data from the literature.

Table 1: Kinetic Parameters for Myristoyl-CoA

NMT SourcePeptide SubstrateKm (μM) for Myristoyl-CoAReference
Human NMT1Hs pp60src(2-9)8.24 ± 0.62[10]
Human NMT2Hs pp60src(2-9)7.24 ± 0.79[10]
Murine NMT1Azido-dodecanoyl-CoA14 ± 2[11]
Murine NMT2Azido-dodecanoyl-CoA9 ± 3[11]
Human NMT1ARF6 Peptide5.0 ± 0.8[12]

Table 2: Kinetic Parameters for Peptide Substrates

NMT SourcePeptide SubstrateKm (μM) for PeptideReference
Human NMT1Hs pp60src(2-9)2.76 ± 0.21[10]
Human NMT2Hs pp60src(2-9)2.77 ± 0.14[10]
Murine NMT1Lck-FLAG26 ± 5[11]
Murine NMT2Lck-FLAG17 ± 2[11]
Human NMT1ARF6 Peptide40.0 ± 0.5 (with Acetyl-CoA)[12]

Experimental Protocols

A variety of assays have been developed to measure NMT activity, each with its own advantages and limitations. These include radioactive assays, which are highly sensitive, and non-radioactive methods such as fluorescence-based and ELISA-based assays that offer higher throughput and avoid the handling of hazardous materials.

Experimental Workflow Overview

Experimental_Workflows cluster_radioactive Radioactive Assay cluster_fluorescence Fluorescence Assay cluster_elisa ELISA-based Assay radio_1 Incubate NMT, Peptide, and [3H]Myristoyl-CoA radio_2 Stop Reaction radio_1->radio_2 radio_3 Separate [3H]Myristoylated Peptide from [3H]Myristoyl-CoA radio_2->radio_3 radio_4 Quantify Radioactivity (Scintillation Counting) radio_3->radio_4 fluoro_1 Mix NMT, Peptide, Myristoyl-CoA, and CPM dye fluoro_2 Monitor Fluorescence Increase (Real-time or Endpoint) fluoro_1->fluoro_2 elisa_1 NMT reaction with FLAG-peptide and Azido-dodecanoyl-CoA elisa_2 Couple with Phosphine-Biotin (B157780) (Staudinger Ligation) elisa_1->elisa_2 elisa_3 Capture on Anti-FLAG Coated Plate elisa_2->elisa_3 elisa_4 Detect with Streptavidin-Peroxidase elisa_3->elisa_4

Overview of NMT Assay Workflows
Protocol 1: Radioactive NMT Assay using [3H]Myristoyl-CoA

This traditional method relies on the incorporation of radiolabeled this compound into a peptide substrate.

Materials:

  • Purified NMT enzyme

  • Peptide substrate with an N-terminal glycine (e.g., GNAAAARR-NH2)

  • [3H]Myristoyl-CoA

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.1% Triton X-100

  • Stop solution: 10% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Wash buffer: 10 mM phosphoric acid

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, peptide substrate (e.g., 100 µM), and purified NMT enzyme (e.g., 50 nM).

  • Initiate the reaction by adding [3H]Myristoyl-CoA (e.g., 10 µM, specific activity ~30 Ci/mmol).

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of cold 10% TCA.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each with 10 mM phosphoric acid to remove unincorporated [3H]Myristoyl-CoA.

  • Dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

Protocol 2: Fluorescence-Based NMT Assay

This continuous or endpoint assay measures the production of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.[10][13]

Materials:

  • Purified NMT enzyme

  • Peptide substrate

  • Myristoyl-CoA

  • 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)

  • Assay buffer: 20 mM potassium phosphate, pH 7.9-8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of NMT, peptide substrate, myristoyl-CoA, and CPM in the assay buffer.

  • In a 96-well black microplate, add the assay components. A typical reaction might contain 6.3 nM NMT, 4 µM peptide substrate, 4 µM myristoyl-CoA, and 8 µM CPM.[10]

  • Initiate the reaction by adding the final component (e.g., peptide substrate).

  • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) using a fluorescence plate reader with excitation at ~380 nm and emission at ~470 nm.[10][14]

  • For endpoint assays, the reaction can be stopped (e.g., by adding acid to lower the pH) after a fixed time, and the final fluorescence is measured.[7]

Protocol 3: ELISA-Based Non-Radioactive NMT Assay

This method utilizes a myristoyl-CoA analog with a clickable azide (B81097) group and a FLAG-tagged peptide for detection.[9][15]

Materials:

  • Purified NMT enzyme

  • FLAG-tagged peptide substrate (e.g., Lck-FLAG)

  • Azido-dodecanoyl-CoA (a myristoyl-CoA analog)

  • Phosphine-biotin

  • Anti-FLAG antibody-coated microplate

  • Streptavidin-peroxidase conjugate

  • Peroxidase substrate (e.g., TMB)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Perform the NMT-catalyzed reaction by incubating the NMT enzyme with the FLAG-tagged peptide and azido-dodecanoyl-CoA.

  • Following the enzymatic reaction, add phosphine-biotin to the mixture to couple biotin (B1667282) to the azide group of the acylated peptide via Staudinger ligation.

  • Transfer the reaction mixture to an anti-FLAG antibody-coated microplate and incubate to capture the FLAG-tagged peptide.

  • Wash the plate to remove unbound components.

  • Add streptavidin-peroxidase conjugate and incubate to bind to the biotinylated peptide.

  • Wash the plate again to remove unbound streptavidin-peroxidase.

  • Add the peroxidase substrate and incubate until a color develops.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Conclusion

The study of NMT kinetics using this compound and its analogs is essential for advancing our understanding of N-myristoylation and for the development of targeted therapeutics. The protocols provided here offer a range of methodologies, from the highly sensitive radioactive assay to higher-throughput fluorescence and ELISA-based assays, suitable for various research and drug discovery applications. The accompanying kinetic data and signaling pathway diagrams provide a valuable resource for researchers in this field.

References

Investigating the Role of Myristic Acid in Cancer Cell Proliferation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid, plays a multifaceted role in cellular processes, including those that are dysregulated in cancer. Its primary influence on cancer cell proliferation stems from its covalent attachment to proteins in a post-translational modification known as N-myristoylation. This process, catalyzed by N-myristoyltransferase (NMT), is critical for the proper localization and function of a multitude of proteins involved in oncogenic signaling pathways. Consequently, both this compound metabolism and the N-myristoylation process have emerged as promising areas for cancer research and therapeutic development.

These application notes provide a comprehensive overview of the role of this compound in cancer cell proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Data Presentation

The anti-proliferative effects of targeting N-myristoylation, either by limiting this compound availability or by direct inhibition of N-myristoyltransferases, have been quantified across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a potent NMT inhibitor, PCLX-001 (also known as Zelenirstat).

Compound/AgentCancer TypeCell LineAssayIC50Reference
This compoundLung CarcinomaA549CCK-8200 µM[1]
PCLX-001 (Zelenirstat)N/ANMT1 (enzyme)In vitro5 nM[2][3]
PCLX-001 (Zelenirstat)N/ANMT2 (enzyme)In vitro8 nM[2][3]
PCLX-001 (Zelenirstat)B-cell LymphomaBL2ProliferationTime and dose-dependent inhibition observed[2]
PCLX-001 (Zelenirstat)B-cell LymphomaDOHH2ProliferationTime and dose-dependent inhibition observed[2]
MyristicinOvarian Adenocarcinoma (multidrug-resistant)NCI/ADR-RESMTT>1000 µM[4]
MyristicinHepatic CarcinomaHuh-7, HCCLM3MTTDose-dependent inhibition observed[4]
MyristicinBreast CancerMCF-7MTT, LDHDose-dependent inhibition observed[4]

Note: The direct cytotoxic effects of this compound can vary significantly between cell lines and experimental conditions. The data for PCLX-001 highlights the potency of targeting the enzymatic machinery of myristoylation. Myristicin, a natural compound related to this compound, also shows dose-dependent inhibitory effects. Further empirical determination of IC50 values for this compound across a broader range of cancer cell lines is recommended.

Key Signaling Pathways

N-myristoylation is a critical step for the function of numerous oncoproteins. The attachment of this compound acts as a molecular switch, directing these proteins to cellular membranes where they can participate in signaling cascades that drive cell proliferation, survival, and migration.

The Process of N-Myristoylation

N_Myristoylation Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Binds to Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoylation Protein Target Protein (N-terminal Glycine) Protein->NMT Binds to Membrane Cellular Membrane Myristoylated_Protein->Membrane Targets to Function Biological Function (e.g., Signal Transduction) Membrane->Function

Myristoylation-Dependent Src Kinase Activation

A prime example of a myristoylated oncoprotein is the non-receptor tyrosine kinase, c-Src. Myristoylation is essential for its localization to the plasma membrane, a prerequisite for its role in pathways regulating cell proliferation and invasion.

Src_Signaling cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane c_Src_inactive c-Src (inactive, non-myristoylated) Myristoylation N-Myristoylation c_Src_inactive->Myristoylation c_Src_active c-Src (active, myristoylated) Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K/Akt) c_Src_active->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Myristoylation->c_Src_active

Experimental Protocols

To investigate the role of this compound in cancer cell proliferation, a series of in vitro assays can be employed. Below are detailed protocols for assessing cell viability, cell migration, and the status of myristoylated proteins.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. A common starting range is 10 µM to 500 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay is used to study cell migration in vitro.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Serum-free or low-serum medium

  • 6-well or 12-well cell culture plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound":

    • Gently scratch the cell monolayer in a straight line with a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Replace the PBS with serum-free or low-serum medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at time 0.

    • Incubate the plates at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time for each treatment condition.

Analysis of Protein Myristoylation and Signaling (Western Blot)

Western blotting can be used to assess the levels of total and myristoylated proteins, as well as the activation state of downstream signaling molecules.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Src, anti-phospho-Src (Tyr416), anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or NMT inhibitors for the desired time.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cell proliferation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with This compound / NMT Inhibitor Cell_Culture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Wound_Healing Cell Migration Assay (Wound Healing) Treatment->Wound_Healing Western_Blot Protein Analysis (Western Blot) Treatment->Western_Blot IC50 Determine IC50 MTT->IC50 Migration_Rate Quantify Migration Rate Wound_Healing->Migration_Rate Protein_Expression Analyze Protein Expression & Phosphorylation Western_Blot->Protein_Expression Conclusion Conclusion on the Role of This compound in Proliferation IC50->Conclusion Migration_Rate->Conclusion Protein_Expression->Conclusion

References

Application Note: Investigating the Influence of Myristic Acid on Membrane Fluidity Using Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity, a critical parameter of cellular function, influences a myriad of physiological processes including signal transduction, ion transport, and enzyme activity. The lipid composition of the cell membrane, particularly the length and saturation of fatty acid chains, is a key determinant of this fluidity. Myristic acid, a C14:0 saturated fatty acid, is a common component of cellular lipids and is also utilized in the N-terminal myristoylation of proteins, a modification crucial for membrane targeting and signal transduction.[1] The incorporation of saturated fatty acids like this compound into the lipid bilayer is known to decrease membrane fluidity by promoting a more ordered, gel-like state.[2]

This application note provides detailed protocols for utilizing fluorescence spectroscopy to quantitatively assess the impact of this compound on the fluidity of model lipid membranes (liposomes). We will focus on the use of the environmentally sensitive fluorescent probe Laurdan (B1674558) (6-dodecanoyl-2-dimethylaminonaphthalene), which exhibits a spectral shift in response to changes in membrane lipid packing and hydration.[3][4] By calculating the Generalized Polarization (GP) value, researchers can quantify alterations in membrane order. Additionally, we will discuss the potential downstream consequences of this compound-induced changes in membrane properties on cellular signaling pathways.

Materials and Methods

Materials
  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound (MA)

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Chloroform

  • Methanol

  • HEPES buffer (10 mM, pH 7.4)

  • Nitrogen gas

  • Sonicator (probe or bath)

  • Thermostatted fluorometer

  • Quartz cuvettes

Experimental Protocols

2.2.1. Preparation of this compound-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating varying concentrations of this compound using the thin-film hydration method followed by sonication.[5][6]

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DPPC and this compound in a chloroform:methanol (2:1, v/v) solvent mixture. The molar ratio of this compound can be varied (e.g., 0 mol%, 5 mol%, 10 mol%, 20 mol%) with respect to the total lipid content.

    • Add the fluorescent probe Laurdan to the lipid mixture at a final molar ratio of 1:500 (probe:lipid).

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration and Vesicle Formation:

    • Hydrate the dry lipid film with HEPES buffer (10 mM, pH 7.4) pre-heated to a temperature above the phase transition temperature of the lipid mixture (e.g., 50°C for DPPC-based liposomes). The final lipid concentration is typically 1 mg/mL.

    • Vortex the flask intermittently for 30 minutes to form multilamellar vesicles (MLVs). The suspension should appear milky.

  • Sonication to Form LUVs:

    • Submerge the vessel containing the MLV suspension in a bath sonicator or use a probe sonicator.

    • Sonicate the suspension until the solution becomes clear, indicating the formation of smaller, unilamellar vesicles. Sonication time will vary depending on the instrument and volume.

2.2.2. Fluorescence Spectroscopy and Laurdan GP Measurement

Laurdan's emission spectrum is sensitive to the polarity of its environment. In more ordered, less hydrated membrane environments (gel phase), the emission maximum is blue-shifted (~440 nm). In more fluid, hydrated environments (liquid-crystalline phase), the emission is red-shifted (~490 nm). The Generalized Polarization (GP) value is calculated to quantify this shift.[3][7][8]

  • Instrument Setup:

    • Set the excitation wavelength of the fluorometer to 350 nm.

    • Set the emission scan range from 400 nm to 550 nm.

    • Equilibrate the sample holder to the desired temperature.

  • Data Acquisition:

    • Place the liposome (B1194612) suspension in a quartz cuvette.

    • Record the fluorescence emission spectrum.

    • Measure the fluorescence intensities at 440 nm (I440) and 490 nm (I490).

  • GP Calculation:

    • Calculate the GP value using the following formula[3]: GP = (I440 - I490) / (I440 + I490)

    • GP values range from +1 (highly ordered) to -1 (highly disordered).

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the effect of increasing this compound concentration on the Laurdan GP value in DPPC liposomes at a temperature above the main phase transition of pure DPPC (e.g., 45°C). Higher GP values indicate a decrease in membrane fluidity.

This compound (mol%)Laurdan GP Value (Mean ± SD)Interpretation
0-0.15 ± 0.02High Fluidity (Liquid-Disordered Phase)
50.05 ± 0.03Decreased Fluidity
100.20 ± 0.02Further Decrease in Fluidity
200.35 ± 0.04Low Fluidity (More Ordered Phase)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Lipid Mixing (DPPC, this compound, Laurdan) in Organic Solvent prep2 Thin Film Formation (Nitrogen Evaporation & Vacuum) prep1->prep2 prep3 Hydration (HEPES Buffer, T > Tm) prep2->prep3 prep4 Sonication (MLV to LUV) prep3->prep4 meas1 Sample Incubation (Thermostatted Cuvette) prep4->meas1 meas2 Fluorescence Scan (Ex: 350 nm, Em: 400-550 nm) meas1->meas2 meas3 Record Intensities (I_440 and I_490) meas2->meas3 analysis1 Calculate GP Value GP = (I_440 - I_490) / (I_440 + I_490) meas3->analysis1 analysis2 Relate GP to Membrane Fluidity analysis1->analysis2

Caption: Experimental workflow for assessing this compound's effect on membrane fluidity.

Potential Signaling Pathway

signaling_pathway MA This compound Incorporation Membrane Increased Membrane Order (Decreased Fluidity) MA->Membrane alters SrcCluster c-Src Clustering in Membrane Microdomains Membrane->SrcCluster promotes SrcActivation c-Src Activation (Autophosphorylation) SrcCluster->SrcActivation leads to MAP3K MLK3 Activation SrcActivation->MAP3K activates JNK JNK Activation MAP3K->JNK activates Downstream Downstream Effects (e.g., Gene Expression, Apoptosis) JNK->Downstream regulates

Caption: A potential signaling pathway initiated by saturated fatty acid-induced membrane rigidification.[9]

Discussion and Conclusion

The protocols outlined in this application note provide a robust framework for quantifying the influence of this compound on membrane fluidity using fluorescence spectroscopy. The data consistently demonstrate that the incorporation of this compound into a phospholipid bilayer leads to a more ordered membrane state, as evidenced by an increase in the Laurdan GP value. This effect is concentration-dependent, with higher proportions of this compound resulting in a greater decrease in membrane fluidity.

The alteration of membrane physical properties by this compound has significant implications for cellular signaling. A decrease in membrane fluidity can promote the clustering and activation of membrane-associated proteins. For instance, the activation of c-Src, a non-receptor tyrosine kinase, has been shown to be initiated by its clustering within membrane microdomains of reduced fluidity induced by saturated fatty acids.[9] This can, in turn, trigger downstream signaling cascades, such as the JNK pathway, which is involved in cellular responses to stress, proliferation, and apoptosis.

References

Recombinant Expression of Myristoylated Proteins in E. coli: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, the production of functionally active myristoylated proteins is crucial for structural biology, drug screening, and understanding cellular signaling. N-myristoylation, the attachment of a C14 fatty acid (myristate) to an N-terminal glycine (B1666218) residue, is a vital co-translational modification for many eukaryotic and viral proteins, influencing their localization, stability, and interaction with other proteins and membranes.[1][2][3] Since Escherichia coli, the workhorse of recombinant protein production, lacks the endogenous machinery for this modification, specific strategies are required to produce myristoylated proteins in this host.[1][3][4]

This document provides a comprehensive overview and detailed protocols for the recombinant expression of N-myristoylated proteins in E. coli. It covers the co-expression system with N-myristoyltransferase (NMT), purification strategies to separate myristoylated from non-myristoylated forms, and analytical techniques to verify the modification.

Core Principle: Co-expression with N-Myristoyltransferase (NMT)

The fundamental approach to producing myristoylated proteins in E. coli is the co-expression of the target protein with an appropriate N-myristoyltransferase (NMT).[1][3][4] This is achieved by introducing the gene for NMT, typically from Saccharomyces cerevisiae or humans, into the E. coli expression host alongside the gene for the protein of interest.[3][5] Supplementing the growth medium with myristic acid provides the necessary substrate for the NMT to catalyze the attachment of the fatty acid to the target protein.[1][4]

Expression Systems: Single vs. Dual Vector Strategies

Two primary plasmid-based systems are employed for this co-expression strategy:

  • Dual-Plasmid System: This traditional approach utilizes two separate plasmids: one carrying the gene for the target protein and the other for NMT.[1][3][6] While effective, this system can impose a significant metabolic burden on the host cells due to the need to maintain two plasmids, often requiring multiple antibiotics, which can potentially reduce protein yield.[1]

  • Single-Vector System: A more recent and efficient approach employs a single vector, such as the pETDuet-1 vector, which contains two separate expression cassettes.[1][4] This allows for the cloning of both the target protein and NMT genes into the same plasmid, simplifying the transformation process and reducing the metabolic load on the host.[1] This method has been shown to be generally applicable and can provide large amounts of quantitatively processed target protein.[1][4]

Key Experimental Workflow

The overall process for producing and verifying myristoylated proteins in E. coli is outlined below.

experimental_workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_purification Purification & Analysis cloning Gene Cloning (Target Protein & NMT) transformation Transformation into E. coli cloning->transformation Single or Dual Vector culture Cell Culture & Induction (with this compound) transformation->culture Inoculation lysis Cell Lysis culture->lysis Harvest Cells purification Protein Purification (e.g., Affinity, HIC) lysis->purification analysis Verification (Mass Spectrometry) purification->analysis

Caption: General workflow for recombinant myristoylated protein production in E. coli.

Quantitative Data on Myristoylated Protein Expression

The yield of myristoylated protein can vary significantly depending on the target protein, expression system, and culture conditions. The following table summarizes reported yields for different proteins.

Target ProteinExpression SystemE. coli StrainYieldReference
HIV-1 NefSingle Vector (pETDuet-1)BL21-CodonPlus(DE3)-RIL~20 mg/L[1][4]
Neuronal Calcium Sensor 1 (NCS-1)Dual Vector (pET23a & pBB131)BL21(DE3)>50 mg/L[7][8]
Gα SubunitsDual VectorNot SpecifiedNot Specified[9][10]

Detailed Experimental Protocols

Protocol 1: Co-expression of a Target Protein with NMT in E. coli

This protocol is a generalized procedure based on successful reports of myristoylated protein expression.[1][7]

1. Plasmid Construction:

  • Single-Vector System: Clone the gene for your target protein and the gene for N-myristoyltransferase (e.g., human NMT-1 or yeast NMT1) into a dual-expression vector like pETDuet-1.
  • Dual-Vector System: Clone the target protein gene into a suitable expression vector (e.g., pET series) and the NMT gene into a compatible vector with a different antibiotic resistance marker.

2. Transformation:

  • Transform the expression plasmid(s) into a suitable E. coli strain, such as BL21(DE3) or BL21-CodonPlus(DE3)-RIL.[1] Plate on LB agar (B569324) containing the appropriate antibiotic(s).

3. Expression Culture:

  • Inoculate a starter culture of 50 mL LB medium with a single colony and grow overnight at 37°C with shaking.
  • The next day, inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture to an initial OD600 of ~0.1.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Reduce the temperature to 28°C.[1]
  • Prepare a stock solution of sodium myristate (e.g., 50 mM in 50% ethanol).
  • Add sodium myristate to the culture to a final concentration of 100-200 µM.[7]
  • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).
  • Continue to incubate the culture for 5-20 hours at the reduced temperature.

4. Cell Harvesting:

  • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of Myristoylated Proteins

Myristoylated proteins often exhibit increased hydrophobicity, which can be exploited for purification.

1. Cell Lysis:

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, with protease inhibitors).
  • Lyse the cells by sonication or using a French press.[11]
  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

2. Affinity Chromatography (if tagged):

  • If the target protein has an affinity tag (e.g., His-tag), perform affinity chromatography according to the resin manufacturer's instructions. This will purify both myristoylated and non-myristoylated forms of the protein.

3. Hydrophobic Interaction Chromatography (HIC) for Separation:

  • This step is often crucial for separating the myristoylated protein from its non-myristoylated counterpart.
  • Equilibrate a HIC column (e.g., Phenyl Sepharose or Butyl Sepharose) with a high salt buffer.[12]
  • Apply the protein sample (after adjusting the salt concentration to match the equilibration buffer).
  • Elute the proteins with a decreasing salt gradient. The more hydrophobic myristoylated protein will bind more tightly and elute at a lower salt concentration.

Protocol 3: Verification of Myristoylation by Mass Spectrometry

Mass spectrometry is the definitive method to confirm N-myristoylation.

1. Sample Preparation:

  • The purified protein can be analyzed intact or after in-gel or in-solution digestion with a protease like trypsin.

2. Mass Spectrometry Analysis:

  • Intact Protein Analysis: Analysis of the intact protein by ESI-MS will show a mass shift corresponding to the addition of a myristoyl group (mass of this compound is 228.37 g/mol , but the modification adds 210.36 Da due to the loss of water).
  • Peptide Analysis (LC-MS/MS): After proteolytic digestion, the N-terminal peptide will contain the myristoyl modification. In tandem mass spectrometry (MS/MS), a characteristic neutral loss of 210 Da (the mass of the myristoyl moiety) can be observed from the parent ion of the myristoylated peptide.[13] This provides unambiguous identification of the modification and its location.[13][14]

Signaling Pathway Involving a Myristoylated Protein: Src Kinase Activation

Myristoylation is critical for the function of many signaling proteins, such as the Src family kinases. The myristoyl group helps to anchor these proteins to the cell membrane, a prerequisite for their activation and downstream signaling.

src_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase src_inactive Inactive Src (Myristoylated & Anchored) receptor->src_inactive Activates src_active Active Src src_inactive->src_active Conformational Change growth_factor Growth Factor growth_factor->receptor Binds downstream Downstream Signaling (e.g., Ras-MAPK) src_active->downstream Phosphorylates Substrates nmt_reaction myristoyl_coa Myristoyl-CoA nmt N-Myristoyltransferase (NMT) myristoyl_coa->nmt target_protein Target Protein (with N-terminal Glycine) target_protein->nmt myristoylated_protein Myristoylated Protein nmt->myristoylated_protein coa Coenzyme A nmt->coa

References

Troubleshooting & Optimization

Challenges in the expression and purification of myristoylated proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression and purification of myristoylated proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-myristoylation and why is it important?

A1: N-myristoylation is a lipid modification where a myristoyl group, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) residue of a protein.[1][2][3] This modification is catalyzed by N-myristoyltransferase (NMT) and often occurs co-translationally after the removal of the initiator methionine.[1][3] Myristoylation plays a crucial role in various cellular processes by mediating protein-membrane interactions and protein-protein interactions.[1][4] It is essential for the proper localization and function of many signaling proteins, and its dysregulation has been implicated in diseases like cancer and neurodegenerative disorders.[5][6]

Q2: Which expression system is best for producing myristoylated proteins?

A2: The choice of expression system depends on the specific protein and downstream application.

  • E. coli : This is a common and cost-effective system. Since bacteria lack endogenous NMT activity, it requires the co-expression of the target protein with a heterologous NMT, typically from yeast (Saccharomyces cerevisiae).[2][7][8] This system can produce high yields of myristoylated protein.[7][9]

  • Insect Cells (Baculovirus Expression Vector System - BEVS): Insect cells are a good option for complex eukaryotic proteins that may require other post-translational modifications for proper folding and activity.[10] They can produce properly folded and functional myristoylated proteins.

  • Mammalian Cells: These systems are ideal for producing proteins with the most native-like post-translational modifications, which is critical for therapeutic proteins.[10] However, yields are typically lower and costs are higher compared to E. coli and insect cell systems.[11]

Q3: How can I verify that my protein is successfully myristoylated?

A3: Mass spectrometry is the gold standard for confirming myristoylation.[1][5]

  • MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): Can be used to determine the molecular weight of the intact protein. A mass shift corresponding to the addition of a myristoyl group (210.36 Da) indicates successful modification.

  • LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry): This technique can identify the specific site of myristoylation. After proteolytic digestion of the protein, the N-terminal peptide containing the myristoylated glycine will show a characteristic mass increase.[12][13] A neutral loss of 210 Da is a characteristic fragmentation pattern for myristoylated peptides.[13]

Other methods like metabolic labeling with radioactive myristic acid can also be used for detection.[12][14]

Troubleshooting Guides

Low Expression or Yield of Myristoylated Protein in E. coli

Problem: I am co-expressing my protein with NMT in E. coli, but the yield is very low.

Possible Cause Troubleshooting Suggestion
Inefficient NMT activity Use a robust NMT, such as yeast NMT1. Consider using a single vector system with both the target protein and NMT for more consistent expression.[7]
Insufficient this compound Supplement the growth media with this compound. The optimal concentration may need to be determined empirically, but starting with 50-200 µM is common.[9][15]
Toxicity of the expressed protein Use an inducible expression system to control the timing and level of protein expression. Lowering the induction temperature (e.g., 18-25°C) and inducer concentration (e.g., IPTG) can also help.[16]
Codon usage mismatch The gene for your protein of interest may contain codons that are rare in E. coli. This can be addressed by co-expressing rare tRNA genes or by optimizing the codon usage of your gene for E. coli.[7]
Protein degradation Add protease inhibitors during cell lysis. Work at low temperatures throughout the purification process.
Incomplete Myristoylation

Problem: My final protein prep is a mixture of myristoylated and non-myristoylated forms.

Possible Cause Troubleshooting Suggestion
Suboptimal NMT to target protein ratio Optimize the expression levels of both NMT and the target protein. A dual-plasmid system allows for titration of each expression vector. A single-vector system can be engineered to have different promoter strengths for each gene.[2][7]
Insufficient removal of N-terminal methionine Efficient myristoylation requires the N-terminal glycine to be exposed. Co-expression with methionine aminopeptidase (B13392206) (Met-AP) can improve the efficiency of methionine removal.[17][18]
Competition with endogenous fatty acids E. coli can sometimes incorporate lauric acid (a 12-carbon fatty acid) instead of this compound, especially in minimal media.[15] Adding palmitic acid to the growth medium can sometimes suppress lauroylation.[15]
Protein Solubility Issues

Problem: My myristoylated protein is insoluble and forms inclusion bodies.

Possible Cause Troubleshooting Suggestion
Exposure of hydrophobic myristoyl group The myristoyl group is hydrophobic and can lead to aggregation if not properly sequestered. Some proteins have a "myristoyl switch" mechanism where the lipid is hidden in a hydrophobic pocket.[3]
Improper protein folding Lower the expression temperature to slow down protein synthesis and promote proper folding. Co-express with molecular chaperones to assist in folding.[10]
Lysis and purification conditions Use detergents in the lysis buffer to help keep the protein soluble. Optimize the buffer conditions (pH, salt concentration, additives like glycerol). For purification, Hydrophobic Interaction Chromatography (HIC) can be effective.[11][12]

Experimental Protocols

Protocol 1: Co-expression of a Myristoylated Protein with NMT in E. coli
  • Transformation: Co-transform E. coli (e.g., BL21(DE3) strain) with two compatible plasmids: one containing the gene for your protein of interest and the other for N-myristoyltransferase (NMT). Alternatively, use a single vector system containing both expression cassettes.[7]

  • Culture Growth:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

    • The next day, inoculate a larger volume of expression media (e.g., Terrific Broth or ZYP-5052 auto-induction media) with the starter culture.[9]

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 50-100 µM.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM).

    • Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of Myristoylated Proteins

This protocol assumes the target protein has a His-tag.

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.

  • Affinity Chromatography (IMAC):

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Separation of Myristoylated and Non-myristoylated Forms (HIC):

    • This step is crucial for obtaining a homogenous myristoylated protein sample.

    • Adjust the salt concentration of the eluted protein fraction to a high level (e.g., 1-2 M ammonium (B1175870) sulfate).

    • Load the sample onto a HIC column (e.g., Phenyl Sepharose).[11]

    • Elute the proteins with a decreasing salt gradient. The more hydrophobic myristoylated protein will bind more tightly to the column and elute at a lower salt concentration than the non-myristoylated form.

  • Size Exclusion Chromatography (Optional):

    • For further polishing and buffer exchange, the fractions containing the myristoylated protein can be subjected to size exclusion chromatography.

Visualized Workflows and Pathways

Expression_Workflow cluster_ecoli E. coli Expression System cluster_purification Purification start Co-transform E. coli with Target Protein and NMT Plasmids culture Grow bacterial culture start->culture induce Induce expression with IPTG & supplement with this compound culture->induce harvest Harvest cells by centrifugation induce->harvest lysis Cell Lysis harvest->lysis imac IMAC (e.g., Ni-NTA) - Affinity Purification lysis->imac hic HIC (e.g., Phenyl Sepharose) - Separate Myristoylated/Non-myristoylated imac->hic final_product Pure Myristoylated Protein hic->final_product

Caption: General workflow for expression and purification of myristoylated proteins in E. coli.

Myristoylation_Pathway cluster_translation Co-translational Modification cluster_myristoylation Myristoylation Reaction ribosome Ribosome translating mRNA nascent_peptide Nascent polypeptide (Met-Gly-...) ribosome->nascent_peptide met_cleavage Methionine Aminopeptidase (Met-AP) cleaves Methionine nascent_peptide->met_cleavage gly_exposed N-terminal Glycine exposed met_cleavage->gly_exposed nmt N-Myristoyltransferase (NMT) gly_exposed->nmt Substrate myristoyl_coa Myristoyl-CoA myristoyl_coa->nmt myristoylated_protein Myristoylated Protein nmt->myristoylated_protein Catalyzes attachment

Caption: The N-myristoylation signaling pathway.

Troubleshooting_Logic start Low Yield of Pure Myristoylated Protein check_expression Is total protein expression low? start->check_expression check_myristoylation Is myristoylation inefficient? check_expression->check_myristoylation No optimize_expression Optimize expression: - Adjust temperature - Change inducer conc. - Check codon usage check_expression->optimize_expression Yes check_solubility Is the protein insoluble? check_myristoylation->check_solubility No optimize_myristoylation Optimize myristoylation: - Adjust this compound conc. - Co-express Met-AP - Optimize NMT/target ratio check_myristoylation->optimize_myristoylation Yes optimize_solubility Improve solubility: - Lower expression temp. - Use solubility-enhancing tags - Optimize lysis buffer check_solubility->optimize_solubility Yes

Caption: A logical troubleshooting guide for common issues.

References

Technical Support Center: Overcoming Myristic Acid Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with myristic acid solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound, a 14-carbon saturated fatty acid, is a crucial component in various cellular processes. In cell culture, it is primarily used to study its role in protein N-myristoylation, a post-translational modification where this compound is attached to the N-terminal glycine (B1666218) of many proteins.[1][2] This modification is vital for protein localization, stability, and function in numerous signal transduction pathways, including those involving Src family kinases and G proteins.[3][4][5]

Q2: What makes this compound difficult to dissolve in cell culture media?

This compound is poorly soluble in aqueous solutions like cell culture media due to its long, hydrophobic carbon chain.[6][7][8] This inherent hydrophobicity can lead to precipitation, making it challenging to achieve desired concentrations and ensure consistent delivery to cells.

Q3: What are the common methods to improve this compound solubility in cell culture?

The most common and effective method is to complex this compound with fatty acid-free Bovine Serum Albumin (BSA).[9][10][11] BSA acts as a carrier protein, sequestering the hydrophobic fatty acid and facilitating its dispersion in the aqueous media. Another approach involves initially dissolving this compound in an organic solvent like ethanol (B145695) or DMSO before conjugation with BSA and final dilution in the culture medium.[12]

Q4: What is a typical concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. Reported concentrations in the literature range from micromolar (µM) to millimolar (mM). It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental setup, as high concentrations can be cytotoxic.

Troubleshooting Guide

Issue 1: this compound precipitates in the cell culture medium.

Possible Causes:

  • Poor Solubility: this compound has very low solubility in aqueous solutions.

  • Incorrect Preparation of this compound-BSA Complex: Incomplete conjugation with BSA can lead to free this compound precipitating out of solution.

  • High Final Concentration: Exceeding the solubility limit of the this compound-BSA complex in the final culture medium.

  • Temperature Fluctuations: Repeated freeze-thaw cycles or storing the medium at low temperatures can cause components to precipitate.[13][14][15]

  • pH Changes in Media: Significant shifts in the pH of the culture medium can affect the solubility of its components.[14]

Solutions:

  • Optimize BSA Conjugation: Ensure a proper molar ratio of this compound to BSA. A common starting point is a 5:1 molar ratio. Follow a detailed protocol for complexing the fatty acid to BSA, which often involves heating and stirring.[9]

  • Solvent-Assisted Dissolution: First, dissolve this compound in a small volume of ethanol or DMSO before adding it to the BSA solution.[12] Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Controlled Dilution: Add the concentrated this compound-BSA stock solution to the pre-warmed cell culture medium slowly while gently mixing.

  • Proper Storage: Prepare fresh this compound-supplemented media for each experiment. If storage is necessary, aliquot and store at -20°C for short periods, and avoid repeated freeze-thaw cycles.[9] Thaw at 37°C and check for precipitation before use.[15]

  • pH Monitoring: Ensure the pH of your final culture medium is within the optimal range for your cells.

Issue 2: Observed cytotoxicity or unexpected cell behavior after this compound treatment.

Possible Causes:

  • High Concentration of this compound: this compound can be toxic to cells at high concentrations.

  • Solvent Toxicity: If using an organic solvent to dissolve this compound, the final concentration of the solvent in the culture medium might be too high.

  • Impurities in this compound or BSA: The purity of the reagents can impact cellular responses.

  • Formation of Micelles or Aggregates: Improperly dissolved this compound can form structures that are detrimental to cells.[10]

Solutions:

  • Determine Optimal Concentration: Perform a dose-response curve to determine the IC50 value of this compound for your specific cell line. Start with a low concentration and gradually increase it.

  • Control for Solvent Effects: Always include a vehicle control in your experiments, which contains the same final concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the this compound.

  • Use High-Purity Reagents: Utilize high-quality, fatty acid-free BSA and pure this compound.

  • Ensure Complete Solubilization: Follow a validated protocol for preparing the this compound-BSA complex to ensure it is fully dissolved and conjugated.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)
Water<0.1 g/100 mL18
Water22 mg/L30
Ethanol~15 mg/mLNot Specified
DMSO~12 mg/mLNot Specified
Dimethyl formamide (B127407) (DMF)~15 mg/mLNot Specified

Data compiled from multiple sources.[8][12][16][17]

Table 2: Reported Cytotoxic Concentrations of this compound in Different Cell Lines

Cell LineCancer TypeAssayIC50 / Effective Concentration
HeLaCervical CancerMTTNo significant cytotoxicity observed at concentrations up to 180 µg/mL.[16]
HepG2Hepatocellular CarcinomaMTTNot toxic at concentrations from 0.25 to 1 mM. Cytotoxicity observed at 2 mM and 3 mM.[18]
Primary Mouse HepatocytesN/ANot SpecifiedNot lipotoxic alone, but potentiates palmitic acid-induced lipoapoptosis.[19]

Note: IC50 values are highly dependent on the specific experimental conditions and cell line. It is recommended to determine the IC50 for your own experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound-BSA complex for use in cell culture.

Materials:

  • This compound powder

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (100%)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium without serum

  • Sterile conical tubes (15 mL or 50 mL)

  • Water bath or heating block set to 37°C and 65°C

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 10% BSA Solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a final concentration of 10% (w/v).

    • Gently mix to dissolve without excessive foaming.

    • Sterile filter the solution using a 0.22 µm filter.

    • Warm the 10% BSA solution to 37°C.

  • Prepare a this compound Stock Solution:

    • Prepare a 150 mM stock solution of this compound in 100% ethanol. For example, dissolve 34.26 mg of this compound (MW: 228.37 g/mol ) in 1 mL of 100% ethanol.

    • Heat the solution at 65°C and vortex periodically until the this compound is completely dissolved.[20]

  • Complex this compound with BSA:

    • In a sterile conical tube, slowly add the warm this compound stock solution to the warm 10% BSA solution while gently vortexing. A common molar ratio is 5:1 (this compound:BSA).

    • Incubate the mixture in a 37°C water bath for at least 1 hour with occasional gentle mixing to allow for complex formation.[20]

    • The final solution should be clear. If it appears cloudy, it may indicate incomplete conjugation or precipitation.[20]

  • Final Dilution and Use:

    • The resulting this compound-BSA complex can be added to your complete cell culture medium to achieve the desired final concentration of this compound.

    • Prepare a vehicle control by adding the same volume of ethanol (used to dissolve the this compound) to the 10% BSA solution and treating it in the same manner.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_ma Prepare this compound Stock Solution (in Ethanol) complex Complex this compound with BSA (37°C, 1 hr) prep_ma->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex add_to_media Add MA-BSA Complex to Cell Culture Media complex->add_to_media treat_cells Treat Cells with This compound add_to_media->treat_cells viability Assess Cell Viability (e.g., MTT Assay) treat_cells->viability signaling Analyze Signaling Pathways treat_cells->signaling migration Evaluate Cell Migration/ Invasion treat_cells->migration

Caption: Workflow for preparing and using this compound in cell culture experiments.

Src_Kinase_Myristoylation Role of Myristoylation in Src Family Kinase Signaling cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myr_Src Myristoylated Src (Inactive) NMT->Myr_Src Myristoylation Src_precursor Src Precursor (N-terminal Glycine) Src_precursor->NMT Membrane_Src Membrane-Associated Src (Active) Myr_Src->Membrane_Src Membrane Targeting & Activation Downstream Downstream Signaling (Proliferation, Migration) Membrane_Src->Downstream Kinase Activity

Caption: N-myristoylation is crucial for the membrane localization and activation of Src family kinases.[3]

G_Protein_Signaling Myristoylation in G Protein Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR G Protein-Coupled Receptor (GPCR) G_alpha_myr Myristoylated Gα (Inactive, GDP-bound) Myristoyl tail anchors to membrane GPCR->G_alpha_myr Signal G_beta_gamma Gβγ G_alpha_myr->G_beta_gamma G_alpha_active Active Gα (GTP-bound) G_alpha_myr->G_alpha_active GDP/GTP Exchange Effector Effector Protein G_beta_gamma->Effector Activation G_alpha_active->Effector Activation Downstream Downstream Cellular Response Effector->Downstream

Caption: Myristoylation of the Gα subunit facilitates its membrane association, which is essential for G protein-coupled receptor signaling.[1][2][4][5]

References

Technical Support Center: Strategies to Prevent Non-Specific Labeling with Myristic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with myristic acid analogs for metabolic labeling. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with non-specific labeling and achieve high-quality, reliable data in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: High background signal across the entire gel/blot, even in no-analog control lanes.

Possible Cause Recommended Solution
Non-specific binding of detection reagents: The azide/alkyne-fluorophore or biotin (B1667282) is binding non-specifically to proteins or the membrane.1. Increase wash steps: After the click chemistry reaction and before imaging or incubation with streptavidin, increase the number and duration of washes with a buffer containing a mild detergent (e.g., 0.05% Tween-20 in PBS). 2. Optimize blocking: For biotin-based detection, ensure adequate blocking of the membrane (e.g., 5% Bovine Serum Albumin - BSA in TBST) for at least 1 hour at room temperature to prevent non-specific binding of the streptavidin conjugate.[1] 3. Filter your reagents: Particulates in your detection reagents can create speckles and high background. Centrifuge and filter your azide/alkyne probe solutions before use.
Issues with Click Chemistry reagents: The copper catalyst or other components of the click reaction may be causing protein precipitation or aggregation, leading to background signal.1. Use fresh reagents: Prepare fresh solutions of copper(II) sulfate (B86663) and the reducing agent (e.g., sodium ascorbate) for each experiment.[1] 2. Optimize reagent concentrations: Titrate the concentrations of your click chemistry reagents. High concentrations can sometimes lead to non-specific labeling. 3. Avoid interfering substances: Buffers containing high concentrations of thiols (like DTT or BME) or chelators (like EDTA) can interfere with the copper catalyst and should be avoided during the click reaction.[1][2]

Problem 2: Non-specific labeling of proteins that are not known to be myristoylated.

Possible Cause Recommended Solution
Metabolic conversion of the analog: The this compound analog may be metabolized by the cell into other lipid species that are then incorporated into different proteins or lipid structures (e.g., GPI anchors).[3][4]1. Perform a base treatment control: N-myristoylation forms a stable amide bond, while other lipid modifications like S-acylation (palmitoylation) and incorporation into GPI anchors form ester bonds that are labile to base treatment. Treat your gel or lysate with a mild base (e.g., NaOH) to hydrolyze these ester linkages. A true N-myristoylated signal should be resistant to this treatment.[3][5] 2. Use a shorter labeling time: Reduce the incubation time with the this compound analog to minimize its metabolic conversion.
Promiscuous enzyme activity: Other acyltransferases in the cell may be capable of utilizing the this compound analog as a substrate.1. Use an N-myristoyltransferase (NMT) inhibitor control: This is a critical control to confirm that the labeling is dependent on NMT activity. Pre-incubate your cells with a potent and specific NMT inhibitor (e.g., IMP-1088 or IMP-366) before adding the this compound analog.[4][6][7] A significant reduction in signal in the presence of the inhibitor indicates specific N-myristoylation. 2. Compare with a non-myristoylated protein control: Analyze the labeling of a known non-myristoylated protein. This protein should not show a signal, and if it does, it indicates a problem with non-specific labeling.
Poor solubility and aggregation of the analog: Long-chain fatty acid analogs can be poorly soluble in aqueous media, leading to the formation of micelles that can non-specifically associate with proteins.[1]1. Saponify and conjugate to BSA: To improve solubility and cellular uptake, saponify the alkyne- or azide-functionalized this compound and conjugate it to fatty-acid-free BSA (FAF-BSA).[1] 2. Use delipidated serum: Culture your cells in media containing delipidated fetal bovine serum (FBS) to reduce competition from endogenous fatty acids for both the cellular uptake machinery and NMT.[1]

Quantitative Data Summary

The following table provides representative data on the effectiveness of using an NMT inhibitor to distinguish between specific and non-specific labeling. The signal intensity is normalized to the "No Inhibitor" condition.

Condition Known Myristoylated Protein (e.g., ARF1) Non-Myristoylated Protein (e.g., Tubulin) Interpretation
No Inhibitor100%5%Baseline labeling
With NMT Inhibitor< 10%5%Signal for ARF1 is NMT-dependent, while the low signal for Tubulin is non-specific background.

This data is illustrative and the actual percentages may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: NMT Inhibitor Control Experiment
  • Cell Culture: Plate your cells and allow them to adhere overnight.

  • Pre-incubation with NMT Inhibitor: Pre-treat the cells with a potent and specific NMT inhibitor (e.g., 1 µM IMP-366) or a vehicle control (e.g., DMSO) for 1-2 hours.[7]

  • Metabolic Labeling: Add the alkyne- or azide-functionalized this compound analog to the culture medium at the desired concentration and incubate for the desired labeling period (e.g., 4-18 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer.

  • Click Chemistry: Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., biotin or a fluorophore) to the incorporated this compound analog.

  • Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence imaging or by western blot if a biotin reporter was used.

  • Data Interpretation: Compare the signal intensity of your protein of interest in the inhibitor-treated sample to the vehicle-treated sample. A significant reduction in signal in the inhibitor-treated sample confirms NMT-dependent myristoylation.[4]

Protocol 2: Saponification and BSA Conjugation of Alkyne-Myristic Acid

This protocol is adapted from established methods to improve the solubility of fatty acid analogs.[1]

  • Prepare Stock Solutions:

    • 100 mM alkyne-myristic acid in DMSO.

    • 20% (w/v) fatty-acid-free BSA (FAF-BSA) in pre-warmed (37°C) DMEM.

    • 100 mM KOH (freshly prepared).

  • Saponification and Conjugation (to prepare a 20x stock):

    • In a microfuge tube, combine the alkyne-myristic acid stock, KOH, and 20% FAF-BSA in a 1:1:50 volume ratio.

    • Incubate the mixture at 37°C for 30 minutes.

  • Cell Labeling:

    • Add the 20x saponified fatty acid-BSA conjugate to your cell culture medium at a 1:20 dilution.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis start Start with healthy cells inhibitor Pre-incubate with NMT inhibitor (Control) start->inhibitor vehicle Pre-incubate with Vehicle (DMSO) start->vehicle add_analog Add Myristic Acid Analog inhibitor->add_analog vehicle->add_analog lysis Cell Lysis add_analog->lysis click Click Chemistry (add fluorophore/biotin) lysis->click sds_page SDS-PAGE click->sds_page imaging In-gel Fluorescence or Western Blot sds_page->imaging quant Quantify Signal imaging->quant

Caption: Experimental workflow for validating N-myristoylation using an NMT inhibitor.

troubleshooting_logic start High Background Signal? no_analog_control High background in 'no analog' control? start->no_analog_control Yes nmt_inhibitor_control Signal reduced with NMT inhibitor? start->nmt_inhibitor_control No no_analog_control->nmt_inhibitor_control No reagent_issue Issue with click reagents or detection step. no_analog_control->reagent_issue Yes specific_signal Signal is likely specific N-myristoylation. nmt_inhibitor_control->specific_signal Yes non_specific_signal Signal is likely non-specific. nmt_inhibitor_control->non_specific_signal No non_specific_uptake Non-specific uptake or metabolism of analog.

Caption: Troubleshooting logic for identifying sources of non-specific labeling.

Frequently Asked Questions (FAQs)

Q1: What are the most important controls to include in my this compound analog labeling experiment?

A1: The two most critical controls are a "no-analog" control and an "NMT inhibitor" control. The no-analog control, where cells are not treated with the this compound analog but undergo all subsequent steps, helps identify background from your detection reagents. The NMT inhibitor control, where cells are pre-treated with a specific NMT inhibitor, is essential to demonstrate that the observed labeling is dependent on the activity of N-myristoyltransferases and not some other off-target mechanism.[4][6]

Q2: I see some background labeling even with a validated NMT inhibitor. What could be the cause?

A2: Even with potent NMT inhibition, some residual background can occur. This could be due to the metabolic conversion of the this compound analog into other lipid species that are incorporated into proteins through different pathways, such as S-acylation.[4] Additionally, there can be a low level of non-specific binding of the click chemistry reagents or the final detection molecule (e.g., streptavidin) to proteins.[1]

Q3: How can I improve the solubility of my long-chain alkyne-myristic acid analog?

A3: Long-chain fatty acids have poor solubility in aqueous cell culture media. To improve this, you should saponify the fatty acid with a mild base (like KOH) and then conjugate it to fatty-acid-free bovine serum albumin (FAF-BSA). This complex mimics the natural transport of fatty acids in the bloodstream and significantly improves cellular uptake and bioavailability.[1]

Q4: Can I use an azide-functionalized this compound analog and an alkyne-fluorophore?

A4: Yes, this is a common approach. However, it has been reported that alkyne and strained-alkyne reporters can sometimes exhibit higher non-specific background labeling compared to azide-based reporters.[2] Therefore, if you are using an alkyne-functionalized reporter, it is especially important to include rigorous controls and optimize your washing and blocking steps.

Q5: What is the difference between co-translational and post-translational myristoylation, and can my analog label both?

A5: Co-translational myristoylation occurs on a nascent polypeptide chain at the ribosome, typically after the N-terminal methionine is cleaved to expose a glycine (B1666218) residue. Post-translational myristoylation happens after a protein has been fully synthesized and is often triggered by a proteolytic event (e.g., during apoptosis) that exposes a new N-terminal glycine.[8][9] this compound analogs can be incorporated in both processes, allowing for the study of both constitutive and dynamic myristoylation events.[10]

References

Technical Support Center: Optimizing N-Myristoyltransferase (NMT) Activity in Cell-Free Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-myristoyltransferase (NMT) activity in cell-free experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro NMT assays.

Q1: What are the common causes of low or no signal in my NMT assay?

A: Low or no signal in an NMT assay can stem from several factors related to the enzyme, substrates, or assay conditions.

  • Inactive Enzyme: The recombinant NMT may be improperly folded or inactive. It is crucial to verify the expression of soluble, active NMT. A two-step purification protocol followed by mass spectrometry can confirm the identity and integrity of the purified enzyme.[1]

  • Substrate Degradation: Myristoyl-CoA is susceptible to hydrolysis. It is recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Aqueous solutions of myristoyl-CoA should ideally not be stored for more than one day.[2]

  • Suboptimal Substrate Concentrations: The concentrations of both the peptide substrate and myristoyl-CoA are critical. It is advisable to perform initial experiments titrating each substrate to determine the optimal concentration range that balances enzyme saturation without causing substrate inhibition.[3]

  • Incorrect Assay Buffer Conditions: The pH, ionic strength, and presence of detergents can significantly impact enzyme activity. A common assay buffer for fluorescence-based assays is 20 mM potassium phosphate (B84403) (pH 7.9-8.0) with 0.5 mM EDTA and 0.1% (v/v) Triton® X-100.[4]

  • Insufficient Incubation Time or Temperature: The reaction may not have proceeded long enough to generate a detectable signal. Under typical assay conditions, the rate of myristoylation can be linear for at least 10 minutes.[5] The reaction is often carried out at 25°C or 30°C.[4]

  • For Fluorescence Assays: The fluorescent probe (e.g., CPM) may have degraded. Ensure it is stored correctly and protected from light.

Q2: I am observing high background signal in my fluorescence-based NMT assay. What could be the cause?

A: High background in fluorescence assays can mask the true signal from the enzymatic reaction.

  • Autofluorescence of Test Compounds: If screening for inhibitors, the compounds themselves may be fluorescent at the excitation and emission wavelengths of the assay. It is important to measure the fluorescence of the compounds in the assay buffer without the enzyme or substrates to identify and correct for intrinsic fluorescence.[6]

  • Reaction of Fluorescent Probe with Non-CoA Thiols: The fluorescent probe (e.g., CPM) reacts with the thiol group of Coenzyme A (CoA) released during the NMT reaction. However, it can also react with other free thiols in the reaction mixture, such as DTT, if present in the buffer, or with certain inhibitors. Strongly nucleophilic reagents should be avoided as they can lead to increased background fluorescence.[4]

  • Contaminated Reagents: Contamination in buffers or reagents can contribute to high background. Using high-purity reagents and preparing fresh buffers can help mitigate this issue.[6]

  • Non-specific Binding: In plate-based assays, non-specific binding of reagents to the microplate wells can be a source of high background. Optimizing blocking steps and increasing the number of wash steps may be necessary.[7]

Q3: My NMT assay results are not reproducible. How can I improve consistency?

A: Poor reproducibility can be addressed by carefully controlling experimental variables.

  • Inconsistent Reagent Preparation: Ensure that all stock solutions are prepared consistently and accurately. As mentioned, Myristoyl-CoA is particularly sensitive and requires careful handling.[2]

  • Variability in Enzyme Activity: The activity of recombinant NMT can vary between purification batches. It is good practice to qualify each new batch of enzyme by determining its specific activity.[1]

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Calibrated pipettes and careful technique are essential.

  • Temperature Fluctuations: Ensure that the incubation temperature is consistent across all experiments.

  • Assay Edge Effects: In microplate-based assays, wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations. Using a plate sealer and not using the outermost wells can help minimize this effect.

Q4: How do I choose the right peptide substrate for my NMT assay?

A: The choice of peptide substrate is critical for a successful NMT assay.

  • N-terminal Glycine (B1666218): NMT specifically recognizes and transfers myristate to an N-terminal glycine residue. Peptides with a different N-terminal amino acid will not serve as substrates.[8]

  • Known NMT Substrate Sequences: It is common to use peptides derived from the N-terminal sequences of known myristoylated proteins. Examples include peptides from c-Src or the catalytic subunit of cAMP-dependent protein kinase.[5]

  • Peptide Purity and Solubility: Ensure that the synthetic peptide is of high purity and is soluble in the assay buffer.

Q5: What are the key differences between the available NMT assay formats?

A: Several assay formats are available, each with its own advantages and disadvantages.

  • Radioactive Assays: These assays, often using [3H]myristoyl-CoA, are highly sensitive. A common method involves spotting the reaction mixture onto P81 phosphocellulose paper, which binds the radiolabeled myristoylated peptide, allowing for separation from unreacted [3H]myristoyl-CoA.[5][9] While sensitive, they are discontinuous and require handling and disposal of radioactive materials.[4]

  • Fluorescence-Based Assays: These assays are often continuous and suitable for high-throughput screening. One common method detects the release of Coenzyme A (CoA) using a thiol-reactive fluorescent probe like 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM).[4][10] This format avoids radioactivity but can be susceptible to interference from fluorescent compounds.[11]

  • ELISA-Based Assays: These non-radioactive assays offer a robust platform for measuring NMT activity. One approach uses a FLAG-tagged peptide substrate and an analog of myristoyl-CoA containing a bio-orthogonal handle (e.g., an azide). The myristoylated peptide is then captured on an anti-FLAG antibody-coated plate and detected using a corresponding biotinylated probe and streptavidin-peroxidase.[12][13]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for optimizing NMT assays.

Table 1: Typical Reagent Concentrations for in vitro NMT Assays

ReagentTypical Final ConcentrationNotes
Recombinant Human NMT1/NMT26.3 nMConcentration may need to be optimized based on enzyme activity.[4]
Myristoyl-CoA4 µMCan be varied for kinetic studies.[4]
Peptide Substrate4 µMApparent Km values for some peptides are in the low µM range.[4]
CPM (for fluorescence assay)8 µMUsed for detection of released Coenzyme A.[4]
DMSO2.7% (v/v)Often used as a solvent for inhibitors.[4]

Table 2: Performance Metrics for a Fluorescence-Based NMT Assay

ParameterTypical ValueDescription
Z' factor0.7 - 0.9A measure of assay quality, with values > 0.5 considered excellent for high-throughput screening.[4]
Apparent Km (peptide) for NMT12.66 ± 0.20 µMMichaelis constant for the peptide substrate with NMT1.[4]
Apparent Km (peptide) for NMT23.25 ± 0.22 µMMichaelis constant for the peptide substrate with NMT2.[4]

Table 3: IC50 Values of Known NMT Inhibitors

InhibitorTargetIC50 (µM)Assay Format
Inhibitor 1 (pseudo-peptidic)Human NMT10.35Fluorescence-based[4]
Inhibitor 1 (pseudo-peptidic)Human NMT20.51Fluorescence-based[4]
Tris DBAMurine Nmt10.5 ± 0.1ELISA-based[12]
Tris DBAMurine Nmt21.3 ± 0.1ELISA-based[12]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human NMT1

This protocol describes a method for obtaining soluble, active human NMT1 from E. coli.

  • Expression:

    • Transform E. coli BL21 (DE3) cells with a plasmid encoding human NMT1, often under the control of a T7 promoter.

    • Grow the cells in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C with shaking until the culture reaches an OD600 of 0.6-0.8.

    • Induction of protein expression can be achieved with IPTG, although soluble expression has also been reported without IPTG induction.[1]

    • Continue to incubate the culture, for example, for 4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • A two-step purification protocol can yield homogeneous enzyme.[1]

    • Affinity Chromatography: If the NMT protein is tagged (e.g., with a His-tag or GST-tag), use an appropriate affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

    • Size-Exclusion Chromatography: Further purify the protein using a size-exclusion column to separate it from any remaining contaminants and aggregates.

  • Verification:

    • Confirm the identity of the purified protein using SDS-PAGE and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[1]

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Assess the activity of the purified enzyme using one of the NMT assay protocols below.

Protocol 2: Fluorescence-Based NMT Activity Assay

This protocol is suitable for continuous monitoring of NMT activity and for high-throughput screening of inhibitors.[4]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM potassium phosphate, pH 7.9-8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100).

    • Prepare stock solutions of recombinant NMT, myristoyl-CoA, peptide substrate, and CPM in the assay buffer.

    • If testing inhibitors, prepare serial dilutions in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well black microplate, add the following to each well:

      • Test inhibitor or vehicle (e.g., 10% DMSO in water).

      • Myristoyl-CoA solution (e.g., to a final concentration of 4 µM).

      • NMT enzyme solution (e.g., to a final concentration of 6.3 nM).

      • CPM solution (e.g., to a final concentration of 8 µM).

    • Initiate the enzymatic reaction by adding the peptide substrate solution (e.g., to a final concentration of 4 µM).

    • Immediately begin monitoring the increase in fluorescence intensity in a microplate reader (e.g., excitation at 380 nm, emission at 470 nm) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • For kinetic studies, calculate the initial velocity from the linear phase of the reaction.

    • For inhibitor screening, the reaction can be run for a fixed time (e.g., 30 minutes) and then stopped by adding a quenching solution (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.75).[4]

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

NMT_Catalytic_Cycle NMT NMT (Apoenzyme) NMT_MyrCoA NMT-Myristoyl-CoA Binary Complex NMT->NMT_MyrCoA + Myristoyl-CoA Ternary_Complex NMT-Myristoyl-CoA-Peptide Ternary Complex NMT_MyrCoA->Ternary_Complex + Peptide Substrate NMT_Product NMT-Myristoylated Peptide Product Complex Ternary_Complex->NMT_Product Catalysis invis1 Ternary_Complex->invis1 Myr_Peptide Myristoylated Peptide CoA Coenzyme A NMT_Product->NMT - Myristoylated Peptide invis1->Myr_Peptide Products invis1->CoA invis2

Caption: The catalytic cycle of N-myristoyltransferase (NMT).

NMT_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Reagents (NMT, Myristoyl-CoA, Peptide, Buffer) plate Dispense Reagents and Compounds into Microplate reagents->plate compounds Prepare Compound Library (Serial Dilutions) compounds->plate incubate Incubate at Controlled Temperature plate->incubate read Measure Signal (e.g., Fluorescence) incubate->read normalize Normalize Data to Controls (Positive and Negative) read->normalize inhibition Calculate % Inhibition normalize->inhibition ic50 Determine IC50 Values inhibition->ic50 hits Identify Hit Compounds ic50->hits

Caption: A typical workflow for high-throughput screening of NMT inhibitors.

References

Technical Support Center: Myristoylation Site Identification by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying myristoylation sites by tandem mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during these complex experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during the LC-MS/MS analysis of myristoylated peptides.

Sample Preparation & Enrichment

Q1: I'm experiencing low recovery of my myristoylated peptide. What are the potential reasons and solutions?

A1: Low recovery is a significant challenge with highly hydrophobic myristoylated peptides due to their "sticky" nature and poor solubility.

  • Cause: Adsorption to sample tubes and pipette tips.

  • Cause: Poor solubility in aqueous buffers.

    • Solution: Ensure your sample buffer contains a sufficient concentration of organic solvent (e.g., acetonitrile) to maintain solubility. For hydrophobic peptides, recoveries can improve as the acetonitrile (B52724) content in the sample matrix increases.[1]

  • Cause: Inefficient elution from enrichment columns or beads.

    • Solution: Optimize your elution buffer. For C18-based desalting, ensure the acetonitrile concentration is high enough (e.g., 70% or higher) to elute the hydrophobic peptide.

  • Cause: Peptide aggregation.

    • Solution: Increase the concentration of organic solvent or add a small amount of a chaotropic agent like urea (B33335) (be mindful of its compatibility with subsequent MS analysis).

Q2: Which enrichment strategy is best for myristoylated peptides?

A2: The choice of enrichment strategy depends on your specific experimental goals.

  • Liquid-Liquid Extraction (LLE): This is a simple and effective method for enriching hydrophobic peptides, including myristoylated ones, by partitioning them into an organic solvent.[2][3][4] It does not require chemical labeling or affinity purification.[4][5]

  • Metabolic Labeling with "Click" Chemistry: This approach involves introducing a bio-orthogonal myristic acid analog (e.g., containing an azide (B81097) or alkyne group) into your cell culture.[6][7] The tagged proteins can then be specifically captured using click chemistry, offering high specificity.[6][7]

  • Immunoaffinity Purification: While less common for myristoylation due to the lack of high-quality pan-myristoyl antibodies, this method can be used if you have an antibody specific to your protein of interest.

Mass Spectrometry Analysis

Q3: I am observing a weak or no signal for my myristoylated peptide in the mass spectrometer. What could be the cause?

A3: Poor ionization efficiency and signal suppression are common challenges for hydrophobic peptides.

  • Cause: Poor ionization in electrospray (ESI).

    • Solution: Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperatures).[8] Consider derivatization to add a permanent positive charge, though this adds a sample preparation step.[8]

  • Cause: Ion suppression from mobile phase additives.

    • Solution: Trifluoroacetic acid (TFA) improves chromatography but can suppress the MS signal. Consider using formic acid (FA) at a higher concentration or an alternative like difluoroacetic acid (DFA).[8]

  • Cause: Adduct formation.

    • Solution: Myristoylated peptides can form adducts with salts (e.g., sodium, potassium), which splits the signal.[8] Use high-purity solvents and reagents and consider adding a desalting step before MS analysis.[9]

  • Cause: Instrument contamination or malfunction.

    • Solution: Run a standard peptide mixture to verify instrument performance.[8][10] A lack of signal for the standard indicates an issue with the LC-MS system.

Q4: How can I confirm that my peptide is indeed myristoylated using MS/MS? I don't see the expected neutral loss.

A4: The key diagnostic feature for myristoylated peptides in Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) is a characteristic neutral loss of 210 Da (the mass of the myristoyl group, C₁₄H₂₆O).[8][11]

  • Troubleshooting a Missing Neutral Loss:

    • Insufficient Collision Energy: The neutral loss is energy-dependent. Collision energy studies have shown that it is typically observed with collision energies between 30% and 42% in an ion trap.[8][11] If the energy is too low, you may only see the precursor ion. If it's too high, you might see excessive fragmentation of the peptide backbone, obscuring the neutral loss. Perform a collision energy ramp or test discrete energy levels.

    • Fragmentation Method: While CID and HCD are commonly used and effective for observing neutral losses, other methods like Electron Transfer Dissociation (ETD) may produce different fragmentation patterns where the neutral loss is less prominent.[12]

    • MS/MS Spectrum Quality: A poor quality MS/MS spectrum with low signal-to-noise may not clearly show the neutral loss peak. Improve signal intensity by optimizing sample preparation and LC-MS parameters.

    • Confirmation with Backbone Ions: Even without a clear neutral loss, you can still identify the myristoylated peptide. Look for the expected b- and y-ion series. The myristoyl group will add 210.198 Da to the mass of the N-terminal amino acid (typically Glycine). The b-ions will show this mass shift, while the y-ions will not.[6]

Data Analysis

Q5: What are the key parameters for a database search to identify myristoylated peptides?

A5: Accurate database search parameters are critical for successful identification.

  • Variable Modifications:

    • Set N-terminal myristoylation (+210.198 Da) as a variable modification on Glycine.

    • Also consider potential internal myristoylation on Lysine (+210.198 Da) as a variable modification.[11]

    • Include other common modifications like methionine oxidation (+15.995 Da).[13]

  • Enzyme Specificity:

    • Typically, trypsin is used. Set the enzyme specificity accordingly, allowing for one or two missed cleavages.[13][14]

  • Mass Tolerances:

    • Set the precursor and fragment mass tolerances based on the specifications of your mass spectrometer.[13] High-resolution instruments will have tolerances in the parts-per-million (ppm) range for precursors and <0.1 Da for fragments.

  • Error-Tolerant Search:

    • If you suspect unexpected modifications or have a low identification rate, an error-tolerant search can help identify peptides with unanticipated mass shifts.[10]

Q6: I'm getting a lot of false positives in my myristoylation analysis. How can I improve the confidence of my results?

A6: Differentiating true myristoylated peptides from false positives is crucial.

  • Manual Spectra Validation: Always manually inspect the MS/MS spectra of potential hits. Look for the characteristic 210 Da neutral loss and a reasonably complete series of b- and y-ions that support the peptide sequence.

  • False Discovery Rate (FDR): Use a target-decoy database search strategy to estimate the FDR and filter your results to a confident level (e.g., 1% FDR).[13]

  • Quantitative Analysis: Use quantitative proteomics techniques like SILAC to compare samples with and without N-myristoyltransferase (NMT) inhibitors. A true myristoylated peptide should show a significant decrease in abundance upon NMT inhibition.

  • Bioinformatic Prediction: Use prediction tools to check if your identified protein contains a known myristoylation motif (typically an N-terminal Glycine). While not definitive, this can add confidence to your identification.

Data Presentation

The following tables summarize key quantitative data to aid in experimental design and troubleshooting.

Table 1: Mass Shifts for Common Modifications in Myristoylation Studies

ModificationAmino AcidMonoisotopic Mass Shift (Da)
Myristoylation N-terminal G, internal K+210.198
OxidationM+15.995
CarbamidomethylationC+57.021
AcetylationProtein N-terminus+42.011

Table 2: Comparison of Enrichment Strategies for Lipidated Peptides

MethodPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of hydrophobic peptides into an organic phase.Simple, fast, no chemical labeling required, applicable to endogenous modifications.[4][5]May co-enrich other hydrophobic peptides, potentially lower specificity than affinity-based methods.
Metabolic Labeling with Click Chemistry Incorporation of a bio-orthogonal lipid analog followed by affinity capture.High specificity, allows for in-cell labeling, can be used for visualization and enrichment.[6][7]Requires cell culture, potential for analogs to not perfectly mimic endogenous lipids, can have off-target effects.[4]
Immunoaffinity Depletion of High-Abundance Proteins Removal of abundant proteins to increase the relative concentration of low-abundance proteins.Can increase the number of identified low-abundance proteins.Indirect enrichment, may not be as effective as direct enrichment methods for very low-abundance myristoylated proteins.

Note: Direct quantitative comparisons of recovery rates are highly dependent on the specific peptide sequence and experimental conditions. However, enrichment methods generally provide superior proteome depth compared to depletion strategies for plasma proteomics.[15][16]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Enrichment of Myristoylated Peptides

This protocol is adapted from methodologies for enriching hydrophobic lipidated peptides.[2][3]

  • Protein Digestion: Start with your protein lysate. Perform reduction, alkylation, and digestion with trypsin according to standard proteomics protocols.[9][17] After digestion, acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.5% and desalt using a C18 StageTip or equivalent.

  • Sample Preparation for LLE: Lyophilize the desalted peptide digest. Resuspend the digest in 50 µL of 0.5% TFA.

  • Extraction:

    • Add 65 µL of an organic solvent (e.g., heptanol (B41253) or octanol (B41247) have shown good results for myristoylated peptides).

    • Vortex vigorously for 10 minutes at room temperature.

    • Centrifuge at 18,000 x g for 5 minutes at room temperature to separate the phases.

  • Collection: Carefully collect 50 µL of the upper organic phase, which now contains the enriched hydrophobic peptides.

  • Solvent Evaporation: Evaporate the organic solvent using a vacuum centrifuge (e.g., SpeedVac).

  • Reconstitution and Analysis: Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 5% acetonitrile, 0.1% formic acid). Due to the hydrophobicity of the enriched peptides, a specialized LC gradient extending to a high concentration of acetonitrile (e.g., up to 80%) is recommended for effective separation.[2][3]

Protocol 2: Key Steps for Metabolic Labeling with a this compound Analog

This protocol outlines the general workflow for metabolic labeling to identify myristoylated proteins.

  • Cell Culture and Labeling: Culture cells in a medium that allows for efficient uptake of the this compound analog. Add the alkyne- or azide-tagged this compound analog to the culture medium and incubate for a sufficient period to allow for metabolic incorporation into newly synthesized proteins.

  • Cell Lysis: After incubation, harvest the cells and lyse them in a buffer containing protease inhibitors.

  • Click Chemistry Reaction:

    • To the cell lysate, add the click chemistry reaction components: a capture reagent containing the complementary reactive group (e.g., biotin-azide if you used an alkyne-myristic acid analog), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate to allow for the covalent ligation of the capture reagent to the tagged, myristoylated proteins.

  • Affinity Purification:

    • Use streptavidin-coated beads to capture the biotin-tagged protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Perform tryptic digestion of the captured proteins directly on the beads.

  • Elution and Analysis: Elute the resulting peptides and analyze them by LC-MS/MS.

Visualizations

experimental_workflow General Workflow for Myristoylated Peptide Identification cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation start Protein Lysate digest Reduction, Alkylation, & Tryptic Digestion start->digest enrich Enrichment of Myristoylated Peptides (e.g., LLE) digest->enrich lcms LC-MS/MS Analysis (High ACN Gradient) enrich->lcms msms MS/MS Fragmentation (CID/HCD) lcms->msms db_search Database Search (Variable Modification: +210.198 Da) msms->db_search validation Manual Spectra Validation (Neutral Loss of 210 Da, b/y ions) db_search->validation result Confident Identification validation->result

Caption: Experimental workflow for identifying myristoylated peptides.

troubleshooting_workflow Troubleshooting Logic for Low Signal Intensity cluster_instrument Instrument Issue cluster_sample Sample Issue start Low/No Peptide Signal in MS check_std Analyze Standard Peptide Mix start->check_std std_fail Standard Fails check_std->std_fail Fails std_ok Standard is OK check_std->std_ok OK instrument_issue Troubleshoot LC-MS System: - Check ESI Source - Calibrate Instrument - Check for Leaks/Blocks std_fail->instrument_issue sample_issue Problem is Sample-Specific std_ok->sample_issue check_recovery Investigate Low Recovery: - Use Low-Retention Plastics - Optimize Buffers sample_issue->check_recovery check_ionization Investigate Ion Suppression: - Optimize Mobile Phase - Desalt Sample sample_issue->check_ionization

Caption: Troubleshooting workflow for low MS signal intensity.

src_pathway Role of Myristoylation in c-Src Kinase Signaling cluster_synthesis Protein Synthesis & Modification cluster_function Membrane Targeting & Activation nascent_src Nascent c-Src Polypeptide (with N-terminal Glycine) nmt N-Myristoyltransferase (NMT) nascent_src->nmt co-translational myr_src Myristoylated c-Src nmt->myr_src membrane_assoc Membrane Association myr_src->membrane_assoc Myristoyl anchor membrane Plasma Membrane membrane_assoc->membrane activation Src Kinase Activation membrane_assoc->activation downstream Downstream Signaling (Proliferation, Migration) activation->downstream apoptosis_pathway Role of Post-Translational Myristoylation in Apoptosis cluster_initiation Apoptotic Initiation cluster_cleavage Substrate Cleavage cluster_myristoylation Post-Translational Myristoylation cluster_outcome Functional Outcome death_signal Death Signal (e.g., FasL) caspase_act Caspase-3 Activation death_signal->caspase_act cleaved_bid Caspase-Cleaved Protein (exposes internal Glycine) caspase_act->cleaved_bid Cleaves pro_bid Pro-apoptotic Protein (e.g., Bid, PAK2) pro_bid->cleaved_bid nmt N-Myristoyltransferase (NMT) cleaved_bid->nmt myr_bid Myristoylated Protein nmt->myr_bid relocalization Relocalization to Membrane myr_bid->relocalization mitochondria Mitochondria apoptosis Apoptosis Potentiation mitochondria->apoptosis relocalization->mitochondria

References

Identifying and minimizing artifacts in myristoylated protein purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of myristoylated proteins.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of your myristoylated protein of interest.

Problem 1: Low Yield of Myristoylated Protein

Possible Cause Suggested Solution
Inefficient N-myristoyltransferase (NMT) activity - Co-express the target protein with a yeast or human NMT. - Ensure the N-terminal sequence of the target protein is optimal for NMT recognition (Gly at position 1 and often Ser/Thr at position 5 are critical).[1] - Supplement the culture media with myristic acid (typically 50-200 µM).[2]
Suboptimal expression conditions - Lower the induction temperature (e.g., 18-25°C) and extend the expression time to improve protein folding and modification.[3] - Optimize the concentration of the inducing agent (e.g., IPTG).
Protein degradation - Add a protease inhibitor cocktail to the lysis buffer. - Perform all purification steps at 4°C to minimize protease activity.
Protein loss during purification steps - Analyze samples from each purification step (flow-through, wash, elution) by SDS-PAGE and Western blot to identify where the protein is being lost. - Optimize buffer conditions (pH, salt concentration) for each chromatography step.

Problem 2: Contamination with Non-Myristoylated Protein

Possible Cause Suggested Solution
Incomplete myristoylation - Optimize this compound concentration and induction time.[2] - Ensure sufficient NMT is expressed and active.
Ineffective separation of myristoylated and non-myristoylated forms - Utilize Hydrophobic Interaction Chromatography (HIC) as a key purification step. The myristoyl group increases the protein's hydrophobicity, allowing for separation from the non-myristoylated form.[4][5] - Optimize the HIC salt gradient (e.g., a decreasing ammonium (B1175870) sulfate (B86663) gradient) to resolve the two species.[6][7]

Problem 3: Protein Aggregation

Possible Cause Suggested Solution
Increased hydrophobicity due to myristoylation - Add non-ionic detergents (e.g., 0.1% Tween-20) or glycerol (B35011) (5-10%) to the buffers to maintain protein solubility. - Work at lower protein concentrations.
Incorrect buffer conditions - Optimize the pH of the purification buffers. Proteins are often least soluble at their isoelectric point (pI).[3] - Adjust the salt concentration; both low and very high salt can sometimes promote aggregation.
Freeze-thaw cycles - Aliquot the purified protein and store at -80°C. - Add cryoprotectants like glycerol to the final storage buffer.

Problem 4: Heterogeneity in Acylation (e.g., Lauroylation)

Possible Cause Suggested Solution
Depletion of this compound in the culture medium - Ensure an adequate and sustained supply of this compound during expression.[2]
Cellular metabolism of fatty acids - Use a rich growth medium instead of minimal medium to reduce the chance of the cells synthesizing and incorporating other fatty acids.[2] - Optimize the induction time, as longer expression times can increase the incorporation of other fatty acids.[2]

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my protein is myristoylated?

A1: Mass spectrometry is the most definitive method to confirm myristoylation.[8] You can analyze the intact protein to detect a mass shift corresponding to the addition of a myristoyl group (210.36 Da). Alternatively, you can perform peptide mapping and tandem mass spectrometry (MS/MS) to identify the myristoylated N-terminal peptide. Metabolic labeling with radiolabeled this compound followed by autoradiography is another common technique.[9]

Q2: What is the principle behind using Hydrophobic Interaction Chromatography (HIC) to separate myristoylated and non-myristoylated proteins?

A2: HIC separates proteins based on differences in their surface hydrophobicity.[5][10] The covalent attachment of the 14-carbon myristoyl group significantly increases the hydrophobicity of a protein.[4] In HIC, proteins are loaded onto a column in a high-salt buffer, which promotes hydrophobic interactions between the protein and the stationary phase.[6][7] A decreasing salt gradient is then used for elution; the more hydrophobic myristoylated protein will bind more tightly to the column and elute at a lower salt concentration than its non-myristoylated counterpart.[7]

Q3: Can I use other chromatography techniques for myristoylated protein purification?

A3: Yes, a multi-step purification strategy is often necessary.

  • Affinity Chromatography (if your protein is tagged): This is a good initial capture step to isolate the recombinant protein from the bulk of host cell proteins.

  • Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge.[11][12][13] The myristoyl group itself is uncharged, but it can sometimes cause conformational changes that alter the surface charge of the protein, potentially allowing for separation.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size and shape.[14] It is often used as a final "polishing" step to remove any remaining contaminants and protein aggregates.[14]

Q4: My myristoylated protein is involved in a signaling pathway. How does myristoylation affect its function?

A4: Myristoylation plays a crucial role in various signaling pathways by promoting membrane association and specific protein-protein interactions.[15][16][17][18] For many signaling proteins, localization to the plasma membrane or other cellular membranes is essential for their function.[16] The myristoyl group can act as a hydrophobic anchor, facilitating this localization.[16] In some cases, a second signal, such as palmitoylation or a polybasic region, is required for stable membrane binding.[19] The exposure of the myristoyl group can also be regulated by conformational changes in the protein, a phenomenon known as a "myristoyl switch".[18]

Experimental Protocols

Protocol 1: General Workflow for Myristoylated Protein Purification

G cluster_0 Expression cluster_1 Purification cluster_2 Analysis expr Co-expression of Target Protein and NMT in E. coli with this compound Supplementation lysis Cell Lysis (with Protease Inhibitors) expr->lysis clarify Clarification (Centrifugation/Filtration) lysis->clarify affinity Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) clarify->affinity hic Hydrophobic Interaction Chromatography (HIC) (to separate myristoylated from non-myristoylated) affinity->hic sec Size-Exclusion Chromatography (SEC) (Polishing step) hic->sec sds SDS-PAGE & Western Blot sec->sds ms Mass Spectrometry (Confirmation of Myristoylation) sec->ms

Caption: General workflow for myristoylated protein purification.

Protocol 2: Hydrophobic Interaction Chromatography (HIC)
  • Column: Phenyl Sepharose or similar hydrophobic matrix.

  • Buffer A (Binding Buffer): 50 mM Tris-HCl, pH 7.5, 1 M Ammonium Sulfate, 1 mM DTT.

  • Buffer B (Elution Buffer): 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

  • Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Buffer A.

  • Sample Loading: Adjust the salt concentration of your protein sample to match Buffer A by adding ammonium sulfate. Filter the sample (0.22 µm) and load it onto the column.

  • Wash: Wash the column with 5-10 CV of Buffer A to remove unbound proteins.

  • Elution: Elute the bound proteins with a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CV. The non-myristoylated protein is expected to elute earlier in the gradient (at a higher salt concentration) than the myristoylated protein.

  • Analysis: Collect fractions and analyze by SDS-PAGE to identify the fractions containing the pure myristoylated protein.

Protocol 3: Ion-Exchange Chromatography (IEX)
  • Column: Choose an anion (e.g., Q-Sepharose) or cation (e.g., SP-Sepharose) exchange column based on the calculated pI of your protein.

  • Buffer A (Binding Buffer): 20 mM Tris-HCl, pH 8.0 (for anion exchange) or 20 mM MES, pH 6.0 (for cation exchange), 25 mM NaCl, 1 mM DTT. The pH should be ~1 unit above (anion) or below (cation) the protein's pI.

  • Buffer B (Elution Buffer): Same as Buffer A, but with 1 M NaCl.

  • Equilibration: Equilibrate the column with 5-10 CV of Buffer A.

  • Sample Loading: Ensure your protein sample is in a low-salt buffer (desalt or dialyze if necessary). Load the sample onto the column.

  • Wash: Wash the column with 5-10 CV of Buffer A.

  • Elution: Elute with a linear gradient of 0-100% Buffer B over 10-20 CV.

  • Analysis: Collect and analyze fractions by SDS-PAGE.

Signaling Pathway Visualization

Myristoylation is critical for the function of many signaling proteins, such as the Src family kinases. The myristoyl group helps anchor these kinases to the cell membrane, where they can interact with receptors and downstream signaling molecules.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor src_myr Myristoylated Src Kinase receptor->src_myr Activation downstream Downstream Signaling Pathway src_myr->downstream Phosphorylation src_unmyr Unmyristoylated Src Kinase (inactive) src_unmyr->downstream No Interaction

Caption: Role of myristoylation in Src kinase signaling.

References

Technical Support Center: Assessing the Cellular Toxicity of Myristic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cellular toxicity of myristic acid analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when working with this compound analogs in cell culture?

A1: The primary challenges are often related to the physicochemical properties of fatty acids. These include:

  • Solubility: this compound and its analogs are hydrophobic and can be difficult to dissolve in aqueous culture media, sometimes leading to precipitation or the formation of micelles that can affect bioavailability and cause inconsistent results.

  • Vehicle Toxicity: Solvents like DMSO or ethanol (B145695) are typically used to dissolve fatty acid analogs. It's crucial to use the lowest possible concentration of the vehicle, as it can be toxic to cells and confound the experimental results. A vehicle-only control is essential in all experiments.[1]

  • Interaction with Serum: Fatty acids can bind to albumin and other proteins in fetal bovine serum (FBS), which can alter their effective concentration and cellular uptake. It is often recommended to perform assays in low-serum or serum-free media, but this can also impact cell health.

Q2: Which cytotoxicity assay is best for this compound analogs?

A2: The choice of assay depends on the expected mechanism of toxicity. A multi-assay approach is recommended:

  • MTT or MTS Assay: These colorimetric assays measure metabolic activity and are good for an initial screen of general cytotoxicity. However, they can be affected by compounds that alter cellular metabolism without necessarily causing cell death.

  • LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, which is a marker of necrosis or late apoptosis.[2]

  • Apoptosis Assays (e.g., Annexin V/PI staining): These are crucial if you suspect your analog induces programmed cell death. Annexin V detects the externalization of phosphatidylserine, an early apoptotic event, while propidium (B1200493) iodide (PI) stains for necrotic or late apoptotic cells.[3][4]

Q3: How do I choose the right concentration range for my this compound analog?

A3: Start with a broad range of concentrations (e.g., from 0.1 µM to 200 µM) to determine the approximate cytotoxic potential.[5] Based on the initial results, you can then perform a more focused dose-response experiment to accurately determine the IC50 value (the concentration that inhibits 50% of cell viability).

Q4: Can this compound analogs interfere with the assay reagents?

A4: Yes, it's possible. For fluorescence-based assays, the inherent properties of the analog or its vehicle could cause autofluorescence or quenching.[6][7] It is important to include controls of the compound in cell-free media with the assay reagents to check for any direct interference.

Troubleshooting Guides

MTT/MTS Assay Troubleshooting
Problem Possible Cause Solution
Low Absorbance Readings Low cell density; Insufficient incubation time with MTT reagent.[8]Optimize cell seeding density with a titration experiment. Increase incubation time (typically 1-4 hours).[8]
High Background in Wells without Cells Contamination of media or reagents; Phenol (B47542) red in the medium can interfere.[9]Use sterile technique. Use a background control with medium and MTT but no cells. Consider using phenol red-free medium.[9]
Inconsistent Results Between Replicates Uneven cell seeding; Incomplete dissolution of formazan (B1609692) crystals.[8]Ensure a single-cell suspension before plating. Increase shaking time or gently pipette to fully dissolve the formazan.[9]
Compound Precipitation Poor solubility of the this compound analog in the culture medium.Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the well is low (<0.5%).[10] Gentle warming and vortexing of the stock solution before dilution may help.
LDH Assay Troubleshooting
Problem Possible Cause Solution
High Spontaneous LDH Release in Control Cells Over-confluency of cells leading to spontaneous death; Harsh pipetting during reagent addition.[8]Seed cells at a lower density. Handle cells gently during all steps.
Low or No LDH Release in Positive Control Inefficient cell lysis; Insufficient incubation time after treatment.Ensure the lysis buffer is added correctly and mixed well. Increase the treatment duration to allow for late-stage cell death.
Compound Inhibits LDH Enzyme Activity The this compound analog may directly interfere with the LDH enzyme.Test for compound interference by adding it to the supernatant of lysed, untreated cells. If the signal is reduced, the compound is inhibiting the enzyme.
High Background from Serum Serum in the culture medium contains endogenous LDH.[8]Reduce the serum concentration during the assay or use serum-free medium. Always include a medium-only background control.[8]
Apoptosis (Annexin V/PI) Assay Troubleshooting
Problem Possible Cause Solution
High Percentage of PI-Positive Cells in Negative Control Harsh cell handling (e.g., over-trypsinization) causing membrane damage.[11]Use a gentle cell detachment method. Keep cells on ice to minimize necrosis.
No Annexin V Staining in Apoptotic Cells Presence of EDTA in buffers, which chelates the calcium required for Annexin V binding.[11]Use calcium-containing binding buffers as specified in the protocol.
Fluorescence Signal is Weak Insufficient concentration of staining reagents; Photobleaching.Titrate Annexin V and PI to determine the optimal concentration. Protect stained cells from light.[12]
GFP-Expressing Cells Interfere with FITC-Annexin V Spectral overlap between GFP and FITC.[11]Use an Annexin V conjugate with a different fluorophore (e.g., PE, APC).[11]

Data Presentation

Table 1: Comparative Cytotoxicity of this compound and its Analogs

Compound Cell Line/Organism Assay IC50 / MIC Reference
This compound-NMT InhibitionIC50: 4.213 µM[13]
Compound 3u (this compound Derivative)-NMT InhibitionIC50: 0.835 µM[13]
Compound 3m (this compound Derivative)-NMT InhibitionIC50: 0.863 µM[13]
2-Bromotetradecanoic AcidCandida albicansAntifungalMIC: 39 µM[14]
2-Bromotetradecanoic AcidCryptococcus neoformansAntifungalMIC: 20 µM[14]
2-Bromotetradecanoic AcidSaccharomyces cerevisiaeAntifungalMIC: 10 µM[14]
11-Oxatetradecanoic AcidTrypanosoma bruceiTrypanocidal>99% inhibition in 24h[14]
3-Fluoro-13-oxatetradecanoic acidHIV-1 ProductionAntiviralID50: 1-5 µM[14]

Note: The majority of publicly available quantitative data for this compound analogs is in the context of antifungal and antiparasitic activity. Researchers should determine the IC50 values for their specific analogs and mammalian cell lines of interest.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[14][15]

Materials:

  • Cells and complete culture medium

  • This compound analog stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[10]

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound analog in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[9]

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[9]

  • Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[2][16][17]

Materials:

  • Cells and culture medium (low serum recommended)

  • This compound analog stock solution

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (positive control)

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • After 24 hours, treat the cells with serial dilutions of the this compound analog. Include the following controls:

    • Untreated cells (spontaneous LDH release)

    • Vehicle-treated cells

    • Cells treated with lysis buffer (maximum LDH release)

    • Medium-only (background)

  • Incubate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 10 minutes.[18]

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[17]

  • Add 50 µL of the LDH reaction mixture to each well and incubate for 20-30 minutes at room temperature, protected from light.[17]

  • Add 50 µL of stop solution to each well.[17]

  • Measure the absorbance at 490 nm.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3][19]

Materials:

  • Cells and culture medium

  • This compound analog stock solution

  • 6-well plates or T25 flasks

  • Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the this compound analog for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle, non-EDTA-based dissociation solution.

  • Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[12]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

Experimental and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_cells Cell Seeding (96-well plate) treatment Cell Treatment (24-72h Incubation) prep_cells->treatment prep_analog This compound Analog Serial Dilution prep_analog->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V / PI Assay (Apoptosis/Necrosis) treatment->apoptosis data Absorbance/Fluorescence Measurement mtt->data ldh->data apoptosis->data ic50 IC50 Determination data->ic50

Caption: General workflow for assessing the cellular toxicity of this compound analogs.

nmt_inhibition_pathway MA_analog This compound Analog (NMT Inhibitor) NMT N-Myristoyltransferase (NMT1/NMT2) MA_analog->NMT Inhibition Myr_Protein N-Myristoylated Protein NMT->Myr_Protein Catalyzes NonMyr_Protein Non-Myristoylated Protein NMT->NonMyr_Protein Inhibited Pathway Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Protein Substrate Protein (N-terminal Glycine) Protein->NMT Membrane Membrane Targeting & Signal Transduction Myr_Protein->Membrane Dysfunction Protein Mislocalization & Functional Disruption NonMyr_Protein->Dysfunction Apoptosis Apoptosis Dysfunction->Apoptosis

Caption: N-Myristoyltransferase (NMT) inhibition pathway by this compound analogs.

lipotoxicity_pathway cluster_er_stress ER Stress cluster_apoptosis Apoptosis SFA Saturated Fatty Acids (e.g., this compound Analogs) ER Endoplasmic Reticulum (ER) SFA->ER Induces UPR Unfolded Protein Response (UPR) (PERK, IRE1, ATF6) ER->UPR Leads to Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC CHOP CHOP Activation UPR->CHOP Bax_Bak Bax/Bak Activation CHOP->Bax_Bak Promotes Bax_Bak->Mito Acts on Caspases Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspases CellDeath Apoptotic Cell Death Caspases->CellDeath

Caption: Lipotoxicity pathway involving ER stress and mitochondrial apoptosis.

References

Technical Support Center: Enhancing Myristoylated Protein Yield in Bacterial Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of myristoylated proteins in bacterial expression systems, primarily E. coli.

Troubleshooting Guides

This section addresses common issues encountered during the expression and purification of myristoylated proteins.

Question: I am observing very low or no myristoylation of my target protein. What are the potential causes and how can I troubleshoot this?

Answer:

Low or absent myristoylation is a frequent challenge. Here’s a step-by-step guide to diagnose and resolve the issue:

1. Verify the Expression System Setup:

  • N-Myristoyltransferase (NMT) Co-expression: E. coli lacks endogenous NMT, making co-expression of a heterologous NMT (commonly from Saccharomyces cerevisiae) essential.[1][2] Ensure that the NMT gene is present in your expression system (either on the same plasmid—a single vector system—or a separate compatible plasmid—a dual vector system) and is being expressed.

  • Myristic Acid Supplementation: The growth medium must be supplemented with this compound, the substrate for NMT.[1] The absence or insufficient concentration of this compound will prevent myristoylation.

2. Optimize this compound Concentration:

The concentration of this compound is critical. While essential, excessively high concentrations can be toxic to E. coli and may negatively impact cell growth and protein expression.

  • Recommended Range: Start with a concentration between 100–200 µM of sodium myristate.[3]

  • Troubleshooting: If you suspect toxicity, try reducing the concentration. If myristoylation is low, you can perform a titration experiment to find the optimal concentration for your specific protein and expression system.

3. Check the N-terminal Sequence of Your Target Protein:

NMT recognizes a specific consensus sequence at the N-terminus of the target protein.

  • Required N-terminal Glycine (B1666218): Myristoylation occurs on an N-terminal glycine residue.[1][4][5] The initiating methionine must be cleaved by methionine aminopeptidase (B13392206) (MetAP) to expose this glycine. Ensure your construct is designed to facilitate this.

  • Consensus Sequence: While the primary requirement is the N-terminal glycine, the surrounding amino acids can influence the efficiency of NMT. The consensus sequence is generally G1N2X3X4X5S/T6.[6] Review the N-terminal sequence of your protein to ensure it is favorable for NMT recognition.

4. Optimize Expression Conditions:

  • Induction Temperature: Lowering the induction temperature (e.g., to 18-25°C) can improve protein solubility and folding, which may indirectly enhance myristoylation efficiency.[7]

  • Inducer Concentration: The concentration of the inducer (e.g., IPTG) should be optimized. High levels of protein expression can sometimes overwhelm the myristoylation machinery. Try reducing the inducer concentration to see if it improves the ratio of myristoylated to non-myristoylated protein.

5. Consider Your Plasmid System:

  • Single vs. Dual Plasmid Systems: Both single and dual plasmid systems can be effective.[1][8] A single vector system, where both the target protein and NMT are on the same plasmid, can offer more stable co-expression.[1][8] If you are using a dual plasmid system, ensure that the plasmids have compatible origins of replication and that the antibiotic selection pressure is maintained for both.[1]

6. Verify Myristoylation:

  • Mass Spectrometry: The most definitive way to confirm myristoylation is through mass spectrometry.[9][10] The mass of the myristoylated protein will be increased by 210 Da (the mass of the myristoyl group minus the mass of water). Tandem mass spectrometry (MS/MS) can be used to confirm the modification on the N-terminal glycine.[10]

Question: My total protein yield is low, even though I have confirmed myristoylation. How can I increase the overall yield?

Answer:

Low overall yield can be due to several factors, some of which are general to recombinant protein expression in E. coli.

1. Codon Optimization:

  • Codon Bias: The codon usage of your target protein's gene may differ significantly from that of E. coli. This can lead to translational stalling and reduced protein expression.[1]

  • Solution: Optimize the codon usage of your gene to match that of E. coli. This can be done using commercially available gene synthesis services. Alternatively, use an E. coli expression strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains).[11]

2. Expression Host and Conditions:

  • Host Strain: Use a protease-deficient strain like BL21(DE3) to prevent degradation of your target protein.

  • Culture Conditions: Optimize culture conditions such as temperature, pH, and aeration. As mentioned, lower temperatures often improve the yield of soluble protein.

  • Media: Using a rich medium like auto-induction media can sometimes lead to higher cell densities and protein yields.[3]

3. Protein Solubility:

  • Inclusion Bodies: Overexpressed proteins in E. coli often form insoluble aggregates called inclusion bodies.

  • Troubleshooting:

    • Lower the expression temperature.

    • Reduce the inducer concentration.

    • Co-express with chaperones to aid in proper folding.

    • Fuse your protein with a highly soluble tag (e.g., MBP or GST).

4. Purification Strategy:

  • Loss During Purification: Significant amounts of protein can be lost during purification steps.

  • Optimization: Optimize your purification protocol. For myristoylated proteins, hydrophobic interaction chromatography (HIC) is a key step to separate myristoylated from non-myristoylated forms.[10] Ensure your HIC protocol is optimized for your specific protein.

Frequently Asked Questions (FAQs)

Q1: What is N-myristoylation and why is it important for my protein?

N-myristoylation is a lipid modification where a 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a protein.[5][12] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT).[1] Myristoylation plays a crucial role in membrane targeting, protein-protein interactions, and overall protein stability and function.[5][9] For many proteins, this modification is essential for their biological activity.

Q2: Why do I need to co-express NMT in E. coli?

Prokaryotic organisms like E. coli do not have their own N-myristoyltransferase (NMT) enzyme.[1][2] Therefore, to produce a myristoylated eukaryotic or viral protein in E. coli, it is necessary to co-express a heterologous NMT, typically from yeast (Saccharomyces cerevisiae).[2]

Q3: What is the difference between a single vector and a dual vector system for co-expression?

  • Dual Vector System: In this setup, the target protein and the NMT enzyme are expressed from two separate plasmids.[1] This requires that the two plasmids have compatible origins of replication so they can be maintained in the same bacterial cell, and it necessitates the use of two different antibiotics for selection.[1]

  • Single Vector System: This system utilizes a single plasmid that contains the expression cassettes for both the target protein and the NMT.[1] This approach can be more straightforward as it only requires one antibiotic for selection and ensures a consistent ratio of the two expression cassettes.[8]

Q4: How do I separate myristoylated protein from the non-myristoylated form?

The addition of the myristoyl group increases the hydrophobicity of the protein. This property can be exploited for purification using Hydrophobic Interaction Chromatography (HIC) .[10] In HIC, proteins are loaded onto a hydrophobic column in a high-salt buffer. The salt concentration is then gradually decreased. The more hydrophobic, myristoylated protein will bind more tightly to the column and elute at a lower salt concentration than the non-myristoylated form.

Q5: How can I confirm that my protein is myristoylated?

The most reliable method for confirming myristoylation is mass spectrometry .[9][10]

  • Intact Mass Analysis: The mass of the myristoylated protein will be 210 Da greater than the non-myristoylated protein.

  • Peptide Mapping: The protein can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry. The N-terminal peptide will show a mass shift of +210 Da if it is myristoylated.[10]

Quantitative Data Summary

ParameterConditionObserved Yield/EfficiencyProtein ExampleReference
Expression System Single Vector System (pETDuet-1)~20 mg/L of cultureHIV-1 Nef[1]
Dual Vector SystemHigh-yield productionHIV-1 Nef (codon optimized)[8]
This compound Concentration 100 - 200 µM Sodium MyristateOptimal myristoylation and recoveryNeuronal Calcium Sensor 1 (NCS-1)[3]
> 600 µM Sodium MyristateAbrupt drop in protein productionNeuronal Calcium Sensor 1 (NCS-1)[3]
Purification NiNTA followed by HIC> 50 mg/L of homogenous myristoylated proteinNeuronal Calcium Sensor 1 (NCS-1)[3]

Experimental Protocols

Protocol 1: Co-expression of Target Protein and NMT in E. coli
  • Transformation:

    • Co-transform E. coli expression cells (e.g., BL21(DE3)) with the plasmid(s) encoding your target protein and NMT.

    • If using a dual plasmid system, ensure both plasmids are added to the competent cells.

    • Plate on LB agar (B569324) containing the appropriate antibiotic(s).

  • Starter Culture:

    • Inoculate a single colony into 5-10 mL of LB medium with the required antibiotic(s).

    • Incubate overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Cool the culture to the desired induction temperature (e.g., 18-25°C).

    • Add this compound (e.g., from a stock solution in ethanol (B145695) or DMSO) to a final concentration of 50-200 µM.

    • Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

    • Continue to incubate with shaking for 16-24 hours.

  • Cell Harvesting:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Discard the supernatant. The cell pellet can be stored at -80°C.

Protocol 2: Purification of Myristoylated Protein using HIC
  • Cell Lysis and Clarification:

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Initial Purification (Optional):

    • If your protein has an affinity tag (e.g., His-tag), perform an initial purification step using the appropriate affinity chromatography (e.g., Ni-NTA).

  • HIC Buffer Preparation:

    • Binding Buffer (High Salt): e.g., 20 mM Tris-HCl, pH 7.5, containing 1-2 M ammonium (B1175870) sulfate.

    • Elution Buffer (Low Salt): e.g., 20 mM Tris-HCl, pH 7.5 (no salt).

  • HIC Procedure:

    • Equilibrate the HIC column (e.g., Phenyl Sepharose) with Binding Buffer.

    • Adjust the salt concentration of your protein sample to match the Binding Buffer by adding a concentrated salt solution.

    • Load the sample onto the column.

    • Wash the column with several column volumes of Binding Buffer to remove unbound proteins.

    • Elute the bound proteins using a linear gradient from the Binding Buffer to the Elution Buffer. The more hydrophobic myristoylated protein will elute at a lower salt concentration.

    • Collect fractions and analyze by SDS-PAGE to identify the fractions containing your purified myristoylated protein.

Protocol 3: Confirmation of Myristoylation by Mass Spectrometry
  • Sample Preparation:

    • Ensure your purified protein sample is in a buffer compatible with mass spectrometry (e.g., containing volatile salts like ammonium bicarbonate). Buffer exchange may be necessary.

  • Intact Mass Analysis:

    • Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS).

    • Deconvolute the resulting mass spectrum to determine the molecular weight of the protein.

    • Compare the observed mass with the theoretical mass of the unmodified and myristoylated protein. A mass shift of +210 Da indicates myristoylation.

  • Peptide Mapping Analysis:

    • Digest the protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against the protein sequence to identify the peptides.

    • Look for the N-terminal peptide and check for a mass modification of +210 Da. The MS/MS fragmentation pattern can confirm the site of modification on the N-terminal glycine.

Visualizations

Experimental_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation of E. coli Culture Cell Culture Growth Transformation->Culture Induction Induction with IPTG & This compound Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Affinity Affinity Chromatography (Optional) Lysis->Affinity HIC Hydrophobic Interaction Chromatography (HIC) Affinity->HIC SDS_PAGE SDS-PAGE HIC->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

Caption: Overview of the experimental workflow for producing and verifying myristoylated proteins.

Troubleshooting_Myristoylation Start Correct protein construct Check_NMT Is NMT co-expressed? Start->Check_NMT Check_NMT->Start Check_Myristic_Acid Is this compound added? Check_NMT->Check_Myristic_Acid Yes Check_Myristic_Acid->Start Check_N_Terminus Is N-terminus correct (starts with Gly)? Check_Myristic_Acid->Check_N_Terminus Yes Check_N_Terminus->Start Optimize_Conditions Optimize Expression (Temp, [Inducer]) Check_N_Terminus->Optimize_Conditions Yes Verify_MS Verify with Mass Spec Optimize_Conditions->Verify_MS

Caption: A troubleshooting flowchart for low or absent protein myristoylation.

HIC_Separation cluster_column HIC Column cluster_output Elution Profile Load Load Sample (High Salt) Wash Wash (High Salt) Load->Wash Elute Elute (Decreasing Salt Gradient) Wash->Elute NonMyr Non-Myristoylated (Elutes First) Elute->NonMyr Higher Salt Myr Myristoylated (Elutes Later) Elute->Myr Lower Salt

Caption: Principle of separating myristoylated and non-myristoylated proteins by HIC.

References

Accounting for serum component interference in myristoylation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with myristoylation assays, with a specific focus on mitigating interference from serum components.

Frequently Asked Questions (FAQs)

Q1: What is protein N-myristoylation and why is it studied?

A1: Protein N-myristoylation is a lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine (B1666218) residue of a protein.[1][2][3] This modification is crucial for protein stability, membrane targeting, and signal transduction.[3][4] It is implicated in numerous cellular processes and its dysregulation is linked to diseases like cancer and infectious diseases, making NMT a promising therapeutic target.[2][5]

Q2: How do modern myristoylation assays work?

A2: A common and robust method is metabolic labeling using a myristic acid analog with a bio-orthogonal handle, such as a terminal alkyne or azide.[4][6] Cells are incubated with this analog, which is incorporated into proteins by NMT.[4] After cell lysis, a reporter tag (e.g., a fluorophore or biotin) with a complementary handle is attached via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction.[7][8] Labeled proteins can then be detected by in-gel fluorescence or western blotting.[9]

Q3: Why is serum a problem in myristoylation assays?

A3: Standard cell culture media is often supplemented with fetal bovine serum (FBS), which contains high concentrations of proteins and lipids that can interfere with the assay.[10] The most significant interfering components are serum albumin, which binds and sequesters fatty acids, and endogenous myristate, which competes with the labeled analog for incorporation into proteins.[11][12] This can lead to reduced signal, high background, and variability in results.

Q4: What is delipidated serum and should I use it?

A4: Delipidated serum is serum that has been treated to remove lipids and lipoproteins.[10] Using delipidated serum is highly recommended for metabolic labeling experiments with fatty acid analogs.[7] It minimizes the concentration of endogenous myristate, reducing competition and thereby increasing the incorporation efficiency of the alkyne- or azide-labeled analog. This leads to a stronger signal and more reliable results.

Q5: Can I perform the assay in serum-free media?

A5: While it is possible to switch cells to serum-free media for the labeling period to avoid interference, this can induce stress responses that may alter protein expression and myristoylation patterns. If this approach is taken, it is crucial to include appropriate controls to ensure that the observed effects are not due to serum starvation. A better approach is often to use delipidated serum.[7]

Troubleshooting Guide

Problem Potential Cause (Serum-Related) Recommended Solution
Low or No Signal Competition from Endogenous Myristate: High levels of this compound in standard FBS compete with the clickable analog for NMT, reducing labeling efficiency.[11]Use Delipidated Serum: Culture cells in media supplemented with delipidated fetal bovine serum (FBS) for 12-24 hours before and during the labeling period to reduce the pool of competing endogenous fatty acids.[7]
Sequestration of Analog by Serum Albumin: Serum albumin has multiple binding sites for fatty acids and can bind the this compound analog, reducing its availability to the cells.[11][12]Optimize Analog Delivery: Prepare the this compound analog by first saponifying it and then complexing it with fatty-acid-free Bovine Serum Albumin (BSA) before adding it to the culture medium. This improves solubility and cellular uptake.[7]
High Background Non-specific Binding of Detection Reagents: Abundant serum proteins like albumin and IgG can non-specifically bind to antibodies or streptavidin used for detection, causing high background.Thorough Washing: Increase the number and duration of wash steps after cell lysis and after each antibody/streptavidin incubation to remove unbound proteins.[13]
Contamination of Reagents: Buffers or reagents may be contaminated with proteins or lipids from serum carryover.Use Fresh, High-Purity Reagents: Prepare fresh buffers for each experiment. Consider using albumin and IgG depletion columns for sample preparation if background persists.
Inconsistent Results / Poor Reproducibility Variability in Serum Lots: Different batches of FBS can have varying concentrations of lipids and growth factors, affecting cell physiology and analog incorporation.Standardize Serum Source: Use a single, quality-controlled lot of delipidated FBS for the entire set of experiments. Test new lots before use in critical assays.
Cell Health Affected by Media Conditions: Switching between different types of media (e.g., from complete to serum-free) can stress cells and alter protein synthesis and modification.Acclimate Cells: If changing media conditions, allow cells to acclimate for a sufficient period before starting the experiment. Always use consistent media conditions across all experimental replicates and controls.
False Positives Metabolism of the Fatty Acid Analog: The cell can metabolize the this compound analog, leading to the incorporation of the alkyne/azide handle into other lipid species or non-target molecules.[9]Optimize Labeling Time: Determine the optimal incubation time for your specific cell line and protein of interest to maximize specific incorporation while minimizing metabolic breakdown. This typically ranges from 4 to 18 hours.[4][9] Include a G2A mutant control (where the N-terminal glycine is mutated to alanine) of your protein of interest; this mutant cannot be myristoylated and should be negative in the assay.[9]

Visualized Workflows and Concepts

Myristoylation Assay Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Click Reaction cluster_3 Detection start Seed Cells culture Culture in Delipidated Serum Media start->culture label_step Add Alkyne-Myristate Analog culture->label_step lyse Harvest & Lyse Cells label_step->lyse quantify Quantify Protein lyse->quantify click Add Azide-Reporter (e.g., Biotin (B1667282) or Fluorophore) + Cu(I) catalyst quantify->click sds SDS-PAGE click->sds detect In-Gel Fluorescence or Western Blot sds->detect

Caption: General workflow for a click chemistry-based myristoylation assay.

Mechanism of Serum Interference

G cluster_cell Inside the Cell Serum Fetal Bovine Serum Albumin Serum Albumin Serum->Albumin contains EndoMyr Endogenous Myristate Serum->EndoMyr contains Analog Alkyne-Myristate (Probe) Albumin->Analog Sequesters (Reduces Availability) Cell Cell EndoMyr->Cell Uptake NMT NMT EndoMyr->NMT Competes Analog->Cell Uptake Analog->NMT Protein Target Protein (Gly-) NMT->Protein LabeledProtein Labeled Protein NMT->LabeledProtein Successful Labeling UnlabeledProtein Unlabeled Protein NMT->UnlabeledProtein Competitive Inhibition

Caption: How serum components interfere with probe uptake and incorporation.

Troubleshooting Flowchart

Caption: A logical flowchart for troubleshooting common myristoylation assay issues.

Key Experimental Protocol: Click Chemistry-Based Myristoylation Assay

This protocol is adapted for adherent mammalian cells and is designed to minimize serum interference.

1. Materials and Reagents

  • Cells and Culture:

    • Mammalian cell line of interest

    • Complete culture medium (e.g., DMEM)

    • Delipidated Fetal Bovine Serum (FBS)

    • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Labeling Reagent:

    • This compound, Alkyne (e.g., 13-tetradecynoic acid)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Potassium Hydroxide (KOH)

  • Lysis and Reaction Buffers:

    • RIPA Lysis Buffer with Protease Inhibitors

    • Phosphate-Buffered Saline (PBS)

  • Click Chemistry Reagents (prepare fresh):

    • Azide-reporter (e.g., Azide-PEG3-Biotin or a fluorescent azide)

    • Copper (II) Sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Detection:

    • SDS-PAGE gels and buffers

    • Fluorescence gel scanner or Western blot equipment (PVDF membrane, blocking buffer, Streptavidin-HRP, ECL substrate)

2. Protocol Steps

Step 2.1: Cell Culture and Serum Exchange

  • Seed cells in appropriate culture plates and grow to 70-80% confluency.

  • Aspirate the standard culture medium.

  • Wash cells once with sterile PBS.

  • Replace the medium with fresh medium supplemented with 10% delipidated FBS .

  • Incubate for 12-24 hours to deplete the intracellular pool of endogenous myristate.

Step 2.2: Preparation and Addition of Alkyne-Myristate Analog This step improves the solubility and delivery of the fatty acid probe.[7]

  • Saponification: Prepare a 100 mM stock of Alkyne-Myristate in DMSO. In a separate tube, mix 10 µL of this stock with 4 µL of 2.5 M KOH. Heat at 65°C for 30 minutes.

  • Complexing with BSA: Prepare a 10% (w/v) fatty-acid-free BSA solution in PBS. Add 86 µL of the BSA solution to the saponified fatty acid. Vortex and heat at 37°C for 15 minutes to create a ~10 mM stock solution.

  • Dilute the Alkyne-Myristate-BSA complex in the delipidated serum medium to a final working concentration (typically 25-50 µM).

  • Aspirate the medium from the cells and add the labeling medium.

  • Incubate for 4-18 hours at 37°C. The optimal time should be determined empirically.[4]

Step 2.3: Cell Lysis and Protein Quantification

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells directly on the plate with ice-cold lysis buffer containing protease inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize all samples to the same protein concentration (e.g., 1 mg/mL).

Step 2.4: Click Chemistry Reaction

  • In a microcentrifuge tube, add 50 µg of protein lysate.

  • Prepare the click chemistry reaction cocktail immediately before use by sequentially adding the following (example for a 50 µL final reaction volume):

    • Protein Lysate: [Volume for 50 µg]

    • Azide-Reporter (1 mM stock): 1 µL

    • TCEP (50 mM stock, freshly made): 1 µL

    • TBTA (1.7 mM in DMSO): 3 µL

    • CuSO₄ (50 mM stock): 1 µL

  • Vortex briefly and incubate at room temperature for 1 hour, protected from light.

Step 2.5: Protein Precipitation and Detection

  • Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 min at 4°C to pellet the protein.

  • Discard the supernatant and resuspend the pellet in Laemmli sample buffer.

  • Analyze the samples by SDS-PAGE.

  • For fluorescent detection: Scan the gel using a scanner with appropriate excitation/emission wavelengths.

  • For biotin detection: Transfer proteins to a PVDF membrane, block with 5% BSA in TBST, and probe with Streptavidin-HRP followed by ECL detection.[7]

References

Technical Support Center: Ensuring the Stability of Purified Myristoylated Proteins During Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of purified myristoylated proteins is paramount for reproducible and reliable experimental outcomes. This guide provides troubleshooting advice and answers to frequently asked questions to help maintain the integrity of your valuable protein samples.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of myristoylated proteins?

For long-term storage, temperatures of -80°C or liquid nitrogen (-196°C) are generally recommended to minimize enzymatic activity and degradation.[1] While -20°C is suitable for short-term storage, repeated freeze-thaw cycles should be avoided as they can lead to protein denaturation and aggregation.[1][2] For highly sensitive proteins, flash-freezing single-use aliquots in liquid nitrogen and storing them at -80°C or in liquid nitrogen is a preferred method.[3]

Q2: How does myristoylation affect the stability of a protein?

Myristoylation, the attachment of a 14-carbon saturated fatty acid to an N-terminal glycine, can influence protein stability in several ways.[4][5] It can enhance protein-membrane interactions, which is crucial for the localization and function of many signaling proteins.[4][5] In some cases, the myristoyl group can be sequestered within a hydrophobic pocket of the protein, which can increase the protein's overall stability.[6] However, the exposure of the myristoyl group can also increase the protein's propensity for aggregation if not handled correctly. Myristoylation has been shown to positively regulate the kinase activity of proteins like c-Src and also affects their intracellular stability by influencing ubiquitination and degradation.[4][5]

Q3: What are the key components of an ideal storage buffer for myristoylated proteins?

An ideal storage buffer should maintain a stable pH and ionic strength. The buffer's pH should ideally be matched to the protein's isoelectric point for maximum stability.[1] Key components and additives to consider include:

  • Buffering Agent: Use common biological buffers like Tris or HEPES at a concentration sufficient to maintain the desired pH (typically >20 mM).[7] Avoid phosphate (B84403) buffers for frozen storage as they can cause precipitation.[3]

  • Cryoprotectants: To prevent the formation of damaging ice crystals during freezing, include cryoprotectants like glycerol (B35011) (10-50%) or sugars such as trehalose (B1683222) or sucrose.[1][3]

  • Reducing Agents: To prevent oxidation of cysteine residues, add reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) at concentrations of 1-5 mM.[1][8]

  • Chelating Agents: To prevent metal-induced oxidation, include a chelating agent like EDTA at 1-5 mM.[8]

  • Detergents: For membrane-associated myristoylated proteins, a small amount of a non-ionic detergent (e.g., Tween-20) can help maintain solubility and prevent aggregation.[9]

Q4: How can I prevent my myristoylated protein from aggregating during storage?

Aggregation is a common problem and can be caused by various factors including improper pH, temperature fluctuations, and high protein concentration.[1][10] To prevent aggregation:

  • Optimize Buffer Conditions: As mentioned above, ensure the buffer has the optimal pH, ionic strength, and includes stabilizing additives.

  • Control Protein Concentration: Store proteins at a concentration that minimizes aggregation while maintaining solubility, typically in the range of 1-5 mg/mL.[1]

  • Aliquot Samples: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

  • Add Anti-Aggregation Agents: Besides cryoprotectants, small molecules like L-arginine (0.2-0.4 M) can sometimes help prevent aggregation.[9]

Q5: My myristoylated protein has lost its activity after storage. What could be the cause?

Loss of activity can stem from several factors:

  • Denaturation: Repeated freeze-thaw cycles or improper buffer conditions can cause the protein to lose its native conformation.

  • Oxidation: Cysteine or methionine residues may have become oxidized, affecting the protein's structure and function.[1][11]

  • Degradation: If protease inhibitors were not included, residual proteases could have degraded the protein.[1]

  • Loss of Myristoyl Group: While the amide bond of N-myristoylation is generally stable, extreme conditions could potentially lead to its cleavage, although this is rare.[12][13][14]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Visible Precipitate/Aggregation After Thawing - Protein concentration is too high.- Buffer pH or ionic strength is suboptimal.- Formation of ice crystals during slow freezing.- Repeated freeze-thaw cycles.- Store at a lower concentration (1-5 mg/mL).- Re-buffer into an optimized buffer with cryoprotectants (e.g., 20% glycerol).- Flash-freeze aliquots in liquid nitrogen.- Prepare single-use aliquots.
Loss of Biological Activity (e.g., Kinase Activity) - Protein denaturation.- Oxidation of critical residues.- Proteolytic degradation.- Perform a functional assay (see protocol below) to quantify activity.- Add reducing agents (DTT, BME) to the storage buffer.- Ensure protease inhibitors were added during purification and storage.
Smearing or Multiple Bands on SDS-PAGE - Protein degradation.- Covalent aggregation.- Add a fresh cocktail of protease inhibitors.- Run the sample under both reducing and non-reducing conditions to check for disulfide-linked aggregates.
Reduced Membrane Binding Capacity - Loss of myristoylation.- Conformational changes affecting the myristoyl switch.- Verify myristoylation status using mass spectrometry or a click chemistry-based assay.- Assess protein conformation using techniques like circular dichroism.

Quantitative Data on Protein Stability

Table 1: Effect of Cryoprotectants on Myofibrillar Protein Stability During Freeze-Thaw (FT) Cycles

Additive (0.05 M)ParameterAfter 1 FT Cycle (% of original)After 3 FT Cycles (% of original)
None Ca2+-ATPase Activity~40%~20%
Total Sulfhydryl Content~30%~15%
Sucrose Ca2+-ATPase Activity~70%~55%
Total Sulfhydryl Content~60%~45%
Citrate Ca2+-ATPase Activity~75%~60%
Total Sulfhydryl Content~70%~55%

Data adapted from a study on Pacific white shrimp myofibrillar protein. The percentages are estimations based on the graphical data presented in the source.[15]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for a Myristoylated Kinase (e.g., c-Src)

This protocol can be used to assess the functional activity of a purified and stored myristoylated kinase.

Materials:

  • Purified myristoylated kinase

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 5 mM MnCl₂)

  • Substrate protein (e.g., acid-denatured enolase)

  • ATP solution (10 mM)

  • [γ-³²P]ATP

  • SDS-PAGE sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Thaw the stored myristoylated kinase on ice.

  • Prepare the kinase reaction mixture in the kinase assay buffer containing the substrate protein.

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the amount of phosphorylated substrate using a phosphorimager.

  • Compare the activity of the stored protein to a freshly purified or a known active control.

This protocol is adapted from a method used for c-Src kinase activity assessment.[2][4]

Protocol 2: Assessing Protein Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique to measure the size distribution of particles in a solution, making it ideal for detecting protein aggregation.

Materials:

  • Purified myristoylated protein sample

  • DLS instrument

  • Appropriate cuvettes

Procedure:

  • Equilibrate the DLS instrument to the desired temperature.

  • Filter the protein sample through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large aggregates.

  • Pipette the filtered sample into a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Acquire data according to the instrument's instructions.

  • Analyze the data to determine the size distribution of the protein. An increase in the average particle size or the appearance of larger species over time indicates aggregation.

Visualizations

Myristoylation_Pathway Co-Translational N-Myristoylation Pathway cluster_ribosome Ribosome Nascent Polypeptide Nascent Polypeptide Methionine Aminopeptidase Methionine Aminopeptidase Nascent Polypeptide->Methionine Aminopeptidase 1. Initiator Met removal N-Myristoyltransferase (NMT) N-Myristoyltransferase (NMT) Methionine Aminopeptidase->N-Myristoyltransferase (NMT) 2. Exposes N-terminal Gly Myristoylated Protein Myristoylated Protein N-Myristoyltransferase (NMT)->Myristoylated Protein 4. Transfers myristoyl group Myristoyl-CoA Myristoyl-CoA Myristoyl-CoA->N-Myristoyltransferase (NMT) 3. Binds to NMT

Caption: The co-translational N-myristoylation pathway.

Troubleshooting_Workflow Troubleshooting Protein Instability During Storage Start Start Problem_Observed Protein Instability Observed (Aggregation, Loss of Activity) Start->Problem_Observed Check_Storage_Temp Storage Temp > -80°C? Problem_Observed->Check_Storage_Temp Check_Freeze_Thaw Repeated Freeze-Thaw? Check_Storage_Temp->Check_Freeze_Thaw No Solution_Temp Store at -80°C or LN2 Check_Storage_Temp->Solution_Temp Yes Check_Buffer Buffer Optimized? Check_Freeze_Thaw->Check_Buffer No Solution_Aliquot Prepare Single-Use Aliquots Check_Freeze_Thaw->Solution_Aliquot Yes Assess_Aggregation Assess Aggregation (DLS) Check_Buffer->Assess_Aggregation Yes Solution_Buffer Re-buffer with Cryoprotectants & Additives Check_Buffer->Solution_Buffer No Assess_Activity Assess Activity (Functional Assay) Assess_Aggregation->Assess_Activity Assess_Oxidation Assess Oxidation (Mass Spec) Assess_Activity->Assess_Oxidation

Caption: A workflow for troubleshooting myristoylated protein instability.

Myristoyl_Switch Myristoyl Switch Mechanism cluster_sequestered Myristoyl-Sequestered State (Inactive) cluster_exposed Myristoyl-Exposed State (Active) Protein_Core_S Protein Core Signal Signal (e.g., ligand binding, phosphorylation) Protein_Core_S->Signal Conformational Change Myristoyl_S Myristoyl Group Protein_Core_E Protein Core Myristoyl_E Myristoyl Group Membrane Cell Membrane Myristoyl_E->Membrane Binds to Membrane Signal->Protein_Core_E

Caption: The "myristoyl switch" mechanism regulating protein function.

References

Validation & Comparative

Validating Myristic Acid as a Potential Therapeutic Target: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of targeting N-myristoyltransferases (NMTs), the enzymes responsible for attaching myristic acid to proteins, as a therapeutic strategy. We present supporting experimental data for NMT inhibitors, detail key experimental protocols for their validation, and compare this approach with existing alternative therapies, with a focus on Acute Myeloid Leukemia (AML).

The Role of Myristoylation in Health and Disease

N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine (B1666218) of a protein.[1] This process is catalyzed by N-myristoyltransferases (NMTs) and is vital for numerous cellular processes, including signal transduction, protein localization to membranes, and protein-protein interactions.[2][3] Dysregulation of myristoylation is implicated in a range of diseases, including cancer, infectious diseases, and inflammatory disorders, making NMT an attractive therapeutic target.[3][4]

N-Myristoyltransferase Inhibitors: A Novel Therapeutic Approach

A growing number of small molecule inhibitors targeting NMTs have been developed. These inhibitors have shown promise in preclinical and clinical studies for various diseases. Below is a comparative summary of key NMT inhibitors.

Data Presentation: Quantitative Comparison of NMT Inhibitors
InhibitorTarget(s)IC50 (HsNMT1)IC50 (HsNMT2)Key Therapeutic Area(s)Development Stage
DDD85646 (IMP-366) T. brucei NMT, Human NMT1/24 nM[5]~20 nM[6]Infectious Diseases (Trypanosomiasis)Preclinical
IMP-1088 Human NMT1/2<1 nM[7]<1 nM[7]Antiviral (Rhinovirus, Poxvirus)[8][9]Preclinical
PCLX-001 (Zelenirstat) Human NMT1/25 nM[10]8 nM[10]Cancer (AML, Lymphoma, Solid Tumors)[11][12]Phase I/II Clinical Trials[13]

Visualizing Key Pathways and Workflows

To better understand the role of myristoylation and the process of validating NMT inhibitors, the following diagrams illustrate key concepts.

Myristoylation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Myristoyl-CoA Myristoyl-CoA NMT NMT1/NMT2 Myristoyl-CoA->NMT Myristoylated Protein Myristoylated Protein NMT->Myristoylated Protein Myristoylation Nascent Protein Nascent Protein (with N-terminal Glycine) Nascent Protein->NMT Membrane Localization Membrane Localization Myristoylated Protein->Membrane Localization Targeting Zelenirstat Zelenirstat (PCLX-001) Zelenirstat->NMT Inhibition Signal Transduction Signal Transduction Membrane Localization->Signal Transduction Activation

Caption: Protein myristoylation pathway and its inhibition.

NMT_Inhibitor_Validation_Workflow cluster_workflow NMT Inhibitor Validation Workflow A In Vitro Enzymatic Assay (IC50 Determination) B Cell-Based Myristoylation Assay (EC50 Determination) A->B C Cellular Thermal Shift Assay (CETSA) (Target Engagement) B->C D In Vitro Cancer Cell Line Screening (Anti-proliferative Effects) C->D E In Vivo Animal Models (Efficacy and Toxicity) D->E F Clinical Trials (Phase I, II, III) E->F

Caption: Experimental workflow for validating NMT inhibitors.

Src_Signaling_Pathway cluster_pathway Src Kinase Signaling Pathway NMT NMT Myristoylated Src Myristoylated Src NMT->Myristoylated Src Myristoylation Pro-Src Pro-Src Pro-Src->NMT Membrane Plasma Membrane Myristoylated Src->Membrane Downstream Signaling Downstream Signaling (e.g., Ras-MAPK) Membrane->Downstream Signaling Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Proliferation & Survival NMT_Inhibitor NMT Inhibitor NMT_Inhibitor->NMT Inhibition

Caption: Myristoylation-dependent Src kinase signaling.

Comparative Analysis: NMT Inhibition vs. Alternative Therapies in AML

Acute Myeloid Leukemia (AML) is a key area where NMT inhibitors are being investigated.[12] Standard treatment for AML typically involves intensive chemotherapy and, in some cases, stem cell transplantation.[14][15]

Standard of Care for AML:

  • Induction Chemotherapy: A combination of cytarabine (B982) and an anthracycline (e.g., daunorubicin (B1662515) or idarubicin), often referred to as the "7+3" regimen.[15]

  • Consolidation Chemotherapy: High-dose cytarabine to eliminate any remaining leukemia cells.[15]

  • Targeted Therapy: For patients with specific genetic mutations, targeted drugs like FLT3 inhibitors (e.g., midostaurin, quizartinib) or IDH inhibitors (e.g., enasidenib, ivosidenib) may be used in combination with chemotherapy.[14][16]

  • Stem Cell Transplant: An allogeneic stem cell transplant may be an option for eligible patients to achieve long-term remission.[14]

NMT Inhibition as a Novel Strategy for AML:

  • Mechanism: NMT inhibitors like PCLX-001 (Zelenirstat) block the myristoylation of key signaling proteins, such as Src family kinases, which are often dysregulated in AML.[12] This leads to the induction of apoptosis in cancer cells.

  • Potential Advantages: NMT inhibition offers a novel mechanism of action that could be effective in patients who are refractory to standard chemotherapy or have developed resistance.[12] Preclinical data suggests that PCLX-001 preferentially targets AML cells that rely on the oncogenic activity of myristoylated proteins.[12]

  • Clinical Development: PCLX-001 is currently in Phase I/II clinical trials for patients with relapsed/refractory B-cell lymphomas and advanced solid tumors, with plans for expansion into AML.[10][13] Early results show the drug is well-tolerated with a pharmacokinetic profile consistent with daily oral administration.[17]

Experimental Protocols

Detailed methodologies for key experiments are crucial for validating this compound as a therapeutic target.

Protocol 1: In Vitro N-Myristoyltransferase (NMT) Enzymatic Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant NMT enzymes.

Principle: This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction. The free thiol group of CoA reacts with a maleimide-containing dye to produce a fluorescent signal.

Materials:

  • Recombinant human NMT1 and NMT2 enzymes

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., from Src or Abl)

  • Test inhibitor (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 1 mM DTT)

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) dye

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the NMT enzyme, peptide substrate, and the test inhibitor at various concentrations. Include controls for no enzyme and no inhibitor (vehicle control).

  • Initiate the reaction by adding myristoyl-CoA.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and add the CPM dye solution.

  • Incubate for a further 15-30 minutes at room temperature to allow for the reaction between CoA and CPM.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 460 nm).

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable curve-fitting software.[18]

Protocol 2: Cell-Based Myristoylation Assay (Click Chemistry)

Objective: To assess the ability of an NMT inhibitor to block protein myristoylation in intact cells.

Principle: This method utilizes a this compound analog with a terminal alkyne group. This analog is metabolically incorporated into newly synthesized proteins. The alkyne-tagged proteins are then detected via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction with a fluorescently labeled azide (B81097) probe.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound-alkyne analog

  • Test inhibitor

  • Lysis buffer

  • Click chemistry reaction components (copper(II) sulfate, reducing agent, azide-fluorophore probe)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of the test inhibitor or vehicle (DMSO) for a defined period (e.g., 2-4 hours).

  • Add the this compound-alkyne analog to the culture medium and incubate for several hours (e.g., 4-18 hours) to allow for metabolic labeling.

  • Wash the cells with PBS and lyse them.

  • Perform the click chemistry reaction on the cell lysates to attach the fluorescent probe to the alkyne-tagged myristoylated proteins.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

  • Quantify the fluorescence intensity of the bands to determine the extent of myristoylation inhibition at different inhibitor concentrations and calculate the EC50 value.[19]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding and engagement of an NMT inhibitor with its target protein (NMT) in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement.

Materials:

  • Intact cells or cell lysate

  • Test inhibitor

  • PBS with protease inhibitors

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents, including a primary antibody specific for the NMT isoform of interest

Procedure:

  • Treat intact cells or cell lysate with the test inhibitor or vehicle (DMSO) for a specific duration.

  • Aliquot the treated samples into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.

  • Lyse the cells (if using intact cells) by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble NMT in the supernatant by Western blotting using an NMT-specific antibody.

  • Quantify the band intensities and plot the fraction of soluble NMT as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[20][21]

Conclusion

Targeting this compound metabolism through the inhibition of N-myristoyltransferases represents a promising therapeutic strategy for a variety of diseases, including cancer and infectious diseases. The development of potent and selective NMT inhibitors, such as PCLX-001 (Zelenirstat), has provided valuable tools to validate this target in preclinical and early clinical settings. The experimental protocols outlined in this guide provide a framework for the robust evaluation of novel NMT inhibitors. A thorough understanding of the underlying biology, coupled with rigorous experimental validation, will be essential for the successful clinical translation of this therapeutic approach. The ongoing clinical trials will be critical in determining the safety and efficacy of NMT inhibitors and their potential to offer a new treatment paradigm for patients with high unmet medical needs.

References

Comparative analysis of myristic acid versus palmitic acid in cellular processes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Myristic acid (MA) and palmitic acid (PA), both saturated fatty acids, are integral components of cellular structures and metabolic pathways. While structurally similar, their effects on cellular processes are markedly distinct, with implications for a range of physiological and pathological conditions. This guide provides a detailed comparative analysis of this compound and palmitic acid, focusing on their differential roles in cellular signaling, lipotoxicity, and inflammation. Experimental data is presented to support the comparisons, and detailed methodologies for key experiments are provided.

Data Presentation: Quantitative Comparison of this compound and Palmitic Acid

The following table summarizes the key differential effects of this compound and palmitic acid on various cellular parameters, with supporting data from in vitro studies.

Cellular ProcessParameter MeasuredThis compound (MA)Palmitic Acid (PA)Cell TypeReference
Lipotoxicity Apoptosis (% of control)~110%~250%Hepatocytes[1]
Caspase-3 Activation (fold change)No significant change~3.5Hepatocytes[1]
Cytochrome c ReleaseNo significant changeIncreasedHepatocytes[1]
Inflammation IL-1β Secretion (pg/mL)Minimal induction~400Macrophages[2]
TNF-α Secretion (pg/mL)Minimal induction~1200Macrophages[2]
NF-κB Activation (fold change)No significant change~4.0Macrophages[2]
Ceramide Synthesis Total Ceramides (fold change)~1.5~2.5Hepatocytes[1]
C14:0 Ceramide (fold change)Increased in presence of PADecreasedHepatocytes[1]
C16:0 Ceramide (fold change)Decreased in presence of PAIncreasedHepatocytes[1]
Protein Modification Protein N-myristoylationSubstrateNot a substrateVarious[3][4]
Protein S-palmitoylationNot a substrateSubstrateVarious[4][5]

Core Cellular Functions and Signaling Pathways

This compound and palmitic acid engage in distinct cellular processes, primarily dictated by their chain length and subsequent metabolic fates.

This compound: A Key Player in Protein Acylation

This compound, a 14-carbon saturated fatty acid, plays a crucial role in the N-myristoylation of a wide array of eukaryotic and viral proteins.[3][6] This co-translational modification, catalyzed by N-myristoyltransferase (NMT), involves the covalent attachment of myristate to an N-terminal glycine (B1666218) residue.[3] This lipid modification is critical for protein subcellular localization, membrane targeting, and signal transduction.[3][7]

Myristoylation_Workflow MA This compound Myristoyl_CoA Myristoyl-CoA MA->Myristoyl_CoA Acyl-CoA Synthetase NMT N-myristoyl- transferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Protein Target Protein (N-terminal Glycine) Protein->NMT Membrane Membrane Targeting & Signal Transduction Myristoylated_Protein->Membrane

Workflow of Protein N-myristoylation.
Palmitic Acid: A Potent Modulator of Lipotoxicity and Inflammation

Palmitic acid, a 16-carbon saturated fatty acid, is a major component of dietary fats and is endogenously synthesized.[8] While essential for various cellular functions, an excess of palmitic acid is associated with cellular dysfunction, a phenomenon termed lipotoxicity.[1] PA is a potent inducer of endoplasmic reticulum (ER) stress, apoptosis, and inflammation.[1][2]

One of the key mechanisms of PA-induced inflammation involves the activation of Toll-like receptor 4 (TLR4).[2] This activation triggers downstream signaling cascades, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][9] Furthermore, PA can induce the assembly of the NLRP3 inflammasome, a multiprotein complex that processes pro-interleukin-1β (pro-IL-1β) into its active, secreted form.[2]

Palmitic_Acid_Inflammation_Pathway PA Palmitic Acid TLR4 TLR4 PA->TLR4 NLRP3 NLRP3 Inflammasome Activation PA->NLRP3 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β Caspase1->IL1b proIL1b pro-IL-1β proIL1b->Caspase1

Palmitic acid-induced inflammatory signaling pathways.

Synergistic Effects in Lipotoxicity

While this compound itself is not considered lipotoxic, it can significantly potentiate the lipoapoptotic effects of palmitic acid.[1][10] This synergistic toxicity is primarily mediated by the enhanced synthesis of ceramides, a class of bioactive lipids.[1][11] The combination of MA and PA leads to a sustained increase in total ceramide levels and a shift in the ceramide profile, favoring the accumulation of C14:0 and C16:0 ceramides.[1] This altered ceramide landscape contributes to increased ER stress and mitochondrial dysfunction, culminating in apoptosis.[1][12]

Synergistic_Lipotoxicity MA This compound Ceramide_Synthase Ceramide Synthase MA->Ceramide_Synthase PA Palmitic Acid PA->Ceramide_Synthase Ceramides Increased Ceramides (C14:0, C16:0) Ceramide_Synthase->Ceramides ER_Stress ER Stress Ceramides->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Ceramides->Mitochondrial_Dysfunction Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Synergistic lipotoxicity of myristic and palmitic acids.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Fatty Acid Treatment of Cultured Cells

Objective: To expose cultured cells to this compound or palmitic acid in a physiologically relevant manner.

Materials:

  • This compound (Sigma-Aldrich)

  • Palmitic acid (Sigma-Aldrich)

  • Fatty acid-free Bovine Serum Albumin (BSA) (Sigma-Aldrich)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Preparation of Fatty Acid-BSA Complexes:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

    • Prepare 100 mM stock solutions of this compound and palmitic acid in 100% ethanol.

    • For a 5 mM fatty acid-BSA working solution, slowly add the fatty acid stock solution to the 10% BSA solution while stirring at 37°C. For example, to make 10 mL of a 5 mM PA-BSA solution, add 500 µL of 100 mM PA stock to 9.5 mL of 10% BSA.

    • Continue stirring at 37°C for at least 1 hour to allow for complex formation.

    • Filter the solution through a 0.22 µm sterile filter.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • The following day, replace the growth medium with serum-free DMEM for 2-4 hours to serum-starve the cells.

    • Replace the serum-free medium with DMEM containing the desired final concentration of fatty acid-BSA complex (e.g., 100-500 µM). A control group treated with BSA solution without fatty acids should be included.

    • Incubate the cells for the desired time period (e.g., 16-24 hours).

Measurement of Ceramide Levels by HPLC-ESI-MS/MS

Objective: To quantify the intracellular levels of different ceramide species.

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • C17:0 Ceramide internal standard (Avanti Polar Lipids)

  • HPLC system coupled to a tandem mass spectrometer (e.g., Agilent, Sciex)

  • C8 reverse-phase column

Protocol:

  • Lipid Extraction:

    • After fatty acid treatment, wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold methanol and transfer to a glass tube.

    • Add the C17:0 ceramide internal standard.

    • Add 2 mL of chloroform and vortex vigorously for 1 minute.

    • Add 800 µL of water and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase.

    • Inject the sample onto the C8 column.

    • Perform chromatographic separation using a gradient of mobile phases (e.g., methanol and 10 mM ammonium (B1175870) acetate).

    • Detect and quantify ceramide species using multiple reaction monitoring (MRM) mode on the mass spectrometer.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit (e.g., from R&D Systems, Abcam)

  • Cell lysis buffer (provided in the kit)

  • Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC, provided in the kit)

  • Microplate reader

Protocol:

  • Cell Lysis:

    • Following fatty acid treatment, collect the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in the provided cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.

    • Collect the supernatant containing the cell lysate.

  • Enzyme Assay:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

Cytochrome c Release Assay by Immunofluorescence

Objective: To visualize the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.

Materials:

  • Primary antibody against Cytochrome c (e.g., from Cell Signaling Technology)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • MitoTracker Red CMXRos (Thermo Fisher Scientific)

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Protocol:

  • Cell Staining and Fixation:

    • Grow cells on glass coverslips.

    • Before fatty acid treatment, incubate the cells with MitoTracker Red CMXRos for 30 minutes to label the mitochondria.

    • Proceed with the fatty acid treatment as described above.

    • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Immunostaining:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with the primary anti-cytochrome c antibody overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. In healthy cells, the green fluorescence of cytochrome c will co-localize with the red fluorescence of MitoTracker. In apoptotic cells, the green fluorescence will be diffused throughout the cytoplasm.

Western Blot for Inflammatory Markers

Objective: To detect the protein levels of key inflammatory mediators.

Materials:

  • Primary antibodies against NF-κB p65, TNF-α, IL-6, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • RIPA buffer

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction and Quantification:

    • After fatty acid treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

References

A Comparative Guide to the Functional Divergence of Myristoylated and Non-Myristoylated Protein Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between protein isoforms that undergo N-terminal myristoylation and their non-myristoylated counterparts. This post-translational modification, the covalent attachment of a 14-carbon saturated fatty acid (myristate) to an N-terminal glycine (B1666218) residue, induces profound changes in protein localization, interactions, and activity.[1][2][3] Understanding these differences is critical for elucidating cellular signaling pathways and for the development of targeted therapeutics.[4][5]

Key Functional Distinctions at a Glance

FunctionMyristoylated IsoformNon-Myristoylated Isoform
Subcellular Localization Predominantly membrane-associated (plasma membrane, Golgi, ER, mitochondria)[2]Primarily cytosolic[5][6]
Protein-Protein Interactions Enhanced affinity for specific binding partners, often facilitating the formation of signaling complexes at membranes.[7][8]Reduced or abolished interaction with certain partners, particularly those localized to membranes.[8]
Enzymatic Activity Can be either activated or inhibited depending on the protein. Myristoylation can induce conformational changes that modulate catalytic function.[6][9]Often exhibits significantly different, typically reduced, kinase activity.[6][10]
Signal Transduction Integral for the recruitment of signaling proteins to membranes, enabling the propagation of downstream signals.[1][5]Often acts as a dominant-negative or is inactive in signaling pathways requiring membrane localization.
Viral Assembly Essential for the assembly and budding of certain viruses, such as HIV-1.[11][12][13][14]Fails to support viral particle formation and release.[11][12][13]

Quantitative Comparison of Protein Isoforms

The functional differences between myristoylated and non-myristoylated protein isoforms are often stark, as illustrated by the following experimental data for key signaling proteins.

c-Src Tyrosine Kinase

Myristoylation is a critical determinant of c-Src's oncogenic activity, primarily by directing the kinase to the plasma membrane where it can interact with its upstream activators and downstream substrates.[4]

ParameterMyristoylated c-SrcNon-Myristoylated c-Src (G2A mutant)Reference
Membrane Binding Affinity (Kd) 2.7 nM (for a 15-amino acid N-terminal peptide)No significant binding detected[15]
Kinase Activity Exhibits a positive effect on kinase activity.Reduced kinase activity.[6][10][16]
Cellular Transformation Induces cellular transformation.Does not transform cells.[6]
Subcellular Distribution Predominantly membrane-bound.Primarily cytosolic.[6]
c-Abl Tyrosine Kinase

In contrast to c-Src, myristoylation of c-Abl plays a role in autoinhibition. The myristoyl group binds to a hydrophobic pocket within the kinase domain, stabilizing an inactive conformation.[9][17][18]

ParameterMyristoylated c-AblNon-Myristoylated c-AblReference
Inhibition by Allosteric Inhibitor (GNF-2) Less potent inhibition.~100-fold more sensitive to inhibition.[9]
Kinase Activity Regulation Myristoyl group binding to an allosteric pocket stabilizes the auto-inhibited state.[17]Lacks the myristate-mediated autoinhibition, making it potentially more active or more easily activated.[18]
Subcellular Localization with GNF-2 Translocates to the endoplasmic reticulum.No change in localization.[9]
G Protein α Subunits

Myristoylation of certain G protein α subunits is crucial for their interaction with βγ subunits and for their membrane association, which are prerequisites for signal transduction.[8][19]

ParameterMyristoylated GαoNon-Myristoylated GαoReference
Affinity for βγ Subunits Indistinguishable from native Gαo.Reduced affinity.[8]
Membrane Association Associated with membranes.Reduced membrane association.[20]
HIV-1 Gag Protein

The myristoylation of the HIV-1 Gag polyprotein is an absolute requirement for the assembly and release of viral particles from the host cell.[11][12][13][14]

ParameterMyristoylated HIV-1 GagNon-Myristoylated HIV-1 Gag (G2A mutant)Reference
Virus Particle Release Efficient release of virus-like particles.No release of virus particles detected.[11][13]
Viral Core Formation Visible viral cores by electron microscopy.No viral cores visible.[11]
Infectivity Produces infectious virions.Supernatant fails to infect target cells.[11]

Experimental Protocols

In Vitro Myristoylation Assay

This assay is used to determine if a protein of interest can be myristoylated by N-myristoyltransferase (NMT).

Materials:

  • Recombinant NMT enzyme

  • Protein or peptide substrate with an N-terminal glycine

  • [³H]Myristoyl-CoA

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EGTA)

  • P81 phosphocellulose paper

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NMT enzyme, and the protein/peptide substrate.

  • Initiate the reaction by adding [³H]Myristoyl-CoA.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper disc.

  • Wash the discs multiple times with a suitable buffer (e.g., 10 mM phosphoric acid) to remove unincorporated [³H]Myristoyl-CoA.

  • Dry the discs and measure the incorporated radioactivity using a scintillation counter.

  • An increase in radioactivity on the discs compared to a negative control (no substrate or no enzyme) indicates myristoylation.

A non-radioactive, fluorescence-based assay can also be performed by detecting the release of Coenzyme A (CoA) using a fluorescent maleimide (B117702) derivative.[21][22]

Subcellular Fractionation

This method is used to determine the localization of myristoylated and non-myristoylated protein isoforms within the cell.[23][24][25][26][27]

Materials:

  • Cultured cells expressing the protein isoforms of interest

  • Hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, protease inhibitors)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Buffers for washing and resuspending fractions

Procedure:

  • Harvest cells and resuspend in hypotonic lysis buffer.

  • Allow cells to swell on ice.

  • Lyse the cells using a Dounce homogenizer.

  • Perform a low-speed centrifugation (e.g., 1,000 x g) to pellet the nuclei.

  • The supernatant contains the cytoplasm and membrane fractions.

  • Perform a high-speed centrifugation (e.g., 100,000 x g) of the supernatant to pellet the membrane fraction.

  • The resulting supernatant is the cytosolic fraction.

  • Analyze the protein content of each fraction (nuclear, membrane, and cytosolic) by Western blotting using an antibody specific to the protein of interest.

Click Chemistry for Detecting Protein Myristoylation

This technique allows for the visualization and identification of myristoylated proteins in cells using a myristic acid analog with a bio-orthogonal handle.[28][29][30][31][32]

Materials:

  • This compound analog with an azide (B81097) or alkyne group (e.g., 12-azidododecanoic acid)

  • Cultured cells

  • Fluorescently tagged alkyne or azide probe

  • Copper(I) catalyst (for CuAAC) or a cyclooctyne (B158145) (for SPAAC)

  • Lysis buffer

  • SDS-PAGE and fluorescence imaging system

Procedure:

  • Incubate cultured cells with the this compound analog, which will be metabolically incorporated into newly synthesized myristoylated proteins.

  • Lyse the cells and perform a click reaction by adding the fluorescently tagged probe and the appropriate catalyst.

  • The fluorescent probe will covalently attach to the myristoylated proteins containing the analog.

  • Separate the proteins by SDS-PAGE.

  • Visualize the myristoylated proteins using a fluorescence gel scanner.

Mass Spectrometry for Identification of Myristoylation

Mass spectrometry is a powerful tool for confirming the myristoylation of a protein and identifying the exact site of modification.[7][33][34]

Procedure:

  • Isolate the protein of interest, either from cells or after an in vitro myristoylation assay.

  • Digest the protein into smaller peptides using a protease (e.g., trypsin).

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the resulting MS/MS spectra against a protein database.

  • The presence of a peptide with a mass shift corresponding to the addition of a myristoyl group (+210.198 Da) confirms myristoylation.

  • The fragmentation pattern of the modified peptide in the MS/MS spectrum will pinpoint the N-terminal glycine as the site of modification.[34]

Visualizing the Impact of Myristoylation

The following diagrams illustrate the central role of myristoylation in key cellular processes.

Myristoylation_Dependent_Signaling cluster_cytosol Cytosol cluster_membrane Plasma Membrane Non-Myr-Src Non-Myristoylated Src (Inactive) NMT NMT Non-Myr-Src->NMT + Myristoyl-CoA Myr-Src Myristoylated Src Membrane-Bound-Src Membrane-Bound Src (Active) Myr-Src->Membrane-Bound-Src Membrane Targeting NMT->Myr-Src Downstream Downstream Signaling Membrane-Bound-Src->Downstream Receptor Receptor Receptor->Membrane-Bound-Src Activation

Myristoylation-dependent localization and activation of c-Src.

HIV_Gag_Assembly cluster_cytosol Cytosol cluster_membrane Plasma Membrane Gag_mRNA Gag mRNA Ribosome Ribosome Gag_mRNA->Ribosome Myr_Gag Myristoylated Gag Monomer Ribosome->Myr_Gag Co-translational Myristoylation by NMT Non_Myr_Gag Non-Myristoylated Gag Monomer Ribosome->Non_Myr_Gag G2A Mutation Gag_Oligomer Gag Oligomerization Myr_Gag->Gag_Oligomer Membrane Targeting & Assembly No_Assembly No Assembly/ Release Non_Myr_Gag->No_Assembly NMT NMT Budding_Virion Budding Virion Gag_Oligomer->Budding_Virion Released_Virion Released Virus Particle Budding_Virion->Released_Virion

Role of myristoylation in HIV-1 Gag assembly and budding.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_biochemistry Biochemical Analysis cluster_mass_spec Mass Spectrometry Cells Culture Cells Labeling Metabolic Labeling with This compound Analog (Azide) Cells->Labeling Lysis Cell Lysis Labeling->Lysis Click_Reaction Click Chemistry with Fluorescent Alkyne Probe Lysis->Click_Reaction IP Immunoprecipitation of Protein of Interest Lysis->IP SDS_PAGE SDS-PAGE Click_Reaction->SDS_PAGE Imaging Fluorescence Imaging SDS_PAGE->Imaging Digestion Proteolytic Digestion IP->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Identification Identification of Myristoylated Peptide LC_MSMS->Identification

Workflow for the detection and identification of myristoylated proteins.

References

A Researcher's Guide to N-myristoyltransferase Knockout Mouse Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of N-myristoyltransferase (NMT) function is pivotal for advancing fields from oncology to infectious disease. This guide provides a comprehensive comparison of N-myristoyltransferase (NMT) knockout mouse models with alternative research tools, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine (B1666218) of a protein, is a critical post-translational modification. This process is catalyzed by N-myristoyltransferase (NMT) and is essential for the proper localization and function of a wide array of proteins involved in cellular signaling. In mammals, two isoforms of NMT, NMT1 and NMT2, have been identified, sharing approximately 77% amino acid sequence similarity but exhibiting distinct functional roles.[1][2] Dysregulation of NMT activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][3]

This guide will delve into the use of NMT knockout mouse models as a primary tool for studying NMT function in vivo. We will compare constitutive, conditional, and inducible knockout strategies, and contrast these genetic models with alternative approaches such as chemical inhibition and cell-based knockdown systems.

Comparing NMT Research Models: Knockout Mice vs. Alternatives

The choice of an experimental model to study NMT function is critical and depends on the specific research question. While NMT knockout mice provide an invaluable in vivo system, other models offer distinct advantages in terms of speed, cost, and specificity.

Model TypeDescriptionAdvantagesDisadvantagesKey Applications
Constitutive NMT1 Knockout Mouse Germline deletion of the Nmt1 gene.Study of the fundamental role of NMT1 in development.Embryonic lethal between days 3.5 and 7.5, precluding studies in adult animals.[1][3][4][5][6]Investigating early embryonic development; Validating the essential nature of NMT1.
Constitutive NMT2 Knockout Mouse Germline deletion of the Nmt2 gene.Viable, allowing for the study of NMT2 function in adult mice.Potential for compensatory mechanisms from NMT1.Studying the specific roles of NMT2 in apoptosis, cardiac function, and T-cell development.[3][7][8]
Conditional NMT Knockout Mouse Deletion of an Nmt gene in specific tissues or cell types using Cre-Lox recombination.Enables the study of NMT function in specific cell lineages, bypassing embryonic lethality.Requires crossing with specific Cre-driver lines; potential for incomplete knockout.Investigating the tissue-specific roles of NMT1 in cancer progression, metabolism, and immunity.
Inducible NMT Knockout Mouse Temporally controlled deletion of an Nmt gene, often using a tamoxifen-inducible Cre-ERT2 system.Allows for the study of NMT function at specific developmental stages or in adult animals, avoiding developmental defects.Requires administration of an inducing agent (e.g., tamoxifen), which can have off-target effects.Studying the role of NMT1 in adult tissue homeostasis and disease progression.
NMT Inhibitors (e.g., PCLX-001, IMP-1088) Small molecules that block the catalytic activity of NMT.High temporal control of inhibition; applicable across various cell lines and in vivo models; potential for therapeutic development.Potential for off-target effects; may not achieve complete inhibition of NMT activity.High-throughput screening; validating NMT as a therapeutic target; studying the acute effects of NMT inhibition.
Cell-based Models (siRNA/shRNA/CRISPR) Knockdown or knockout of NMT expression in cultured cells.Rapid and cost-effective; allows for detailed molecular and cellular analysis.In vitro system may not fully recapitulate the in vivo environment; potential for off-target effects with RNAi.Mechanistic studies of signaling pathways; screening for synthetic lethal interactions.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies utilizing NMT knockout models and NMT inhibitors.

Table 1: Phenotypes of NMT Knockout Mouse Models

ModelPhenotypeQuantitative DataReference
Nmt1-/- (Constitutive) Embryonic LethalityNo viable homozygotes recovered post-embryonic day 7.5. Total NMT activity in Nmt1-/- ES cells reduced by ~95%.[4][6]
Nmt2-/- (Constitutive) Reduced T-cell numbersDecreased numbers of total T cells, double-positive, and single-positive T cells in homozygous conditional knockout mice with T-cell specific deletion.[7]
AAV9-shNMT2 (Cardiac-specific knockdown) Increased susceptibility to heart failureLower survival rates in mice subjected to transverse aortic constriction (TAC) compared to controls.[8]
Nrmt1-/- (Constitutive) Developmental DefectsHomozygous knockout pups that survive are significantly smaller than wild-type and heterozygous littermates.[9]

Table 2: Efficacy of NMT Inhibitors

InhibitorTarget(s)IC50 (in vitro)In Vivo EfficacyReference
PCLX-001 NMT1/NMT2HAP1 (parental): 137.5 nM; HAP1 (NMT1 KO): 1.03 nMSignificant reduction of tumor growth in a bladder cancer mouse xenograft model.[10][11]
IMP-1088 NMT1/NMT2<1 nM for both HsNMT1 and HsNMT2Antiviral EC50 (Rhinovirus): 17 nM[12][13][14]
DDD85646 (IMP-366) NMT1/NMT2NMT1: 17 nM; NMT2: 22 nM-[12]
B13 NMT1/NMT2-Suppressed malignant growth and invasion in a prostate cancer model.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments in the study of NMT.

Generation of a Conditional (Floxed) NMT1 Mouse Model

This protocol outlines the general steps for creating a conditional knockout mouse for Nmt1 using CRISPR/Cas9 technology to insert loxP sites flanking a critical exon.

  • Design and Synthesis of Components:

    • Design two guide RNAs (gRNAs) to target the introns flanking the critical exon(s) of the Nmt1 gene.

    • Synthesize a long single-stranded DNA (ssDNA) donor template containing the loxP sites in the same orientation, flanking the targeted exon(s), and homology arms matching the genomic sequence.

  • Preparation of Injection Mix:

    • Prepare a microinjection mix containing Cas9 protein, the two gRNAs, and the ssDNA donor template in an appropriate injection buffer.

  • Zygote Microinjection:

    • Harvest zygotes from superovulated female mice.

    • Microinject the CRISPR/Cas9 mix into the cytoplasm or pronucleus of the zygotes.

  • Embryo Transfer:

    • Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.

  • Screening of Founder Mice:

    • Genotype the resulting pups by PCR using primers that can distinguish the wild-type allele from the floxed allele.

    • Sequence the PCR products to confirm the correct insertion of the loxP sites.

  • Breeding and Colony Establishment:

    • Breed the founder mice with wild-type mice to establish a colony of heterozygous floxed mice.

    • Intercross heterozygous mice to generate homozygous floxed mice.

Western Blot Analysis of Src Phosphorylation

This protocol describes the detection of phosphorylated Src (p-Src) at Tyr416, a marker of Src activation, in cells with altered NMT activity.

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with NMT inhibitors or induce NMT knockout as required.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-Src (Tyr416) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., GAPDH or β-actin) for normalization.

In Vitro NMT Enzymatic Assay

This fluorescence-based assay measures the activity of recombinant NMT in vitro, which is useful for screening potential inhibitors.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.5 mM DTT).

    • Prepare solutions of recombinant human NMT1 or NMT2, a myristoyl-CoA substrate, and a peptide substrate with an N-terminal glycine.

    • Prepare a solution of a fluorescent dye that reacts with the free coenzyme A (CoA) produced during the reaction.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, myristoyl-CoA, NMT enzyme, and the fluorescent dye to each well.

    • To test for inhibition, add the NMT inhibitor at various concentrations.

    • Initiate the enzymatic reaction by adding the peptide substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each condition.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Visualization

N-myristoylation is a key regulator of several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the role of N-myristoylation in Src, Abl, and G-protein signaling.

Src_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Anchor NMT NMT Myr_Src_inactive Myristoylated Src (inactive) NMT->Myr_Src_inactive Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Pro_Src pro-Src Pro_Src->NMT Myr_Src_inactive->Membrane_Anchor Membrane Targeting Myr_Src_active Myristoylated Src (active) Myr_Src_inactive->Myr_Src_active Upstream Signals (e.g., RTKs) FAK FAK Myr_Src_active->FAK Phosphorylation p_FAK p-FAK FAK->p_FAK Downstream_Signaling Cell Proliferation, Migration, Survival p_FAK->Downstream_Signaling NMT_KO_Inhibitor NMT Knockout or Inhibitor NMT_KO_Inhibitor->NMT Non_Myr_Src Non-myristoylated Src (cytosolic, inactive) NMT_KO_Inhibitor->Non_Myr_Src Abl_Signaling NMT NMT Myr_Abl_autoinhibited Myristoylated Abl (autoinhibited) NMT->Myr_Abl_autoinhibited Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Pro_Abl pro-Abl Pro_Abl->NMT Myr_Abl_active Myristoylated Abl (active) Myr_Abl_autoinhibited->Myr_Abl_active Upstream Signals Downstream_Targets Cytoskeletal Remodeling, DNA Repair Myr_Abl_active->Downstream_Targets NMT_KO_Inhibitor NMT Knockout or Inhibitor NMT_KO_Inhibitor->NMT Non_Myr_Abl Non-myristoylated Abl (deregulated activity) NMT_KO_Inhibitor->Non_Myr_Abl G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Anchor GPCR GPCR Myr_G_alpha Myristoylated Gα GPCR->Myr_G_alpha Activation NMT NMT NMT->Myr_G_alpha Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Pro_G_alpha pro-Gα Pro_G_alpha->NMT Heterotrimer G-protein Heterotrimer Myr_G_alpha->Heterotrimer Effector Effector (e.g., Adenylyl Cyclase) Myr_G_alpha->Effector G_beta_gamma Gβγ G_beta_gamma->Heterotrimer Heterotrimer->Membrane_Anchor Membrane Targeting Heterotrimer->GPCR Interaction NMT_KO_Inhibitor NMT Knockout or Inhibitor NMT_KO_Inhibitor->NMT Non_Myr_G_alpha Non-myristoylated Gα (impaired membrane association) NMT_KO_Inhibitor->Non_Myr_G_alpha

References

Cross-Validation of Analytical Methods for Myristic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive cross-validation of common analytical methods for the quantification of myristic acid. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, quality control, and drug development. This document provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration methods. Detailed experimental protocols, comparative performance data, and a visual workflow are presented to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of the compared methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) SpectroscopyTitration
Principle Separation of volatile derivatives by GC and detection by MS.Separation by LC and detection by MS/MS.Absorption of radiofrequency by atomic nuclei in a magnetic field.Neutralization reaction between an acid and a base.
Specificity High (specific for this compound methyl ester)High (specific for this compound and its derivatives)Moderate (can distinguish different fatty acids but may have signal overlap)[1][2]Low (measures total free fatty acids)[3][4][5]
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL range)Very High (pg/mL to fg/mL range)[6]Low to Moderate[1]Low
Linearity (r²) > 0.99> 0.99[7]GoodGood
Accuracy (Recovery %) 95-105%93-108%[8]Not typically used for trace quantificationVariable, can be affected by endpoint determination[3]
Precision (%RSD) < 15%< 15%[8]Dependent on concentration< 5%
Sample Preparation Derivatization to FAMEs required[9][10][11]Derivatization often required to enhance ionization[6][8][12]Minimal, non-destructive[1]Simple dissolution
Analysis Time Moderate (20-30 min per sample)[13]Fast (can be < 15 min per sample)[8][12]Fast for 1D spectra (5-15 s)[2][14]Fast
Cost High (instrumentation)High (instrumentation)Very High (instrumentation)Low (reagents and basic equipment)
Advantages Robust, well-established, good for complex mixtures.High sensitivity and selectivity.Non-destructive, provides structural information, minimal sample prep.[1]Simple, inexpensive, good for total FFA screening.
Disadvantages Derivatization can be time-consuming and introduce errors.Matrix effects can be an issue, derivatization may be needed.Lower sensitivity, potential for signal overlap in complex mixtures.[1][2]Non-specific, not suitable for quantifying individual fatty acids.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound quantification.

Cross_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis & Comparison Sample Biological or Pharmaceutical Sample Homogenization Homogenization & Lipid Extraction Sample->Homogenization Derivatization_GC Derivatization to FAMEs (for GC-MS) Homogenization->Derivatization_GC Derivatization_LC Derivatization (for LC-MS/MS, optional) Homogenization->Derivatization_LC Dissolution Dissolution in Solvent (for NMR & Titration) Homogenization->Dissolution GC_MS GC-MS Analysis Derivatization_GC->GC_MS LC_MS LC-MS/MS Analysis Derivatization_LC->LC_MS NMR NMR Analysis Dissolution->NMR Titration Titration Dissolution->Titration Quantification_GC Quantification (GC-MS) GC_MS->Quantification_GC Quantification_LC Quantification (LC-MS/MS) LC_MS->Quantification_LC Quantification_NMR Quantification (NMR) NMR->Quantification_NMR Quantification_Titr Quantification (Titration) Titration->Quantification_Titr Comparison Comparison of Results (Accuracy, Precision, Linearity) Quantification_GC->Comparison Quantification_LC->Comparison Quantification_NMR->Comparison Quantification_Titr->Comparison

Caption: Workflow for cross-validating analytical methods for this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

a. Sample Preparation and Derivatization (Transesterification to FAMEs) [11]

  • Weigh approximately 20 mg of the lipid extract into a glass vial.

  • Add an internal standard (e.g., heptadecanoic acid, C17:0).

  • Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60°C for 15 minutes.

  • After cooling, add 1 mL of hexane (B92381) and vortex to extract the Fatty Acid Methyl Esters (FAMEs).

  • Centrifuge to separate the layers and transfer the upper hexane layer containing FAMEs to a new vial.

  • The sample is now ready for GC-MS analysis.

b. GC-MS Parameters [11][13]

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless mode).

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a. Sample Preparation and Derivatization (TMAE Derivatization) [12]

  • To the dried lipid extract, add reagents for derivatization to enhance ionization efficiency. For example, using trimethylaminoethyl (TMAE) derivatization:

    • Add 2-dimethylaminoethanol and react at 35°C.

    • Dry the sample under nitrogen.

    • Add iodomethane (B122720) and react at 35°C.

    • Dry the sample again.

  • Reconstitute the final residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

b. LC-MS/MS Parameters [8][12]

  • LC System: Thermo Scientific Accela® HPLC system or equivalent.

  • MS System: LCQ Fleet mass spectrometer or equivalent.

  • Column: CAPCELL PAK C18 MGII S3 (2.0 x 100 mm, 3 µm) or equivalent.

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile with 5 mM ammonium acetate.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to separate this compound from other components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Nuclear Magnetic Resonance (NMR) Spectroscopy

a. Sample Preparation [15]

  • Dissolve a known amount of the lipid extract (typically 5-10 mg) in a deuterated solvent (e.g., 0.7 mL of CDCl₃).

  • Add a small amount of an internal standard with a known concentration and a distinct signal (e.g., tetramethylsilane, TMS).

  • Transfer the solution to an NMR tube.

b. NMR Parameters (¹H NMR) [1][16]

  • Spectrometer: Bruker 400 MHz or equivalent.

  • Experiment: 1D ¹H NMR.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Data Processing: Fourier transformation, phase correction, and baseline correction.

  • Quantification: The concentration of this compound is determined by integrating the area of a characteristic signal (e.g., the terminal methyl group protons) relative to the integral of the internal standard.

Titration (for Total Free Fatty Acids)

a. Sample Preparation [3][17]

  • Accurately weigh a known amount of the oil or lipid extract (e.g., 5 g) into a flask.

  • Dissolve the sample in a suitable solvent mixture (e.g., 25 mL of neutralized isopropyl alcohol).

  • Add a few drops of a phenolphthalein (B1677637) indicator solution.

b. Titration Procedure [3][5]

  • Titrate the sample solution with a standardized solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 0.1 M) until a faint, permanent pink color is observed.

  • Record the volume of the titrant used.

  • A blank titration with the solvent should also be performed.

  • The free fatty acid content, often expressed as the acid value or as a percentage of a specific fatty acid (conventionally oleic acid), can then be calculated.

References

Unraveling the Differential Impacts of Myristic Acid on Gene Expression Compared to Other Saturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent experimental data reveals that myristic acid, a 14-carbon saturated fatty acid, exerts distinct effects on gene expression when compared to other saturated fatty acids (SFAs) such as lauric acid (C12:0), palmitic acid (C16:0), and stearic acid (C18:0). These differences are particularly evident in the regulation of genes involved in inflammation and cellular metabolism. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing key findings, experimental protocols, and signaling pathways.

Comparative Analysis of Gene Expression

Saturated fatty acids are known to modulate gene expression, often contributing to pro-inflammatory responses in various cell types, including macrophages, adipocytes, and endothelial cells. However, the specific effects can vary depending on the chain length of the fatty acid.

Palmitic acid, a 16-carbon SFA, has been widely shown to induce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in adipocytes and macrophages.[1][2][3] This effect is often mediated through the activation of the NF-κB signaling pathway.[1][3] In contrast, lauric acid, a 12-carbon SFA, has been shown to induce a less pronounced inflammatory response in adipose tissue compared to palmitic acid.[4][5][6]

This compound (C14:0) exhibits a complex role. While some studies indicate it can contribute to pro-inflammatory responses, similar to other SFAs, other research suggests it may have context-dependent anti-inflammatory effects. For instance, in lipopolysaccharide (LPS)-stimulated microglial cells, this compound was found to downregulate the expression of IL-1β, IL-6, and TNF-α. This highlights the nuanced and cell-type-specific effects of individual saturated fatty acids.

The following table summarizes quantitative data from various studies, comparing the effects of different saturated fatty acids on the expression of key inflammatory genes.

Fatty AcidCell TypeTarget GeneFold Change (vs. Control)Study Reference
Lauric Acid (C12:0) Human Primary MyotubesIL-6No significant change[7]
Murine Adipose TissueMCP-1~2.5[4][5]
Murine Adipose TissueIL-6~1.5[4][5]
This compound (C14:0) THP-1 MacrophagesTNF-α, IL-6, MCP-1Lower secretion vs. AA and EPAIn vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation
Palmitic Acid (C16:0) Human Primary MyotubesIL-6~11-fold increase[7]
3T3-L1 AdipocytesTNF-α~1.7-fold increase[2]
3T3-L1 AdipocytesIL-6Significant induction[1]
Murine Adipose TissueMCP-1~4.5[4][5]
Murine Adipose TissueIL-6~3.0[4][5]
Stearic Acid (C18:0) Human Endothelial Cells6-keto-PGF1αIncreased release[8]

Note: The data presented is compiled from multiple studies with varying experimental conditions. Direct comparison should be made with caution.

Key Signaling Pathways

The differential effects of saturated fatty acids on gene expression are often attributed to their varying abilities to activate key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is frequently implicated in the cellular response to SFAs.

dot

SFA_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SFA Saturated Fatty Acids (e.g., Palmitic Acid) TLR4 Toll-like Receptor 4 (TLR4) SFA->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to NFkB_IkB->NFkB Releases DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Promotes Transcription

Caption: Activation of the NF-κB signaling pathway by saturated fatty acids.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Cell Culture and Fatty Acid Treatment
  • Cell Lines: Human monocytic THP-1 cells, murine 3T3-L1 adipocytes, or human primary myotubes are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 for THP-1, DMEM for 3T3-L1) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Fatty Acid Preparation: Saturated fatty acids (lauric, myristic, palmitic, stearic acid) are dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then complexed with fatty-acid-free bovine serum albumin (BSA) in the culture medium to ensure solubility and cellular uptake.

  • Treatment: Cells are treated with the fatty acid-BSA complexes at desired concentrations (typically ranging from 100 to 500 µM) for a specified duration (e.g., 6 to 48 hours). A BSA-only vehicle control is included in all experiments.

dot

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages) FA_Treatment Fatty Acid Treatment (e.g., this compound) Cell_Culture->FA_Treatment Treat with RNA_Isolation RNA Isolation FA_Treatment->RNA_Isolation After incubation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Reverse transcribe qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Amplify target genes Data_Analysis Gene Expression Data Analysis qPCR->Data_Analysis Quantify

Caption: General experimental workflow for analyzing gene expression in response to fatty acid treatment.

RNA Isolation and Quantitative Real-Time PCR (qPCR)
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • qPCR: The relative expression of target genes (e.g., TNF-α, IL-6, MCP-1) is quantified by qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH, 18S rRNA).

  • Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression between the fatty acid-treated and control groups.

Conclusion

The available evidence clearly indicates that not all saturated fatty acids exert identical effects on gene expression. This compound, in particular, demonstrates a complex and potentially distinct regulatory profile compared to more extensively studied SFAs like palmitic acid. While palmitic acid consistently shows a strong pro-inflammatory effect, the impact of this compound can vary depending on the cellular context and experimental conditions. Further head-to-head comparative transcriptomic and proteomic studies are warranted to fully elucidate the specific molecular mechanisms underlying the differential effects of these fatty acids. Such research is crucial for developing targeted nutritional and therapeutic strategies for metabolic and inflammatory diseases.

References

In vivo validation of myristoylated protein function using site-directed mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental validation of myristoylated protein function, this guide provides a comparative analysis of site-directed mutagenesis against alternative in vivo methods. It is designed for researchers, scientists, and drug development professionals seeking to understand and select the most appropriate techniques for their studies.

Myristoylation, the irreversible attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine (B1666218) of a protein, is a critical lipid modification that governs protein localization, stability, and function.[1][2] Validating the functional role of myristoylation in vivo is paramount for understanding cellular signaling pathways and for the development of novel therapeutics. This guide compares the gold-standard technique of site-directed mutagenesis with emerging alternative methods, providing experimental data, detailed protocols, and visual workflows to aid in experimental design.

Methodological Showdown: Site-Directed Mutagenesis vs. The Alternatives

The primary method for studying the function of myristoylation is to prevent this modification and observe the subsequent cellular and functional consequences. Site-directed mutagenesis, specifically mutating the N-terminal glycine to an alanine (B10760859) (G2A), has long been the definitive approach to ablate myristoylation.[3][4] However, other techniques offer unique advantages in terms of speed, reversibility, and applicability to high-throughput screening.

Method Principle Primary Application Key Advantages Key Limitations
Site-Directed Mutagenesis (e.g., G2A mutant) Alters the DNA sequence to replace the N-terminal glycine, preventing N-myristoyltransferase (NMT) recognition and myristate attachment.[3]Definitive validation of a protein's requirement for myristoylation for its function and localization.Provides a direct and permanent knockout of myristoylation for a specific protein.[5]Can cause unintended structural changes to the protein; not suitable for studying dynamic or reversible processes.
Chemical Inhibition of NMT Small molecules that bind to and inhibit the activity of N-myristoyltransferases (NMT1 and NMT2), preventing the myristoylation of all NMT substrates.[1][6]Global study of the myristoylated proteome and for identifying potential therapeutic targets.Reversible and dose-dependent inhibition; applicable to cell-based assays and in vivo models.[6]Can have off-target effects; global inhibition can lead to broad cellular toxicity.
Metabolic Labeling with Fatty Acid Analogs Cells are incubated with modified myristic acid analogs (e.g., with azide (B81097) or alkyne groups) that are incorporated into proteins by NMT.[7][8][9]Identification and visualization of myristoylated proteins; proteomic profiling of the myristoylated proteome.[7][8]Allows for the direct detection and enrichment of myristoylated proteins; can be coupled with "click chemistry" for fluorescent labeling.[8][9]Potential for incomplete or altered incorporation of the analog; may not fully recapitulate the function of the native myristoylated protein.[9]
Genetic Approaches (e.g., CRISPR/Cas9) Genome editing tools to create knockout or knock-in models of NMT or specific myristoylated proteins.[1]Studying the systemic in vivo role of myristoylation in development and disease.Precise and permanent genetic modification.[1]Technically challenging and time-consuming to generate and validate models.

Experimental Deep Dive: Protocols and Workflows

To provide a practical understanding of these techniques, this section details the experimental protocols for site-directed mutagenesis and metabolic labeling, two commonly employed methods.

Site-Directed Mutagenesis Workflow

The following diagram illustrates the typical workflow for creating a G2A mutant to study myristoylation.

Site-Directed Mutagenesis Workflow cluster_0 Plasmid Preparation cluster_1 Mutagenesis PCR cluster_2 Transformation & Selection cluster_3 Validation & Functional Assays pUC19 Wild-type Plasmid (e.g., pCMV-TargetProtein) PCR PCR with Mutagenic Primers (G2A mutation) pUC19->PCR DpnI DpnI Digestion of Parental Plasmid PCR->DpnI Transformation Transformation into E. coli DpnI->Transformation Selection Selection of Mutant Clones Transformation->Selection Sequencing DNA Sequencing to Confirm Mutation Selection->Sequencing Transfection Transfection into Mammalian Cells Sequencing->Transfection Analysis Functional Analysis (e.g., Localization, Activity) Transfection->Analysis

Caption: Workflow for creating a G2A mutant.

Protocol: Site-Directed Mutagenesis [5][10][11][12]

  • Primer Design: Design primers containing the desired mutation (e.g., changing the GGC codon for Glycine to GCC for Alanine). The primers should be complementary to the template plasmid DNA.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.

  • Template Digestion: Digest the PCR reaction with the DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Verification: Select transformed colonies and isolate plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

  • Functional Analysis: Transfect the validated mutant plasmid into the appropriate cell line to study the functional consequences of the abolished myristoylation.

Metabolic Labeling and Click Chemistry Workflow

This diagram outlines the process of labeling and detecting myristoylated proteins using a fatty acid analog.

Metabolic Labeling Workflow cluster_0 Cell Culture & Labeling cluster_1 Lysis & Click Reaction cluster_2 Detection & Analysis Cells Culture Cells of Interest Analog Incubate with this compound Analog (e.g., Azido-Myristate) Cells->Analog Lysis Cell Lysis Analog->Lysis Click Click Chemistry Reaction with Reporter Tag (e.g., Biotin-Alkyne) Lysis->Click Enrichment Affinity Purification (e.g., Streptavidin Beads) Click->Enrichment Detection Detection by Western Blot or Mass Spectrometry Enrichment->Detection

Caption: Workflow for metabolic labeling.

Protocol: Metabolic Labeling with Click Chemistry [7][8]

  • Cell Culture and Labeling: Culture cells in a medium supplemented with a bio-orthogonal this compound analog (e.g., azidomyristate) for a designated period to allow for metabolic incorporation.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Click Chemistry: Perform a click chemistry reaction by adding a reporter tag (e.g., a biotin-alkyne or a fluorescent alkyne) to the cell lysate. This will covalently link the reporter to the incorporated fatty acid analog.

  • Protein Analysis:

    • For Visualization: Analyze the labeled proteins directly by SDS-PAGE and in-gel fluorescence scanning.

    • For Identification: Enrich the biotin-tagged proteins using streptavidin-coated beads, followed by elution and identification by mass spectrometry.

Signaling Pathway Spotlight: The Role of Myristoylation in c-Src Activation

Myristoylation is crucial for the proper function of many signaling proteins, including the proto-oncogene c-Src. The myristoyl group helps to anchor c-Src to the plasma membrane, a prerequisite for its activation and downstream signaling.[4]

c-Src Myristoylation and Signaling cluster_0 Cytosol cluster_1 Plasma Membrane NMT N-Myristoyl- transferase (NMT) Src_myr Myristoylated c-Src NMT->Src_myr Myristoylation MyrCoA Myristoyl-CoA MyrCoA->NMT Src_unmyr c-Src (unmyristoylated) Src_unmyr->NMT Receptor Receptor Tyrosine Kinase Src_myr->Receptor Membrane Targeting Downstream Downstream Signaling Src_myr->Downstream Signal Transduction Receptor->Src_myr Activation

Caption: Myristoylation in c-Src signaling.

A G2A mutation in c-Src prevents its myristoylation, leading to its mislocalization to the cytoplasm and a significant reduction in its kinase activity and downstream signaling.[4] This highlights the power of site-directed mutagenesis in dissecting the specific role of myristoylation in protein function.

Conclusion

The in vivo validation of myristoylated protein function is a dynamic field with an expanding toolkit. While site-directed mutagenesis remains the definitive method for establishing a direct functional link, alternative approaches such as chemical inhibition and metabolic labeling offer powerful, complementary strategies for global analysis and inhibitor screening. The choice of method will ultimately depend on the specific research question, the protein of interest, and the desired experimental throughput. This guide provides a framework for making that informed decision, empowering researchers to effectively probe the critical role of myristoylation in health and disease.

References

A Researcher's Guide to Comparative Proteomics for Novel Myristoylated Protein Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of novel myristoylated proteins is crucial for understanding cellular signaling pathways and developing targeted therapeutics. Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine (B1666218) of a protein, is a key post-translational modification that influences protein localization, stability, and function.[1][2][3] This guide provides a comparative overview of modern proteomic strategies to identify novel myristoylated proteins, presenting supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

Strategies for Identifying Myristoylated Proteins: A Comparative Overview

The landscape of myristoylated protein identification has evolved from traditional radiolabeling techniques to more sophisticated and higher-throughput chemical proteomic approaches. These modern methods offer significant advantages in sensitivity, safety, and applicability to complex biological systems.

Traditional Method: Radiolabeling

Historically, the gold standard for identifying myristoylated proteins involved the metabolic labeling of cells with radioactive myristic acid, such as [³H]myristate.[4] While effective in demonstrating myristoylation, this method suffers from significant drawbacks, including long exposure times for detection (weeks to months), the hazards associated with handling radioactive materials, and challenges in subsequent protein identification by mass spectrometry.[5][6]

Modern Chemical Proteomic Approaches

Current methodologies leverage bioorthogonal chemistry to overcome the limitations of radiolabeling.[7] These techniques utilize synthetic this compound analogs containing a "clickable" functional group, such as an azide (B81097) or an alkyne.[5][8][9] These analogs are metabolically incorporated into proteins by the cell's own machinery.[10][11] Following incorporation, the tagged proteins can be selectively reacted with a reporter molecule (e.g., biotin (B1667282) or a fluorophore) via a highly specific and efficient "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[9][11][12][13] This allows for the visualization, enrichment, and subsequent identification of myristoylated proteins by mass spectrometry.[2][14][15][16]

A key advantage of these chemical proteomic strategies is the ability to perform quantitative comparisons. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated with these workflows to compare the myristoylated proteome across different cellular states or in response to specific treatments, such as N-myristoyltransferase (NMT) inhibitors.[14][17]

Another emerging technique is the direct enrichment of endogenously myristoylated peptides using liquid-liquid extraction (LLE) without the need for metabolic labeling.[16][18][19] This method takes advantage of the increased hydrophobicity of myristoylated peptides to partition them into an organic solvent, thereby enriching them for mass spectrometric analysis.[16][18]

Quantitative Data Comparison

The following tables summarize quantitative data from studies employing different proteomic strategies to identify myristoylated proteins.

Method Cell Line Number of Identified Myristoylated Proteins Key Advantages Reference
Chemical Proteomics with YnMyr (alkyne analog) + NMT inhibition Human cells>100 (>95% identified for the first time at endogenous levels)Global quantification, validation of NMT inhibitor targets[17]
Liquid-Liquid Extraction (LLE) of endogenous myristoylated peptides HeLa cells75No metabolic labeling required, applicable to in vivo samples[16][18]
Bioorthogonal this compound Analogs + Click Chemistry HIV-1 infected cells103Identification of proteins with altered myristoylation during viral infection[13]
Computational Prediction (NMT-The MYR Predictor and Myristoylator) followed by experimental validation Human cDNA library13 novel myristoylated proteins identified from 37 candidatesHigh-throughput screening of potential candidates[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in implementing these techniques.

Metabolic Labeling with Bioorthogonal this compound Analogs

This protocol describes the metabolic labeling of cultured cells with an alkyne-functionalized this compound analog (e.g., YnMyr) for subsequent analysis.

Materials:

  • Cultured mammalian cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • YnMyr (alkynyl this compound analog)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Preparation of Labeling Medium: Prepare a stock solution of YnMyr in DMSO. Dilute the YnMyr stock solution into fresh cell culture medium to the desired final concentration (typically 25-50 µM).

  • Metabolic Labeling: Remove the old medium from the cells and replace it with the YnMyr-containing medium. Incubate the cells for the desired period (e.g., 16-24 hours) under standard cell culture conditions.

  • Cell Harvest and Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer.

  • Protein Quantification: Scrape the cell lysate and collect it in a microcentrifuge tube. Clarify the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA protein assay. The lysate is now ready for downstream click chemistry and proteomic analysis.

Click Chemistry for Biotinylation of Labeled Proteins

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled myristoylated proteins.

Materials:

  • Cell lysate containing YnMyr-labeled proteins

  • Biotin-azide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein, e.g., 1 mg), biotin-azide, TCEP, and TBTA.

  • Initiate the Reaction: Add CuSO₄ to the reaction mix to initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1 hour with gentle shaking.

  • Protein Precipitation (Optional): Precipitate the proteins to remove excess reagents.

  • Sample Preparation for Downstream Analysis: Resuspend the protein pellet in SDS-PAGE loading buffer for subsequent in-gel fluorescence analysis or western blotting, or proceed with enrichment protocols for mass spectrometry.

Enrichment of Myristoylated Peptides by Liquid-Liquid Extraction (LLE)

This protocol describes a method for enriching endogenous myristoylated peptides from a complex protein digest.[16][18]

Materials:

Procedure:

  • Protein Digestion: Reduce and alkylate the protein extract, followed by digestion with a protease (e.g., trypsin) overnight.

  • Acidification: Acidify the peptide mixture with TFA.

  • Liquid-Liquid Extraction: Add an equal volume of ethyl acetate to the acidified peptide solution. Vortex vigorously and then centrifuge to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the upper organic phase, which contains the hydrophobic myristoylated peptides.

  • Drying and Reconstitution: Dry the collected organic phase in a vacuum centrifuge. Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis, typically with a higher starting concentration of acetonitrile in the loading buffer.[16]

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for identifying novel myristoylated proteins.

Experimental_Workflow_Chemical_Proteomics cluster_cell_culture Cellular Labeling cluster_biochemistry Biochemical Processing cluster_analysis Analysis Start Cultured Cells Labeling Metabolic Labeling (this compound Analog) Start->Labeling Lysis Cell Lysis Labeling->Lysis Click Click Chemistry (Biotinylation) Lysis->Click Enrichment Affinity Enrichment (Streptavidin) Click->Enrichment Digestion On-bead Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Protein Identification MS->Identification

Caption: Workflow for identifying myristoylated proteins using chemical proteomics.

Experimental_Workflow_LLE cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Start Cells or Tissue Lysis Protein Extraction Start->Lysis Digestion Proteolytic Digestion Lysis->Digestion LLE Liquid-Liquid Extraction Digestion->LLE MS LC-MS/MS Analysis LLE->MS Identification Myristoylated Peptide Identification MS->Identification

Caption: Workflow for identifying myristoylated proteins via Liquid-Liquid Extraction.

Conclusion

The identification of novel myristoylated proteins is a rapidly advancing field. Modern comparative proteomic techniques, particularly those employing bioorthogonal chemical reporters and advanced mass spectrometry, provide powerful tools for researchers.[15][20] These methods not only enable the sensitive and specific identification of myristoylated proteins but also facilitate quantitative comparisons to understand the dynamic regulation of myristoylation in health and disease.[17] The choice of method will depend on the specific research question, available resources, and the biological system under investigation. This guide provides a foundational understanding of the available strategies to empower researchers to explore the myristoylated proteome and uncover its roles in cellular function and pathology.

References

A Comparative Guide to NMT Inhibitors in Cellular and Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of N-myristoyltransferases (NMTs) has emerged as a promising therapeutic strategy in oncology and infectious diseases. NMTs are enzymes that catalyze the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of substrate proteins. This irreversible modification, known as N-myristoylation, is crucial for the proper localization and function of proteins involved in critical cellular processes such as signal transduction, apoptosis, and oncogenesis.[1][2] Consequently, NMT inhibitors are being actively investigated for their potential to disrupt these pathways and impede disease progression.[3][4]

This guide provides a comparative analysis of prominent NMT inhibitors that have been validated in cellular and animal models. We present key performance data, detailed experimental protocols for their validation, and visual representations of the underlying biological pathways and experimental workflows.

Performance Comparison of NMT Inhibitors

The following tables summarize the in vitro and in vivo activities of several well-characterized NMT inhibitors. These small molecules exhibit varying potencies and selectivities against the two human NMT isoforms, NMT1 and NMT2, and have demonstrated anti-proliferative effects across a range of cancer cell lines and in animal tumor models.

InhibitorTarget(s)IC50 (NMT1)IC50 (NMT2)Key Cellular ActivityReference(s)
PCLX-001 (Zelenirstat) NMT1, NMT25 nM8 nMInduces apoptosis in hematological cancer cell lines.[5][6][5][6]
IMP-1088 NMT1, NMT2<1 nM<1 nMPotently blocks rhinovirus replication by inhibiting myristoylation of viral proteins.[7][8][7][8]
DDD85646 (IMP-366) NMT1, NMT2~20 nM~20 nMDemonstrates anti-trypanosomal activity in vitro and in vivo.[9][10][9][10]
BI-3802 BCL6 (induces degradation)N/AN/AInduces degradation of BCL6, a key protein in lymphoma.[11][12][13][11][12][13]

Table 1: In Vitro Activity of Selected NMT Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of NMT1 or NMT2 by 50%.

InhibitorAnimal ModelCancer TypeDosing RegimenKey In Vivo OutcomeReference(s)
PCLX-001 (Zelenirstat) Mouse XenograftB-cell Lymphoma50 mg/kg, oral, dailyComplete tumor regression.[6][14][6][14]
PCLX-001 (Zelenirstat) Mouse XenograftAcute Myeloid Leukemia (AML)50 mg/kg, oral, dailyComplete tumor regression.[6][15][6][15]
DDD85646 (IMP-366) Mouse ModelTrypanosomiasis12.5 mg/kg, oral, twice daily for 4 daysCured all treated animals.[16][16]

Table 2: In Vivo Efficacy of Selected NMT Inhibitors. This table highlights the anti-tumor and anti-parasitic activity of NMT inhibitors in preclinical animal models.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of NMT inhibitors and the methods used for their validation, the following diagrams illustrate key signaling pathways and experimental workflows.

NMT_Inhibition_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Myristoylated_SFK Myristoylated Src Family Kinase (SFK) Receptor->Myristoylated_SFK Recruits & Activates Downstream_Signaling Downstream Signaling (Proliferation, Survival) Myristoylated_SFK->Downstream_Signaling Initiates NMT_Inhibitor NMT Inhibitor (e.g., PCLX-001) NMT1_NMT2 NMT1 / NMT2 NMT_Inhibitor->NMT1_NMT2 Inhibits NMT1_NMT2->Myristoylated_SFK Catalyzes Myristoylation Unmyristoylated_SFK Unmyristoylated SFK NMT1_NMT2->Unmyristoylated_SFK Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT1_NMT2 Substrate Unmyristoylated_SFK->NMT1_NMT2 Substrate Proteasomal_Degradation Proteasomal Degradation Unmyristoylated_SFK->Proteasomal_Degradation Targeted for Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to Growth_Factor Growth Factor Growth_Factor->Receptor Activates NMT_Inhibitor_Validation_Workflow Start Novel Compound Enzymatic_Assay NMT Enzymatic Assay (IC50 Determination) Start->Enzymatic_Assay Cell_Viability_Assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) Enzymatic_Assay->Cell_Viability_Assay Potent inhibitors Western_Blot Target Engagement (e.g., Western Blot for myristoylated proteins) Cell_Viability_Assay->Western_Blot Active compounds Animal_Model In Vivo Efficacy (e.g., Xenograft Model) Western_Blot->Animal_Model On-target activity Clinical_Trials Clinical Trials Animal_Model->Clinical_Trials Efficacious & Safe

References

NMT1 vs. NMT2: Unraveling the Distinct Roles of Two Essential Myristoyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential functions, substrate specificities, and cellular impacts of N-myristoyltransferase 1 and 2. This guide provides a comparative analysis based on experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways.

Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine (B1666218) of a protein, is a critical post-translational modification that governs protein localization, stability, and function. In humans, this process is catalyzed by two highly related but functionally distinct enzymes: N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2). While sharing approximately 77% amino acid identity, these isozymes exhibit unique and sometimes overlapping roles in cellular processes, making their individual contributions a subject of intense research, particularly in the context of cancer and infectious diseases.[1][2] This guide provides an in-depth comparison of NMT1 and NMT2, summarizing key experimental findings that illuminate their distinct functions.

Differentiated Roles in Cellular Processes: Proliferation vs. Apoptosis

Experimental evidence, primarily from studies employing small interfering RNA (siRNA) to selectively deplete each isozyme, has revealed a clear division of labor between NMT1 and NMT2 in fundamental cellular processes.

NMT1: A Key Driver of Cell Proliferation. The ablation of NMT1 has been shown to significantly inhibit cell replication.[1][3] This effect is linked to the loss of activation of crucial signaling proteins involved in cell growth, such as c-Src and its target, focal adhesion kinase (FAK).[1][4] Consequently, signaling through the c-Raf/MEK/ERK pathway, a central regulator of cell proliferation, is diminished upon NMT1 depletion.[1][3] In vivo studies have further solidified NMT1's role in proliferation, where intratumoral injection of NMT1 siRNA, but not NMT2 siRNA, inhibited tumor growth.[1][3]

NMT2: A More Potent Inducer of Apoptosis. While the depletion of either NMT isozyme can induce apoptosis, NMT2 appears to have a more pronounced effect.[1][3][4] Studies have shown that the loss of NMT2 leads to a 2.5-fold greater induction of apoptosis compared to the loss of NMT1.[1][3] This is associated with a shift in the expression of the BCL family of proteins towards a pro-apoptotic state.[1][3]

Cellular ProcessEffect of NMT1 DepletionEffect of NMT2 DepletionKey Substrates/Pathways Implicated
Cell Proliferation InhibitionNo significant effectc-Src, FAK, c-Raf/MEK/ERK pathway[1][4]
Apoptosis InductionStronger induction (2.5-fold greater than NMT1 depletion)BCL family proteins[1][4]
Tumor Growth (in vivo) InhibitionNo significant effectc-Src[1]

Substrate Specificity: A Tale of Two Isozymes

Although NMT1 and NMT2 have many overlapping substrates, in vitro and in-cell studies have demonstrated distinguishable substrate specificities. This differential recognition of protein targets is a key determinant of their distinct biological functions.

Kinetic Differences. In vitro kinetic analyses using peptide substrates have revealed that while the catalytic rates (kcat) of NMT1 and NMT2 are often comparable, their binding affinities (Km) for specific substrates can differ significantly. For instance, in the context of HIV-1 proteins, both NMT1 and NMT2 myristoylate Gag and Nef. However, NMT2 displays a significantly higher affinity (lower Km) for Nef than NMT1, suggesting that Nef is a preferential substrate for NMT2.[5]

Lysine (B10760008) Myristoylation. Beyond the canonical N-terminal glycine myristoylation, both NMT1 and NMT2 have been identified as lysine myristoyltransferases, capable of modifying internal lysine residues.[2][6][7] Notably, in cellular contexts, NMT2 appears to be a more efficient di-myristoyltransferase than NMT1, indicating a further layer of functional divergence.[2]

SubstrateNMT1 Activity/AffinityNMT2 Activity/AffinityFunctional Implication
c-Src Primary myristoylating enzymeLess efficientCrucial for NMT1's role in proliferation[1]
HIV-1 Gag Equivalent catalytic efficiency to NMT2Equivalent catalytic efficiency to NMT1Both isozymes contribute to Gag processing[5]
HIV-1 Nef Lower affinity (higher Km)Higher affinity (lower Km); ~5-fold higher catalytic efficiencyPreferential myristoylation by NMT2 is critical for HIV virulence[5]
ADP-ribosylation factor 6 (ARF6) Capable of lysine myristoylationCapable of lysine myristoylationRegulation of the ARF6 GTPase cycle[6][7]

Signaling Pathways and Regulatory Networks

The differential roles of NMT1 and NMT2 are intrinsically linked to their involvement in distinct signaling cascades. The following diagrams illustrate the key pathways influenced by each isozyme.

NMT1_Signaling_Pathway cluster_membrane Plasma Membrane NMT1 NMT1 c_Src_active c-Src (active, myristoylated) NMT1->c_Src_active Myristoylation Myristoyl_CoA Myristoyl_CoA Myristoyl_CoA->NMT1 c_Src_inactive c-Src (inactive) c_Src_inactive->NMT1 FAK FAK c_Src_active->FAK Activates c_Raf c-Raf c_Src_active->c_Raf Activates FAK_active FAK (active) FAK->FAK_active MEK MEK c_Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes

Caption: NMT1-mediated myristoylation of c-Src is critical for its membrane localization and activation, leading to the stimulation of the FAK and c-Raf/MEK/ERK signaling pathways that drive cell proliferation.

NMT2_Signaling_Pathway NMT2 NMT2 Myristoylated_substrates Myristoylated Substrates NMT2->Myristoylated_substrates Myristoylation Pro_apoptotic_substrates Pro-apoptotic Substrates Pro_apoptotic_substrates->NMT2 BCL_family BCL Family Proteins Myristoylated_substrates->BCL_family Modulates Apoptosis Apoptosis BCL_family->Apoptosis Induces

Caption: NMT2 plays a significant role in apoptosis, in part by myristoylating pro-apoptotic substrates and modulating the activity of the BCL family of proteins.

Experimental Protocols

A clear understanding of the methodologies used to differentiate NMT1 and NMT2 functions is crucial for interpreting existing data and designing future experiments.

siRNA-Mediated Knockdown of NMT1 and NMT2

This protocol is fundamental for studying the specific roles of each NMT isozyme in a cellular context.[1]

  • Objective: To selectively reduce the expression of NMT1 or NMT2 protein.

  • Methodology:

    • siRNA Design: Design and synthesize unique small interfering RNAs (siRNAs) targeting specific sequences of NMT1 and NMT2 mRNA. Control siRNAs with no known homology to human genes should also be used.

    • Cell Culture and Transfection: Culture human cells (e.g., ovarian or colon carcinoma cell lines) to a suitable confluency. Transfect the cells with the designed siRNAs for NMT1, NMT2, or both, along with a negative control siRNA, using a suitable transfection reagent.

    • Incubation: Incubate the transfected cells for a period (e.g., 24-72 hours) to allow for the degradation of the target mRNA and subsequent reduction in protein levels.

    • Verification of Knockdown: Harvest the cells and perform Western blot analysis using specific antibodies against NMT1 and NMT2 to quantify the reduction in protein levels. β-actin or GAPDH can be used as a loading control. Northern blot analysis can also be performed to confirm the reduction in mRNA levels.

In Vitro Myristoylation Assay

This assay is used to determine the kinetic parameters of NMT1 and NMT2 for specific peptide substrates.[5]

  • Objective: To measure the rate of myristoylation of a peptide substrate by recombinant NMT1 and NMT2.

  • Methodology:

    • Reagents:

      • Recombinant human NMT1 and NMT2.

      • Fluorescently labeled peptide substrate corresponding to the N-terminus of the protein of interest.

      • Myristoyl-CoA.

      • Reaction buffer.

    • Reaction Setup: Set up reactions containing the reaction buffer, a fixed concentration of the NMT enzyme, and varying concentrations of the peptide substrate.

    • Initiation and Incubation: Initiate the reaction by adding myristoyl-CoA. Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time.

    • Termination: Stop the reaction by adding an acid (e.g., trifluoroacetic acid).

    • Analysis: Analyze the reaction products using reverse-phase high-performance liquid chromatography (HPLC) to separate the myristoylated and unmyristoylated peptides. The amount of product formed is quantified by fluorescence detection.

    • Kinetic Parameter Calculation: Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate the Km and Vmax values. The kcat can be calculated from Vmax and the enzyme concentration.

Click Chemistry-Based Assay for Global Myristoylation

This modern technique allows for the detection of global protein myristoylation in cells.[8][9][10]

  • Objective: To visualize and quantify the overall level of protein myristoylation in cells.

  • Methodology:

    • Metabolic Labeling: Culture cells in the presence of a myristic acid analog containing a "clickable" chemical handle, such as an alkyne or azide (B81097) group (e.g., ω-alkynyl this compound). This analog is incorporated into proteins by NMTs.

    • Cell Lysis: Harvest the cells and prepare a protein lysate.

    • Click Reaction: Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the myristoylated proteins.

    • Detection:

      • Fluorescence: Visualize the fluorescently labeled proteins by in-gel fluorescence scanning after SDS-PAGE.

      • Western Blot: If a biotin (B1667282) reporter was used, detect the biotinylated (myristoylated) proteins by Western blot using streptavidin conjugated to horseradish peroxidase (HRP).

Click_Chemistry_Workflow Start Cells in Culture Metabolic_Labeling Metabolic Labeling with This compound Analog (Alkyne) Start->Metabolic_Labeling Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Protein_Lysate Protein Lysate Cell_Lysis->Protein_Lysate Click_Reaction Click Reaction with Fluorescent Azide Protein_Lysate->Click_Reaction SDS_PAGE SDS-PAGE Click_Reaction->SDS_PAGE In_Gel_Fluorescence In-Gel Fluorescence Scanning SDS_PAGE->In_Gel_Fluorescence Analysis Quantification In_Gel_Fluorescence->Analysis

Caption: A simplified workflow for the click chemistry-based detection of global protein myristoylation.

Conclusion and Future Directions

The distinct roles of NMT1 and NMT2 in fundamental cellular processes underscore their importance as potential therapeutic targets. NMT1's critical involvement in cell proliferation makes it an attractive target for anti-cancer drug development, while NMT2's pro-apoptotic function and preferential myristoylation of certain viral proteins, such as HIV-1 Nef, highlight its potential in both oncology and infectious disease research.

Future research will likely focus on the development of isozyme-selective inhibitors to minimize off-target effects and enhance therapeutic efficacy. Further elucidation of the complete substrate profiles of NMT1 and NMT2 using advanced proteomic techniques will provide a deeper understanding of their complex regulatory networks and pave the way for novel therapeutic interventions. The continued application of sophisticated experimental approaches will be paramount in fully dissecting the intricate and differential functions of these two essential enzymes.

References

Safety Operating Guide

Proper Disposal of Myristic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of myristic acid, a common saturated fatty acid used in various research and development applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure regulatory compliance.

Immediate Safety and Handling Considerations

Before disposal, it is crucial to handle this compound with appropriate care. Although not classified as a hazardous substance, good industrial hygiene practices should always be observed.[1] this compound is a white, solid substance that may form combustible dust concentrations in the air.[1] Therefore, it is important to avoid generating dust and to keep the chemical away from ignition sources.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[3]

  • Body Protection: Wear a lab coat.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it in accordance with all applicable local, regional, and national regulations.[1][3][4]

  • Collection:

    • For spills, carefully sweep up the solid material.[1][3] Use non-sparking tools to avoid ignition sources.[1]

    • Place the collected this compound into a clearly labeled, suitable container for chemical waste.[1][3] Ensure the container is kept tightly closed.[5]

  • Waste Classification:

    • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3] While this compound is not typically classified as hazardous, this determination should be made in consultation with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

  • Storage Pending Disposal:

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[2][3]

  • Final Disposal:

    • Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[1][4] This may involve sending the waste to a licensed hazardous material disposal company.

    • Do not discharge this compound into drains, water courses, or onto the ground.[1][6]

  • Contaminated Packaging:

    • Empty containers may retain product residue and should be handled in the same way as the substance itself.[1][7] Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]

Quantitative Data Summary

While extensive quantitative data for disposal is limited in the provided resources, the following table summarizes relevant physical and ecological properties of this compound.

PropertyValueCitation
Melting Point 50 - 57 °C / 122 - 134.6 °F[3]
Boiling Point 326 °C / 618.8 °F @ 760 mmHg[3]
Flash Point > 110 °C / > 230 °F[3]
Partition Coefficient (log Pow) 5.9 - 6.11[1][3]
Biodegradability Readily biodegradable[2][4]
Aquatic Toxicity (LC50) 118 mg/l (Japanese ricefish/medaka) - 96h[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

MyristicAcidDisposal cluster_prep Preparation cluster_collection Collection & Containment cluster_assessment Waste Assessment cluster_disposal Disposal Path start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Sweep up solid material using non-sparking tools ppe->collect container Place in a clearly labeled chemical waste container collect->container classify Consult local, regional, and national waste regulations container->classify is_hazardous Is it classified as hazardous waste? classify->is_hazardous hazardous_disposal Dispose through a licensed hazardous waste contractor is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as non-hazardous chemical waste per regulations is_hazardous->non_hazardous_disposal No end Disposal Complete hazardous_disposal->end non_hazardous_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of myristic acid, a common saturated fatty acid used in various research and development applications.

This compound, also known as tetradecanoic acid, is generally considered to be of low toxicity. However, it can cause irritation to the eyes, skin, and respiratory system.[1][2] It is a combustible solid, and its dust can form explosive mixtures with air.[2] Adherence to proper safety protocols is crucial to minimize risks.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals) by some suppliers[3][4], others indicate it can be an irritant.[1][2] Therefore, a cautious approach to handling is recommended. The following table summarizes the potential hazards and the recommended personal protective equipment.

HazardRecommended Personal Protective Equipment (PPE)
Eye Irritation Safety glasses with side shields or chemical safety goggles.[5][6][7]
Skin Irritation Chemical-resistant gloves (e.g., rubber gloves) and a lab coat or other protective clothing.[5][6][8]
Respiratory Tract Irritation Use in a well-ventilated area. If dust is generated, a NIOSH-approved dust mask or respirator should be worn.[3][6][7]
Ingestion May cause gastrointestinal irritation.[1] Do not eat, drink, or smoke in laboratory areas.
Fire Hazard Combustible solid.[2] Keep away from heat, sparks, and open flames.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure a safe laboratory environment.

1. Pre-Operational Checks:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.
  • Verify that all necessary PPE is available and in good condition.
  • Locate the nearest eyewash station and safety shower.[1][7]
  • Ensure the work area, such as a chemical fume hood, is clean and operational.[6]

2. Handling this compound:

  • Work in a well-ventilated area to minimize inhalation of dust.[1][2]
  • Wear the appropriate PPE as outlined in the table above.
  • Avoid generating dust when transferring the solid.[1][2] Use a scoop or spatula for transfers.
  • Keep the container tightly closed when not in use.[1][6]
  • Avoid contact with skin and eyes.[1][2] In case of contact, flush the affected area with plenty of water for at least 15 minutes.[1]
  • Wash hands thoroughly with soap and water after handling.[1][2]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water.[1][3]
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]
  • Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][2] For large spills, follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the waste in accordance with all applicable local, state, and federal regulations.[2] Do not dispose of it down the drain or in the regular trash.[9]

  • Container Disposal: Decontaminate empty containers before disposal or recycling.[2]

Workflow for Handling this compound

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

MyristicAcidHandling This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency ReviewSDS Review SDS GatherPPE Gather PPE ReviewSDS->GatherPPE PrepareWorkArea Prepare Work Area GatherPPE->PrepareWorkArea DonPPE Don PPE PrepareWorkArea->DonPPE WeighTransfer Weigh & Transfer DonPPE->WeighTransfer UseInVentilation Use in Ventilated Area WeighTransfer->UseInVentilation Spill Spill WeighTransfer->Spill CloseContainer Close Container UseInVentilation->CloseContainer Exposure Exposure UseInVentilation->Exposure CleanWorkArea Clean Work Area CloseContainer->CleanWorkArea DisposeWaste Dispose of Waste CleanWorkArea->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands DoffPPE->WashHands Spill->CleanWorkArea FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

This compound Handling and Disposal Workflow

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.